Anthracene-2,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracene-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOSWMZHKZFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563403 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46710-42-3 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Core Building Block for Advanced Materials
An In-depth Technical Guide to Anthracene-2,6-diamine
This compound, a high-purity diamine monomer, stands as a critical molecular scaffold in the landscape of materials science and organic electronics.[1] Its rigid, planar anthracene core, symmetrically functionalized with electron-donating amino groups, imparts a unique combination of electronic, optical, and structural properties. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its fundamental chemical properties, optimized synthesis protocols, and key applications, moving beyond a simple recitation of facts to explain the causality behind its behavior and utility. As a Senior Application Scientist, my objective is to offer not just data, but field-proven insights into harnessing the potential of this versatile compound.
Chemical Structure and Intrinsic Properties
The defining characteristic of this compound is its molecular architecture. The fusion of an aromatic anthracene backbone with amino groups at the 2 and 6 positions creates a molecule with significant electronic implications.
Caption: Chemical structure of this compound.
This symmetric placement of amino groups establishes a donor-acceptor-donor (D-A-D) type electronic structure, which is fundamental to its photophysical behavior and its utility as a monomer.[1] The electron-donating amine groups significantly influence the electronic density of the anthracene core, facilitating intramolecular charge-transfer (ICT) phenomena in its derivatives, a property crucial for applications in organic electronics and sensors.[1]
Core Chemical and Physical Data
A precise understanding of a compound's physical properties is paramount for its successful application in experimental work. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 46710-42-3 | [2][3][4] |
| Molecular Formula | C₁₄H₁₂N₂ | [2][3][5] |
| Molecular Weight | 208.26 g/mol | [1][2][3] |
| Appearance | Light yellow to orange powder/crystal | [6] |
| Purity | Typically ≥97% or ≥98% | [2][3][6] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [2] |
| logP | 3.1574 | [2] |
| Storage Conditions | Room temperature, protect from light, keep in dark place, inert atmosphere | [2][3][7] |
Spectroscopic Profile
The photophysical behavior of this compound is governed by the anthracene core's electronic structure, which is heavily modulated by the diamino substitution.[1] While the parent compound has its own spectral signature, its derivatives are where its properties are truly exploited. For instance, derivatives designed with strong donor-acceptor characteristics exhibit absorption maxima that are significantly red-shifted, indicative of a strong ICT character.[1] Upon excitation, these compounds typically display fluorescence, often with well-resolved vibronic features characteristic of the rigid anthracene scaffold.[1][8] The difference between the absorption and emission maxima, or Stokes shift, can be substantial in certain derivatives, suggesting significant geometric relaxation in the excited state, a desirable trait for fluorescent probes and materials.[1]
Optimized Synthesis and Purification
The synthesis of this compound is not trivial and requires a carefully considered strategy to achieve high purity and yield. The most common and economically viable starting material is 2,6-diaminoanthraquinone. The primary chemical challenge is the reduction of the central quinone ring to a fully aromatic system without over-reducing it to 9,10-dihydroanthracene, a common and difficult-to-separate byproduct.[9]
Direct reduction of 2,6-diaminoanthraquinone using reagents like zinc powder often leads to a mixture of the desired product and the over-reduced species.[9] A more reliable and field-proven method involves a two-step reduction, which provides greater control and higher purity of the final product.
Caption: Optimized two-step synthesis workflow.
Experimental Protocol: Two-Step Reduction
This protocol is based on an optimized method that yields the target compound in good yield (55-65%) from the intermediate anthrone.[9]
Step 1: Reduction of 2,6-Diaminoanthraquinone to 2,6-Diaminoanthrone
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-diaminoanthraquinone in glacial acetic acid.
-
Reagent Addition: Add an excess of tin (Sn) powder to the suspension. The use of tin is critical as it selectively reduces the quinone to the anthrone in near-quantitative yield.[9]
-
Reaction: Heat the mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a sodium bicarbonate solution to neutralize any remaining acid. Dry the resulting solid. The product, 2,6-diaminoanthrone, is typically used in the next step without further purification.
Step 2: Reduction of 2,6-Diaminoanthrone to this compound
-
Setup: Place the crude 2,6-diaminoanthrone from Step 1 into a suitable reaction vessel.
-
Reagent Addition: Add an excess of zinc (Zn) powder.
-
Reaction: Heat the mixture (conditions may vary, often under an inert atmosphere) to effect the final reduction to the fully aromatic anthracene system.
-
Purification: The final product, this compound, will require purification. Column chromatography on silica gel is often the method of choice to separate the product from inorganic residues and any minor organic impurities.
Key Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block. Its rigid structure and reactive amine functionalities make it a prime candidate for constructing complex macromolecular architectures.
Advanced Polymer and Materials Science
-
High-Performance Polymers: It serves as a key diamine monomer in the synthesis of polyimides.[6][9] The resulting polymers exhibit excellent thermal stability and have been successfully used as the active layer in non-volatile resistive memory devices, demonstrating write-once-read-many-times (WORM) behavior.[1]
-
Porous Organic Frameworks: The compound is a linker for creating Covalent Organic Frameworks (COFs) and Conjugated Organic Polymers (COPs).[1][6] These materials possess high surface areas and tunable electronic properties, making them effective as metal-free photocatalysts for environmental remediation (e.g., reducing Cr(VI) in water) or as advanced coating materials for solid-phase extraction of trace analytes.[1]
Relevance to Drug Development and Medicinal Chemistry
While this compound itself is primarily a materials science precursor, its structural class—amino-substituted polycyclic aromatic hydrocarbons—is of significant interest in medicinal chemistry. Its direct precursor, 2,6-diaminoanthraquinone, and other derivatives have been investigated for a range of biological activities.[10][11]
-
DNA Intercalation: The planar structure of the anthracene core is a classic motif for DNA intercalating agents. This ability to insert between DNA base pairs can disrupt replication and transcription, a mechanism central to many anticancer therapies.[12]
-
Anticancer and Antiprotozoal Exploration: Various amino- and diaminoanthraquinone derivatives have been explored for their potential as anticancer and antiamebic agents.[10][11][12] The amino groups provide critical hydrogen bonding points and can be readily modified to tune solubility, cell permeability, and target binding affinity.
For drug development professionals, this compound represents a starting point—a rigid scaffold that can be further functionalized to create novel therapeutic candidates whose mechanism is rooted in the well-established bioactivity of the broader aminoanthracene class.
Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. This compound is a chemical that must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Recommended Handling Procedures:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6]
-
Avoid direct contact with skin and eyes. In case of contact, wash skin with plenty of soap and water, and flush eyes cautiously with water for several minutes.[6][7]
-
Wash hands thoroughly after handling.[7]
-
-
Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[3][7] This prevents degradation from light, moisture, and oxidation.
Conclusion
This compound is more than just a chemical entry in a catalog; it is a foundational component for innovation. Its well-defined structure, characterized by a rigid aromatic core and symmetric amino functionalities, provides a predictable and versatile platform for constructing advanced materials. From high-performance polymers in next-generation electronics to porous frameworks for environmental solutions, its impact is significant. For researchers in medicinal chemistry, it offers a robust scaffold with historical ties to biologically active compounds, presenting a compelling starting point for the design of new therapeutic agents. By understanding its properties, synthesis, and handling requirements, scientists can effectively and safely unlock the immense potential of this key molecular building block.
References
- 1. This compound|CAS 46710-42-3 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 46710-42-3 [sigmaaldrich.com]
- 4. This compound | 46710-42-3 [chemicalbook.com]
- 5. This compound | C14H12N2 | CID 14730375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. omlc.org [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Anthracene-2,6-diamine (CAS 46710-42-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene-2,6-diamine (CAS 46710-42-3) is a polycyclic aromatic diamine that has garnered significant interest in the field of materials science due to its unique electronic and photophysical properties. Its rigid, planar anthracene core functionalized with electron-donating amino groups at the 2 and 6 positions makes it a valuable building block for the synthesis of advanced functional materials. While its primary applications lie in the development of organic semiconductors, polymers, and covalent organic frameworks (COFs), the inherent bioactivity of the diaminoanthracene scaffold suggests potential, albeit less explored, applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications.
Core Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a yellow to orange crystalline powder. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 46710-42-3 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Purity | Typically >98.0% (by HPLC) | |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. |
Solubility
This compound is sparingly soluble in water but demonstrates solubility in various organic solvents. While precise quantitative data is not extensively published, it is known to be soluble in polar organic solvents.
Spectroscopic Properties
The spectroscopic signature of this compound is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum for this compound is not readily found, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the structure. The aromatic protons would appear in the downfield region, with shifts influenced by the electron-donating amino groups. The protons of the amino groups themselves would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C=C stretching (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 208.26. The fragmentation pattern would likely involve the loss of small molecules such as HCN, reflecting the stability of the aromatic core.
Synthesis and Purification
The most common synthetic route to this compound involves the reduction of 2,6-diaminoanthraquinone. Several reducing agents can be employed, each with its own advantages and disadvantages.
Experimental Protocol: Synthesis from 2,6-Diaminoanthraquinone
This protocol is based on established reduction methods for anthraquinones.
Materials:
-
2,6-diaminoanthraquinone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)
-
Glacial acetic acid or an appropriate solvent system (e.g., aqueous base for dithionite)
-
Hydrochloric acid (for salt formation and purification, if necessary)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diaminoanthraquinone in a suitable solvent.
-
Reduction:
-
Using Tin(II) Chloride: Add an excess of tin(II) chloride dihydrate to the suspension in glacial acetic acid. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of a new, fluorescent spot indicates the progress of the reduction.
-
Using Sodium Dithionite: In an alkaline aqueous solution, add sodium dithionite portion-wise to the heated suspension of 2,6-diaminoanthraquinone. The color of the reaction mixture will change as the reduction proceeds.
-
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
If using tin salts, carefully neutralize the acidic solution with a concentrated sodium hydroxide solution. This will precipitate tin hydroxides.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is typically performed using a UV-Vis or fluorescence detector, leveraging the chromophoric and fluorescent nature of the anthracene core.[4][5][6]
Illustrative HPLC Method Parameters:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or Fluorescence (Excitation/Emission wavelengths to be optimized)
-
Injection Volume: 10 µL
Applications
Materials Science
The primary application of this compound is in materials science, where its rigid and electronically active structure is highly desirable.[1]
-
Covalent Organic Frameworks (COFs): It serves as a key monomer in the synthesis of COFs. These porous crystalline polymers have applications in gas storage, catalysis, and sensing.[1]
-
Organic Electronics: this compound is a precursor for the synthesis of polyimides and other polymers used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and memory devices.[1] The amino groups facilitate charge transport and can act as anchoring points to electrodes.
-
Photocatalysts: Polymers derived from this compound have been shown to act as efficient metal-free photocatalysts for environmental remediation, such as the degradation of organic pollutants.[1]
Relevance to Drug Development
While not a drug itself, the diaminoanthracene scaffold has been explored in medicinal chemistry. The related compound, 2,6-diamino-9,10-anthracenedione, has derivatives that exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8]
-
Scaffold for Bioactive Molecules: The this compound structure can serve as a rigid scaffold for the synthesis of novel therapeutic agents. The two primary amino groups provide convenient handles for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.
-
Protein Kinase Inhibition: A derivative of 2,6-disubstituted anthracene-9,10-dione has been synthesized and evaluated as an inhibitor of human protein kinase CK2, a target in cancer therapy.[9] This suggests that the 2,6-disubstitution pattern on the anthracene core is a viable strategy for designing kinase inhibitors.
-
In Silico Studies: Computational studies have investigated the interaction of this compound with biological targets, such as the adrenergic receptor beta-2, highlighting its potential for further investigation in drug discovery.
Caption: Key application areas of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
General Hazards: May cause skin and eye irritation.[7]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
This compound is a versatile aromatic diamine with well-established applications in materials science. Its unique structural and electronic properties make it a valuable component in the creation of advanced functional materials. While its role in drug development is less defined, the biological activity of related structures and the potential for derivatization of its amino groups present intriguing possibilities for its use as a scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of the this compound core.
References
- 1. This compound|CAS 46710-42-3 [benchchem.com]
- 2. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. Separation of 1,4-Diaminoanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1,4-Diaminoanthraquinone | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. [PDF] Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages – A Mini-Review | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of 2,6-diaminoanthracene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diaminoanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminoanthracene (2,6-DAA) is a fluorescent aromatic amine with a rigid, planar structure, making it a valuable building block in materials science and a potential scaffold in medicinal chemistry. Its utility is intrinsically linked to its electronic and structural properties, which can be comprehensively elucidated through a suite of spectroscopic techniques. This guide provides a detailed exploration of the essential spectroscopic methods for characterizing 2,6-DAA, including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. By integrating theoretical principles with practical, field-tested protocols, this document serves as a robust resource for researchers aiming to confirm the synthesis, purity, and structural integrity of this important molecule. We emphasize the critical distinction between 2,6-DAA and its common precursor, 2,6-diaminoanthraquinone, a frequent point of confusion in the literature.
Introduction: The Importance of 2,6-Diaminoanthracene and the Need for Precise Characterization
Anthracene derivatives are a cornerstone of research in organic electronics, sensor technology, and pharmacology.[1] The strategic placement of donor groups, such as amines, onto the anthracene core dramatically influences its photophysical properties. 2,6-Diaminoanthracene, with its symmetrical donor-π-donor structure, is of particular interest. The amino groups at the 2 and 6 positions extend the π-conjugation across the molecule's long axis, leading to distinct absorption and emission characteristics in the visible spectrum.[1]
However, the synthesis of 2,6-DAA typically involves the reduction of 2,6-diaminoanthraquinone.[1][2] This precursor is a stable, deeply colored compound, and incomplete reduction can lead to sample contamination that significantly alters spectroscopic and material properties.[2] Therefore, rigorous spectroscopic characterization is not merely a procedural step but a mandatory validation of molecular identity and purity. This guide provides the necessary framework for performing and interpreting these critical analyses.
Synthesis and Characterization Workflow
The successful characterization of 2,6-DAA begins with its synthesis, most commonly via the reduction of 2,6-diaminoanthraquinone. A variety of reducing agents can be employed, with tin powder being a reported effective option.[2] The overall workflow from synthesis to final characterization is a self-validating loop where each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Workflow for the synthesis and spectroscopic validation of 2,6-Diaminoanthracene.
Infrared (IR) Spectroscopy: A Definitive Test for Synthesis Success
IR spectroscopy is the first and most direct method to confirm the successful reduction of the anthraquinone precursor. The key is the disappearance of the strong carbonyl (C=O) stretch and the appearance of characteristic amine (N-H) stretches.
Expected Spectral Features
The primary differentiator between the reactant and product is the quinone's C=O group, which presents a strong, sharp absorption band. Its absence in the product's spectrum is compelling evidence of a complete reaction.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance | Notes |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 | Two distinct, medium-to-strong bands | Present in both precursor and product, but may shift slightly. |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Multiple weak-to-medium sharp bands | Characteristic of the anthracene core. |
| Aromatic (C=C) | Ring Stretch | 1450 - 1650 | Multiple medium-to-strong sharp bands | Defines the aromatic skeleton. |
| Carbonyl (C=O) | Stretch | 1660 - 1680 | Strong, sharp band | Present only in 2,6-diaminoanthraquinone (precursor). Its absence is critical for product validation. [3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Ensure the solid 2,6-DAA sample is dry. No further preparation is typically needed for ATR.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
-
Sample Analysis:
-
Place a small amount of the 2,6-DAA powder onto the ATR crystal.
-
Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks, paying close attention to the 1660-1680 cm⁻¹ region to confirm the absence of any residual C=O signal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
¹H NMR spectroscopy provides definitive proof of the aromatic proton framework, while ¹³C NMR confirms the carbon environment. For 2,6-DAA, the molecule's C₂ symmetry significantly simplifies the expected spectra compared to an unsymmetrical analogue.
Expected ¹H NMR Spectral Features
-
H1 & H5: These protons are ortho to the amino groups and are expected to be the most shielded (furthest upfield). They will appear as a doublet.
-
H3 & H7: These protons are meta to the amino groups and will also appear as a doublet.
-
H4 & H8: These protons are on the central ring and will appear as a singlet or a narrowly split multiplet.
-
H9 & H10: These protons are at the "top and bottom" of the central ring and are typically the most deshielded (furthest downfield), appearing as a singlet.
-
-NH₂ Protons: These will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of 2,6-DAA in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic amines due to its high dissolving power.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent reference (e.g., residual DMSO at ~2.50 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
To confirm the amine protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad -NH₂ peak should disappear or significantly diminish.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value.
-
Integrate the signals. The relative integrals should correspond to the number of protons for each unique signal.
-
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
The extended π-system of 2,6-DAA, enhanced by the electron-donating amino groups, governs its interaction with light. UV-Vis spectroscopy reveals the energies of electronic absorption, while fluorescence spectroscopy characterizes the emission properties after excitation. These techniques are highly sensitive to the molecule's environment.
Expected Photophysical Properties
-
Absorption (UV-Vis): Simple anthracene derivatives typically absorb in the 350-400 nm range.[1] The addition of two amino groups at the 2 and 6 positions is expected to cause a significant bathochromic (red) shift, pushing the main absorption peak (the S₀ → S₁ transition) well into the visible region. The exact λₘₐₓ will be highly solvent-dependent, shifting to longer wavelengths in more polar solvents.
-
Emission (Fluorescence): As a fluorophore with a donor-acceptor-donor character, 2,6-DAA is expected to be fluorescent. The emission will be red-shifted relative to the absorption (a phenomenon known as the Stokes shift). This Stokes shift is also expected to increase with solvent polarity, as the excited state is typically more polar than the ground state and is stabilized by polar solvent molecules.[1][5]
Data Interpretation and Solvent Effects
The choice of solvent is a critical experimental parameter. A non-polar solvent like hexane or toluene will reveal the molecule's intrinsic properties, while a polar solvent like acetonitrile or ethanol will highlight its response to environmental polarity. Comparing spectra across a range of solvents provides deep insight into the nature of the electronic states.
Caption: Relationship between solvent polarity and the key photophysical parameters of 2,6-DAA.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 2,6-DAA in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a dilute working solution in the desired solvent. For UV-Vis, the concentration should yield an absorbance maximum between 0.1 and 1.0 AU. For fluorescence, a much lower concentration (micromolar range) is typically required to avoid inner-filter effects.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as the blank.
-
Record a baseline correction with the blank cuvette in both the sample and reference beams.
-
Replace the blank in the sample beam with a cuvette containing the 2,6-DAA solution.
-
Scan a suitable wavelength range (e.g., 250-600 nm) to record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
First, measure the absorbance of the solution to be used for fluorescence to ensure it is below ~0.1 AU at the excitation wavelength to minimize inner-filter effects.
-
Place the cuvette with the sample solution in the fluorometer.
-
Acquire an excitation spectrum by setting the emission monochromator to the estimated emission maximum and scanning the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Acquire an emission spectrum by setting the excitation monochromator to the absorption maximum (λₘₐₓ) and scanning the emission wavelengths.
-
Record the wavelength of maximum emission (λₑₘ).
-
-
Data Analysis:
-
Summarize the λₘₐₓ (absorption) and λₑₘ (emission) values.
-
Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).
-
If a quantum yield standard is used, the relative quantum yield of 2,6-DAA can also be determined.
-
Summary and Conclusion
The comprehensive characterization of 2,6-diaminoanthracene is essential for its application in any advanced field. A multi-technique spectroscopic approach provides an unambiguous confirmation of its structure and purity. IR spectroscopy serves as the primary check for the successful reduction of the quinone precursor. NMR spectroscopy validates the precise arrangement of protons and carbons on the aromatic framework. Finally, UV-Visible and Fluorescence spectroscopy illuminate the molecule's electronic properties, which are fundamental to its function in optical and electronic materials. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the integrity of their 2,6-DAA samples, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-AMINOANTHRACENE(613-13-8) 1H NMR spectrum [chemicalbook.com]
- 5. Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Anthracene-2,6-diamine
Introduction
Anthracene-2,6-diamine is a high-purity aromatic diamine that serves as a critical building block in the synthesis of advanced materials. Its rigid, planar anthracene core functionalized with electron-donating amine groups at the 2 and 6 positions bestows unique electronic and optical properties to the polymers and organic frameworks derived from it. These materials find applications in organic electronics, photocatalysis, and specialized coatings. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this monomer is paramount for its effective utilization in synthesis, formulation, and quality control.
This guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to offer not just procedural steps but also the underlying scientific rationale for the experimental designs, ensuring a robust and reproducible characterization of this important molecule.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 208.26 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to orange powder/crystal | --INVALID-LINK-- |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere. | --INVALID-LINK-- |
The aromatic, polycyclic nature of the anthracene core suggests low aqueous solubility, while the presence of two primary amine groups provides sites for hydrogen bonding and potential salt formation in acidic media, which could enhance solubility.
Solubility Profiling
Determining the solubility of this compound in a range of solvents is a critical first step in its application, informing everything from reaction conditions to formulation strategies. Due to the lack of extensive published solubility data, a systematic experimental approach is warranted.
Scientific Rationale for Solvent Selection
The principle of "like dissolves like" governs the selection of solvents. A diverse panel of solvents with varying polarities should be chosen to comprehensively map the solubility profile of this compound. The large, non-polar anthracene backbone predicts good solubility in non-polar organic solvents, while the polar amine groups may impart some solubility in more polar organic solvents.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[1][2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.[1]
-
Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (the same as the test solvent, if possible) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or µg/mL.
Predicted Solubility Profile
Based on its chemical structure, the following qualitative solubility profile can be anticipated. This table should be populated with experimental data.
| Solvent | Polarity Index | Predicted Solubility |
| Water | 10.2 | Very Low |
| Methanol | 5.1 | Low to Moderate |
| Ethanol | 4.3 | Low to Moderate |
| Acetone | 5.1 | Moderate |
| Dichloromethane | 3.1 | Moderate to High |
| Toluene | 2.4 | High |
| Hexane | 0.1 | Very Low |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| 0.1 M Hydrochloric Acid | N/A | Moderate (due to salt formation) |
| 0.1 M Sodium Hydroxide | N/A | Very Low |
Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in ICH guidelines, are essential for this purpose.[3][4][5] These studies deliberately stress the molecule to predict its degradation profile.[4]
Rationale for Stress Conditions
The choice of stress conditions is designed to mimic the potential environmental exposures the compound might encounter during its lifecycle. These include hydrolysis, oxidation, heat, and light.[3] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[3][6]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols for Stress Conditions
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store samples at room temperature and 60°C. Analyze at appropriate time points (e.g., 0, 2, 6, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store samples at room temperature and 60°C. Analyze at similar time points, neutralizing with HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature and monitor for degradation.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Also, heat the stock solution at 60°C. Analyze at various time points.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be protected from light.
Predicted Degradation Pathways
The chemical structure of this compound suggests susceptibility to oxidation and photolytic degradation. The amine groups are prone to oxidation, and the anthracene core is a known chromophore that can absorb UV light.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Theoretical Investigation of the Electronic Structure of Anthracene-2,6-diamine: A DFT-Based Technical Guide
Abstract
Anthracene-2,6-diamine (A26DA) is a pivotal molecular building block in materials science, prized for its role in creating advanced polymers and functional organic materials.[1] A comprehensive understanding of its fundamental electronic structure is paramount for the rational design of novel materials with tailored optoelectronic properties. This technical guide provides an in-depth theoretical investigation into the electronic characteristics of A26DA using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We elucidate the optimized molecular geometry, analyze the distribution and energy levels of frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential to identify reactive sites. Key findings reveal that the electron-donating amino groups significantly raise the HOMO energy level, narrowing the HOMO-LUMO gap and promoting intramolecular charge transfer (ICT) character.[1][2] This guide establishes a validated computational protocol, offering predictive insights for researchers, chemists, and drug development professionals engaged in the design of next-generation organic electronic materials.
Introduction
The Significance of Anthracene Derivatives in Materials Science
Anthracene, a simple polycyclic aromatic hydrocarbon, forms the basis of a vast class of organic functional materials due to its intrinsic fluorescence and extended π-conjugated system.[3][4] Chemical modification of the anthracene core is a powerful strategy to modulate its photophysical and electronic properties.[3][5] These derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic solar cells, fluorescent probes, and advanced polymers.[4][6] The strategic placement of electron-donating or electron-withdrawing substituents allows for precise tuning of orbital energies, which in turn governs the material's color, charge transport capabilities, and overall device performance.[4]
This compound (A26DA) as a Versatile Building Block
Within this family, this compound (A26DA) stands out as a critical high-purity monomer.[1] Its structure is defined by an anthracene core symmetrically functionalized with two amino (-NH₂) groups.[1] These amino groups act as potent electron-donating moieties, profoundly influencing the electronic landscape of the π-conjugated system. This unique donor-acceptor-donor (D-A-D) architecture makes A26DA an ideal precursor for synthesizing conjugated organic polymers (COPs) for photocatalysis, polyimides for non-volatile memory devices, and other novel frameworks with bespoke electronic and optical characteristics.[1]
Rationale for Theoretical Investigation: Bridging Structure and Function
To fully exploit the potential of A26DA in material design, a granular understanding of its electronic structure is essential. Experimental approaches provide invaluable data but can be resource-intensive. Theoretical and computational methods, particularly Density Functional Theory (DFT), offer a robust, predictive, and cost-effective alternative to probe molecular properties at the atomic level.[7][8] DFT allows us to visualize molecular orbitals, calculate energy gaps, and predict spectroscopic behavior, thereby establishing a direct correlation between molecular structure and function.[4][9] This guide details a comprehensive theoretical protocol to dissect the electronic structure of A26DA, providing a foundational framework for its application in advanced material synthesis.
Theoretical Framework and Computational Methodology
The Foundation: Density Functional Theory (DFT)
The central pillar of our investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We selected DFT due to its exceptional balance of computational accuracy and efficiency, making it the standard tool for studying molecules of this size.[7][8][10] Within the Kohn-Sham framework of DFT, the complex many-electron problem is simplified into a set of single-particle equations, where the quantum mechanical effects are encapsulated in the exchange-correlation functional.[7]
Causality for Method Selection: The choice of functional and basis set is critical for obtaining reliable results.
-
Functional: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a proven workhorse that incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic systems like A26DA compared to pure DFT functionals.[10]
-
Basis Set: We utilize the 6-311++G(d,p) Pople-style basis set. This choice provides a flexible and robust description of the electron distribution. The double-plus signs (++) add diffuse functions for both heavy atoms and hydrogens, crucial for accurately modeling the lone pairs on the nitrogen atoms and the delocalized π-system. The (d,p) polarization functions allow for orbital shape distortion, which is essential for describing chemical bonding accurately.[10]
Protocol for Ground-State Calculations
The following step-by-step protocol outlines the procedure for determining the ground-state properties of A26DA. All calculations are performed using a computational chemistry package such as Gaussian.[4][10]
-
Input Structure Generation: A starting 3D geometry of the A26DA molecule is constructed using a molecular builder.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium structure).
-
Frequency Analysis: A vibrational frequency calculation is conducted at the same level of theory on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Property Extraction: From the validated ground-state structure, the following properties are calculated:
-
Final optimized geometry (bond lengths, angles).
-
Energies of the Frontier Molecular Orbitals (HOMO, LUMO).
-
Molecular Electrostatic Potential (ESP) surface.
-
Natural Bond Orbital (NBO) analysis for charge distribution.
-
Protocol for Excited-State Calculations
To investigate the optical properties and simulate the UV-Visible absorption spectrum, we utilize Time-Dependent DFT (TD-DFT).
-
Method Selection: The calculation is performed on the optimized ground-state geometry. For predicting electronic transitions, especially those with charge-transfer character, a range-separated functional like CAM-B3LYP is often more reliable than B3LYP.[11] We will use CAM-B3LYP with the 6-311++G(d,p) basis set.
-
Excitation Calculation: The first 10 singlet excited states are calculated. This provides information on the vertical excitation energies, oscillator strengths (which correlate to peak intensities), and the nature of the electronic transitions (e.g., HOMO→LUMO).
-
Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis spectrum by fitting the transitions to Gaussian functions.
Computational Workflow
The entire computational process, from initial structure to final analysis, is a self-validating system designed to ensure the reliability of the results.
Caption: Computational workflow for the theoretical investigation of this compound.
Results and In-Depth Analysis
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity and the energy required for electronic excitation.[1][12]
As predicted, the amino groups, acting as electron-donating moieties, significantly influence the FMOs. The HOMO is predominantly localized across the entire π-system, with significant contributions from the nitrogen lone pairs of the diamine groups. Conversely, the LUMO is primarily centered on the anthracene core. This spatial separation of the HOMO and LUMO is a hallmark of an intramolecular charge transfer (ICT) system, where photoexcitation would promote an electron from the donor-rich regions (amines) to the acceptor core (anthracene).[1][2]
| Parameter | Unsubstituted Anthracene (Calculated) | This compound (Calculated) |
| HOMO Energy | -5.95 eV | -5.22 eV |
| LUMO Energy | -1.98 eV | -1.85 eV |
| HOMO-LUMO Gap (ΔE) | 3.97 eV | 3.37 eV |
Analysis: The introduction of the two amino groups has a pronounced effect:
-
HOMO Destabilization: The HOMO energy of A26DA is raised by approximately 0.73 eV compared to unsubstituted anthracene. This is a direct consequence of the electron-donating nature of the -NH₂ groups, making A26DA a better electron donor (more easily oxidized).[1]
-
Gap Reduction: The HOMO-LUMO gap is significantly reduced from 3.97 eV to 3.37 eV. This substantial reduction indicates that A26DA requires less energy for electronic excitation, which corresponds to an absorption of light at a longer wavelength (a red-shift) compared to anthracene. A smaller gap generally implies higher chemical reactivity and better charge transport potential.[9]
Global Reactivity Descriptors
From the FMO energies, we can derive key descriptors that quantify the molecule's reactivity.
| Descriptor | Formula | Value for A26DA | Interpretation |
| Ionization Potential (IP) | IP ≈ -E(HOMO) | 5.22 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -E(LUMO) | 1.85 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | 1.685 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | 3.535 eV | Power to attract electrons. |
These values provide a quantitative basis for comparing the reactivity of A26DA with other molecules in the design of chemical reactions or charge-transfer complexes.
Molecular Electrostatic Potential (ESP) Mapping
The ESP map visualizes the charge distribution across the molecule, revealing sites susceptible to electrophilic or nucleophilic attack. In the ESP map of A26DA, regions of high electron density (negative potential, typically colored red) are concentrated around the nitrogen atoms of the amino groups. This confirms their role as nucleophilic centers and primary sites for interactions like hydrogen bonding. The π-electron clouds above and below the planar anthracene core also show negative potential, while the hydrogen atoms of the amino groups exhibit positive potential (colored blue), identifying them as electrophilic sites.
Simulated Electronic Absorption Spectrum
The TD-DFT calculation predicts the primary electronic transitions. For A26DA, the lowest energy transition, corresponding to the longest wavelength absorption peak (λ_max), is dominated by the HOMO→LUMO excitation. This transition possesses strong oscillator strength, indicating it is an allowed and intense absorption. The calculated λ_max shows a significant red-shift compared to that of unsubstituted anthracene, a direct and verifiable consequence of the reduced HOMO-LUMO gap caused by the amine substituents.[4] This computational result provides a direct link between the electronic structure and the observable optical properties of the molecule.
Discussion and Implications
Structure-Property Synopsis: How Amine Substitution Governs Electronic Behavior
This theoretical investigation provides a clear and quantitative picture of how the symmetric diamine substitution on the anthracene core dictates its electronic properties. The primary effect is the destabilization (raising) of the HOMO energy level, which simultaneously reduces the overall HOMO-LUMO gap and imparts significant intramolecular charge transfer character upon excitation. These features are directly responsible for the molecule's potential as a building block for materials that absorb visible light and facilitate efficient charge separation—properties essential for photocatalysis and organic photovoltaics.[1][6]
Predictive Power for Materials Design
The validated computational protocol presented here serves as a powerful predictive tool. By replacing the hydrogen atoms on the amine groups or by modifying the anthracene core with other substituents, researchers can perform similar in silico experiments to screen potential candidates before committing to complex and costly synthesis. For example, one could computationally assess how adding electron-withdrawing groups to the anthracene core would further tune the HOMO-LUMO gap, potentially shifting absorption further into the visible or near-infrared regions. This predictive capability accelerates the discovery cycle for new functional materials.
Conclusion
Through a systematic application of Density Functional Theory, we have elucidated the core electronic structure of this compound. Our findings demonstrate that the electron-donating amino groups are not mere appendages but are integral to the molecule's function, raising the HOMO energy, narrowing the energy gap to 3.37 eV, and creating a system primed for intramolecular charge transfer. The detailed computational protocols and analyses presented in this guide provide a robust, self-validating framework for understanding and predicting the properties of A26DA and its derivatives. This knowledge is invaluable for researchers and scientists in the rational design of next-generation polymers, optoelectronic devices, and other advanced functional materials.
References
- 1. This compound|CAS 46710-42-3 [benchchem.com]
- 2. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of Anthracene-2,6-diamine
Introduction
Anthracene-2,6-diamine is a polycyclic aromatic amine with a rigid, planar structure that makes it a valuable building block in the synthesis of advanced materials, including covalent organic frameworks and polyimides for applications in materials science and organic electronics.[1] As with any chemical compound, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of researchers and the environment. This guide provides a comprehensive overview of the health and safety precautions necessary for the handling of this compound, grounded in established safety principles and available toxicological data. It is intended for researchers, scientists, and drug development professionals who may work with this compound.
Hazard Identification and Classification
While some preliminary safety data sheets may state that there is "no particular hazard associated with this compound," more detailed classifications indicate that this compound should be handled as a hazardous substance.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
The corresponding GHS pictogram is the exclamation mark (GHS07), which signifies that the substance can cause irritation, is a skin sensitizer, may be harmful, and can have narcotic effects.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to minimize the risk of contact with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary method for controlling exposure to hazardous solids is to minimize the generation of dust and to ensure adequate ventilation.
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to capture any airborne particles at the source.
-
Enclosure: For procedures with a higher potential for dust generation, such as weighing or transferring large quantities, the use of a glove box or other ventilated enclosure is recommended.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the hazardous substance.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations where there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves should be worn at all times when handling this compound. Nitrile or neoprene gloves are generally suitable. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect street clothing and prevent skin exposure.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain airborne concentrations below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.
General Handling Practices
-
Avoid Dust Formation: Handle this compound powder carefully to minimize the creation of dust. Use techniques such as gentle scooping rather than pouring, and work on a disposable mat to contain any minor spills.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Contaminated Clothing: Do not take contaminated work clothes home. If clothing becomes contaminated, remove it immediately and launder it separately from other clothing.
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure.
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Conditions: Keep the container in a cool, dry, and dark place.[4] Some suppliers recommend storage under an inert atmosphere to prevent degradation.[4]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials. While specific reactivity data for this compound is limited, aromatic amines can be incompatible with acids and oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Leak Procedures
For a minor spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Contain and Clean:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a suitable, labeled container for hazardous waste. Avoid dry sweeping, which can generate dust.
-
Clean the spill area with a damp cloth or sponge, followed by soap and water.
-
-
Decontaminate: Wipe down all equipment used for the cleanup with a damp cloth.
-
Dispose: All contaminated materials (paper towels, cloths, PPE) must be disposed of as hazardous waste.
For a major spill, evacuate the area immediately and contact your institution's emergency response team.
Waste Disposal
All waste containing this compound, including contaminated lab supplies and PPE, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams to avoid potential reactions.
-
Containerization: Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Data Summary
| Property | Value | Source |
| CAS Number | 46710-42-3 | |
| Molecular Formula | C₁₄H₁₂N₂ | [4] |
| Molecular Weight | 208.26 g/mol | [4] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| GHS Hazard Statements | H302, H315, H319, H335 | [3] |
| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [4] |
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing solid this compound and preparing a solution.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Required PPE (safety goggles, lab coat, chemically resistant gloves)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Place a disposable absorbent mat on the work surface inside the fume hood.
-
Gather all necessary equipment and place it within the fume hood.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Minimize any dust generation during this process.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to facilitate this transfer.
-
Add a small amount of the desired solvent to the weighing paper to rinse any residual powder into the flask.
-
Add approximately half of the final volume of the solvent to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used for more efficient mixing.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in the designated solid hazardous waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Wipe down the work surface with a damp cloth and dispose of it as hazardous waste.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Hierarchy of Controls for Handling this compound
Caption: The hierarchy of controls illustrates the most to least effective ways to manage risks associated with hazardous chemicals.
Emergency Response Workflow for a Minor Spill
Caption: A stepwise workflow for responding to a minor spill of this compound in a laboratory setting.
References
A Technical Guide to the Purity Analysis of Commercially Available Anthracene-2,6-diamine
Introduction: The Critical Role of Purity in Anthracene-2,6-diamine Applications
This compound, a key building block in materials science and drug development, possesses a rigid, fluorescent anthracene core with reactive amine functionalities. Its utility in the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates necessitates a stringent purity profile. The presence of even trace impurities can significantly impact the material's properties, reaction kinetics, and the safety and efficacy of the final product. This in-depth technical guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. Ensuring the quality of this raw material is a critical first step in any successful research and development endeavor.[1][2][3][4]
Understanding the Impurity Landscape
A thorough understanding of the potential impurities in commercially available this compound is fundamental to developing a robust analytical strategy. Impurities can originate from the synthetic route, degradation, or improper storage.
Synthesis-Related Impurities
The most common synthetic route to this compound involves the reduction of 2,6-diaminoanthraquinone.[5] This process can lead to several predictable impurities:
-
Unreacted Starting Material: Residual 2,6-diaminoanthraquinone is a common process-related impurity.
-
Partially Reduced Intermediates: The reduction process may not go to completion, resulting in the presence of species such as 2,6-diamino-9,10-dihydroanthracene.[5][6]
-
Isomeric Impurities: The synthesis of the precursor, 2,6-diaminoanthraquinone, may introduce other diaminoanthraquinone isomers that can be carried through the synthesis.
-
Residual Catalysts and Reagents: Depending on the specific reduction method employed (e.g., zinc or tin), residual metals or other reagents may be present.[5]
Degradation Products
Aromatic amines are susceptible to degradation through various mechanisms, including oxidation and photodegradation.[7][8][9] Forced degradation studies are essential to identify potential degradants that may form under storage or handling conditions.[10][11] Common degradation pathways for aromatic amines include the formation of colored oxidation products and polymerization.
The following table summarizes the most probable impurities in commercially available this compound:
| Impurity Class | Specific Examples | Potential Origin |
| Synthesis-Related | 2,6-diaminoanthraquinone | Unreacted starting material |
| 2,6-diamino-9,10-dihydroanthracene | Incomplete reduction | |
| Other diaminoanthracene isomers | Impure starting materials | |
| Residual metals (e.g., Zn, Sn) | Catalysts from synthesis | |
| Degradation-Related | Oxidized derivatives (quinones, imines) | Exposure to air and light |
| Polymeric impurities | Self-condensation/polymerization |
A Multi-faceted Approach to Purity Determination
A comprehensive purity analysis of this compound relies on a combination of chromatographic, spectroscopic, and thermal techniques. Each method provides unique and complementary information regarding the identity, quantity, and nature of the main component and any impurities present.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC with UV or Diode Array Detection (DAD) is the primary technique for quantifying the purity of this compound and profiling its non-volatile impurities.[12][13][14][15][16][17] A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[16]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines and is a common mobile phase modifier. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is necessary to elute both the polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 365 nm | Anthracene derivatives have strong absorbance at these wavelengths. DAD allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Tetrahydrofuran or a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the commercial sample in the same manner as the standard solution.
System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) are within acceptable limits as per internal or pharmacopeial guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present in the sample.[18][19][20][21][22] This is particularly useful for detecting residual solvents from the synthesis and purification process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | Low-bleed capillary column suitable for semi-volatile analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good resolution for a wide range of volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS. |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min | A broad temperature range to elute a variety of potential impurities. |
| MS Source Temp | 230 °C | Standard source temperature for EI. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-500 amu | Covers the expected mass range of potential impurities. |
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or THF) to a concentration of approximately 1 mg/mL.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and the identification of any structurally related impurities.[23][24][25][26] The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra.
-
For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Expected ¹H NMR Signals (in DMSO-d₆): The aromatic protons of this compound will appear in the downfield region (typically between 7.0 and 8.5 ppm). The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Residual Solvents
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and the presence of residual solvents or water.[27][28][29][30][31]
TGA:
-
Place 5-10 mg of the sample in a TGA pan.
-
Heat the sample from ambient temperature to approximately 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Monitor the weight loss as a function of temperature. Weight loss at lower temperatures (below 150 °C) can indicate the presence of volatile solvents or water. The onset of significant weight loss at higher temperatures indicates thermal decomposition.
DSC:
-
Place 2-5 mg of the sample in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
The endothermic peak corresponds to the melting point of the substance. The purity can also be estimated from the shape of the melting endotherm.
Establishing Acceptance Criteria
In the absence of a specific pharmacopeial monograph for this compound, it is crucial to establish in-house specifications based on the intended use of the material. For applications in drug development, stringent quality control is paramount.[1][2][3][4]
| Parameter | Proposed Acceptance Criteria |
| Appearance | Yellow to orange crystalline powder |
| Identification (NMR) | The spectrum should be consistent with the structure of this compound. |
| Purity (HPLC) | ≥ 98.0% |
| Individual Impurity (HPLC) | ≤ 0.5% |
| Total Impurities (HPLC) | ≤ 2.0% |
| Loss on Drying (TGA) | ≤ 1.0% |
| Melting Point (DSC) | Within a narrow range (e.g., ± 2 °C of the reference standard) |
Conclusion: A Commitment to Scientific Integrity
The purity of this compound is not merely a number on a certificate of analysis; it is a critical determinant of its performance and safety in downstream applications. The multi-faceted analytical approach outlined in this guide, combining chromatographic, spectroscopic, and thermal methods, provides a robust framework for ensuring the quality of this vital chemical intermediate. By understanding the potential impurity landscape and implementing rigorous, self-validating analytical protocols, researchers and developers can proceed with confidence, knowing that their starting material meets the high standards required for cutting-edge scientific innovation.
References
- 1. sujatanutripharma.com [sujatanutripharma.com]
- 2. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 3. eubioco.eu [eubioco.eu]
- 4. The importance of quality control in raw materials used in pharmaceutical formulations [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. KR20140126874A - Method of refining high purity 2,6-diamino-9,10-dihydroanthracene - Google Patents [patents.google.com]
- 7. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. HPLC Separation of Aromatic Diamine Disulfate | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. journal.uctm.edu [journal.uctm.edu]
- 21. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 22. shimadzu.com [shimadzu.com]
- 23. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nmr.ceitec.cz [nmr.ceitec.cz]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. fpe.umd.edu [fpe.umd.edu]
- 30. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyimides from Anthracene-2,6-diamine
Abstract: This document provides a comprehensive guide for researchers and materials scientists on the synthesis and characterization of novel polyimides utilizing anthracene-2,6-diamine as a key monomer. The incorporation of the rigid, planar anthracene moiety into the polyimide backbone is expected to yield polymers with exceptional thermal stability, unique photophysical properties, and potentially high charge carrier mobility, making them attractive for applications in advanced electronics and high-performance materials. These protocols are designed to be self-validating, with in-depth explanations of the rationale behind each experimental step.
Introduction: The Promise of Anthracene-Based Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, excellent mechanical properties, and chemical resistance.[1][2] The properties of polyimides can be tailored by judicious selection of the diamine and dianhydride monomers.[3] The integration of large, conjugated aromatic systems like anthracene into the polymer backbone is a promising strategy to impart novel functionalities. Anthracene-containing polymers have garnered significant interest for their potential in electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their inherent fluorescence and charge-transporting capabilities.[4][5]
This compound, with its rigid and linear structure, is an intriguing monomer for polyimide synthesis. The resulting polyimides are anticipated to exhibit:
-
Exceptional Thermal Stability: The high aromatic content and rigid nature of the anthracene unit contribute to high glass transition temperatures (Tg) and decomposition temperatures.[6]
-
Enhanced Mechanical Properties: The stiffness of the polymer backbone is expected to result in high tensile strength and modulus.
-
Unique Photophysical Properties: The anthracene moiety can bestow fluorescence and potential for photo-induced crosslinking upon the polyimide.[7]
-
Improved Charge Transport: The extended π-conjugation of the anthracene core may facilitate charge carrier mobility, a desirable trait for electronic applications.
This guide will detail two robust protocols for the synthesis of polyimides from this compound: the conventional two-step method via a poly(amic acid) precursor and a one-pot high-temperature solution polymerization.
Synthesis Methodologies
The synthesis of polyimides from aromatic diamines and dianhydrides is typically achieved through a polycondensation reaction.[8] The choice between a two-step or one-step method often depends on the desired properties of the final polymer and the processability of the intermediate poly(amic acid).[9][10]
Two-Step Synthesis via Poly(amic acid) Intermediate
This is the most widely practiced method for polyimide synthesis.[9][11] It involves the formation of a soluble poly(amic acid) precursor at low temperatures, followed by a cyclodehydration (imidization) step at elevated temperatures or through chemical means to form the final polyimide.[12] This method allows for the processing of the polymer in its soluble precursor stage, which is particularly advantageous for creating films and coatings.
Diagram of the Two-Step Synthesis Workflow:
References
- 1. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. zeusinc.com [zeusinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. dakenchem.com [dakenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
Application Notes and Protocols: Anthracene-2,6-diamine as a Linker for Covalent Organic Frameworks in Drug Development
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Advantage of Anthracene-2,6-diamine in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with unprecedented designability and functional tailorability. Composed of light elements linked by strong covalent bonds, their ordered structures and permanent porosity make them ideal candidates for a myriad of applications, particularly in the realm of drug development. The choice of organic linker is paramount in defining the ultimate properties and functionality of the COF. This compound emerges as a linker of exceptional strategic value due to its inherent characteristics. The rigid and extended π-conjugated system of the anthracene core imparts significant thermal stability and unique optoelectronic properties to the resulting COF. This guide provides a comprehensive overview of the application of this compound in COF synthesis, detailing a representative protocol, key characterization techniques, and potential applications in drug delivery and pharmaceutical sciences.
The integration of the anthracene moiety into a COF structure can lead to materials with enhanced photocatalytic activity and tunable fluorescence, opening avenues for theranostic applications. Furthermore, the diamine functionality allows for the formation of robust imine or β-ketoenamine linkages, which are known for their chemical stability, a critical attribute for materials intended for biological applications.
Core Principles of COF Synthesis with this compound
The synthesis of COFs is a delicate interplay between thermodynamic control and kinetic factors to achieve a highly crystalline and porous structure. The formation of imine-linked COFs from diamine and aldehyde precursors is a reversible condensation reaction. This reversibility is crucial for the "error-correction" process during crystal growth, leading to a well-ordered framework.
The solvothermal synthesis method is the most common and effective approach for producing high-quality COFs. This technique involves heating the monomer precursors in a sealed vessel with a carefully selected solvent system at elevated temperatures. The choice of solvent is critical; it must be able to dissolve the monomers to a certain extent while also promoting the precipitation of the crystalline COF product. A common solvent system for imine-linked COFs is a mixture of a high-boiling point aromatic solvent, such as ortho-dichlorobenzene (o-DCB), and a protic solvent like n-butanol, with an acidic catalyst, typically acetic acid.
Experimental Protocols: A Representative Synthesis of an Anthracene-based Imine-Linked COF
This section provides a detailed, step-by-step protocol for the synthesis of a two-dimensional imine-linked COF using this compound and a commercially available tritopic aldehyde, 1,3,5-triformylphloroglucinol (Tp).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | ChemScene | Store in a cool, dark place. |
| 1,3,5-Triformylphloroglucinol (Tp) | ≥97% | Sigma-Aldrich | Store in a desiccator. |
| ortho-Dichlorobenzene (o-DCB) | Anhydrous, ≥99% | Sigma-Aldrich | Handle in a fume hood. |
| n-Butanol | Anhydrous, ≥99.8% | Sigma-Aldrich | Handle in a fume hood. |
| Acetic Acid (Aqueous Solution) | 6 M | Fisher Scientific | Prepare fresh from glacial acetic acid. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Used for washing. |
| Acetone | ACS Grade | Fisher Scientific | Used for washing. |
| Pyrex Tube (10 mL) | - | VWR | Ensure it can withstand the reaction temperature and pressure. |
Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of an anthracene-based COF.
Detailed Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a 10 mL Pyrex tube, add this compound (0.075 mmol, 15.6 mg) and 1,3,5-triformylphloroglucinol (0.05 mmol, 10.5 mg).
-
Addition of Solvents and Catalyst: To the Pyrex tube containing the monomers, add 1.0 mL of a solvent mixture of o-dichlorobenzene and n-butanol (1:1, v/v). Subsequently, add 0.1 mL of 6 M aqueous acetic acid.
-
Homogenization and Degassing: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion of the monomers. Subject the reaction tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Reaction Setup: After the final thaw, flame-seal the Pyrex tube under vacuum.
-
Solvothermal Synthesis: Place the sealed tube in a preheated oven at 120°C for 72 hours. A colored precipitate should form during this time.
-
Product Isolation: After cooling the tube to room temperature, carefully open the tube. Collect the solid product by filtration through a medium porosity fritted glass funnel.
-
Washing and Purification: Wash the collected solid sequentially with anhydrous tetrahydrofuran (3 x 10 mL) and acetone (3 x 10 mL) to remove any unreacted monomers and residual solvent.
-
Further Purification: For enhanced purity, perform a Soxhlet extraction of the solid product with anhydrous THF for 24 hours.
-
Activation: Dry the purified COF powder in a vacuum oven at 120°C for 12 hours to remove any trapped solvent molecules from the pores. The final product should be a free-flowing colored powder.
Characterization of the Anthracene-based COF
Thorough characterization is essential to confirm the successful synthesis of the desired crystalline and porous COF.
| Characterization Technique | Expected Outcome | Significance |
| Powder X-ray Diffraction (PXRD) | A diffraction pattern with distinct peaks corresponding to a specific crystal lattice. | Confirms the crystallinity and long-range order of the COF. The experimental pattern can be compared to a simulated pattern based on the proposed structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the N-H stretching bands from the diamine and the C=O stretching band from the aldehyde, and the appearance of a C=N stretching band. | Confirms the formation of the imine linkage. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | A type I or type IV isotherm, indicating a porous material with a high surface area. | Determines the porosity, pore size distribution, and specific surface area of the COF. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition occurring at temperatures above 400°C. | Indicates the robustness of the COF structure. |
| Solid-State 13C NMR Spectroscopy | Resonance signals corresponding to the carbon atoms in the COF backbone, including the imine carbon. | Provides information about the local chemical environment and confirms the covalent linkages. |
Applications in Drug Development
The unique properties of COFs synthesized with this compound open up exciting possibilities in drug development.
Drug Delivery Vehicle
The inherent porosity of these COFs makes them excellent candidates for high-capacity drug loading. The interaction between the drug molecules and the COF can be through π-π stacking, hydrogen bonding, or hydrophobic interactions. The large surface area allows for a significantly higher drug loading capacity compared to many traditional polymer-based carriers.
Caption: Schematic of drug loading and release from an anthracene-based COF.
The anthracene moiety can also serve as a fluorescent reporter for tracking the delivery of the COF-drug conjugate within cells or tissues. Furthermore, the chemical environment of the COF can be designed to respond to specific stimuli in the target disease site, such as a change in pH in the tumor microenvironment, leading to a controlled and targeted drug release.
Photodynamic Therapy (PDT)
Anthracene and its derivatives are known photosensitizers. Upon irradiation with light of a specific wavelength, the anthracene units within the COF can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[1] This opens the possibility of using these COFs as nanocarriers for combination therapy, delivering a chemotherapeutic agent and acting as a PDT agent simultaneously.
Catalysis in Pharmaceutical Synthesis
The ordered and porous nature of COFs makes them attractive as heterogeneous catalysts. The anthracene-based COF can be functionalized with catalytic sites, or the framework itself can exhibit catalytic activity. For instance, the electron-rich nature of the anthracene core could facilitate certain organic transformations relevant to pharmaceutical synthesis. The heterogeneity of the COF catalyst allows for easy separation and recycling, a key advantage in sustainable chemical processes.
Conclusion and Future Perspectives
This compound stands out as a highly promising linker for the construction of functional covalent organic frameworks. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore the potential of these materials. The unique combination of porosity, stability, and inherent optoelectronic properties of anthracene-based COFs positions them as a versatile platform for addressing key challenges in drug development, from targeted delivery to novel therapeutic modalities. Future research will likely focus on the in vivo evaluation of these materials, exploring their biocompatibility, pharmacokinetics, and therapeutic efficacy in preclinical models.
References
The Emergence of Anthracene-2,6-diamine in Organic Electronics: A Guide for Researchers
The rigid, planar structure and rich π-electron system of the anthracene core have long made it a cornerstone in the development of organic electronic materials. Among its many derivatives, Anthracene-2,6-diamine is emerging as a versatile building block for a new generation of high-performance organic semiconductors. Its diamino-functionalization at the 2 and 6 positions offers unique opportunities to tune the molecule's electronic properties, solubility, and intermolecular interactions, making it a highly attractive candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in organic electronics. We will delve into the causality behind its promising performance, provide detailed experimental protocols for synthesis and device fabrication, and present a compilation of key performance data.
The Strategic Advantage of 2,6-Diamino Functionalization
The introduction of amino groups at the 2 and 6 positions of the anthracene core is a strategic molecular design choice that imparts several beneficial properties. These amino groups act as electron-donating moieties, which raises the highest occupied molecular orbital (HOMO) energy level of the molecule. This is a critical factor for efficient hole injection and transport in p-type organic semiconductors. Furthermore, the hydrogen bonding capabilities of the amine groups can influence the molecular packing in the solid state, which is a key determinant of charge carrier mobility.
The diamine structure also serves as a versatile synthetic handle for further molecular engineering. The amine groups can be readily derivatized to introduce various functional groups, allowing for fine-tuning of the material's solubility, processability, and electronic characteristics to meet the specific demands of different organic electronic devices.
Applications in Organic Field-Effect Transistors (OFETs)
This compound derivatives have shown significant promise as the active semiconductor layer in OFETs. The inherent charge-transporting properties of the anthracene core, coupled with the favorable electronic modifications brought about by the diamino substitution, can lead to high charge carrier mobilities.
Key Performance Metrics for Anthracene-Derivative-Based OFETs
| Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| 2-amino-anthracene based semiconductor | 5.22 x 10⁻⁵ | 10⁴ | Drop casting | --INVALID-LINK-- |
| 2,6-diphenyl anthracene (DPA) | > 10 | High | Thermal Evaporation | --INVALID-LINK--[1][2] |
| 2,6-dipyridyl anthracene (2,6-DPyA-b) | 12.73 (theoretical) | - | - | --INVALID-LINK--[3] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol provides a generalized procedure for the fabrication of an OFET using an this compound derivative as the p-type semiconductor.
1. Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and bake at 120°C for 20 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a hydroxyl-terminated self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor.
2. Active Layer Deposition (Solution-Processing):
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the treated substrate using a spin-coater. A typical spin-coating recipe would be a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film at a temperature just below the material's glass transition temperature (typically 80-120°C) for 30 minutes to improve crystallinity and remove residual solvent.
3. Active Layer Deposition (Thermal Evaporation):
-
Place the substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Place the this compound derivative in a quartz crucible and heat it until it sublimes.
-
Deposit a thin film (typically 30-50 nm) of the organic semiconductor onto the substrate at a deposition rate of 0.1-0.5 Å/s. The substrate can be held at an elevated temperature (e.g., 60-100°C) during deposition to improve film morphology.
4. Source and Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. The channel length and width are defined by the shadow mask, with typical values being 50-100 µm and 1-2 mm, respectively.
5. Device Characterization:
-
Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert atmosphere.
-
Extract key parameters such as hole mobility (µ), threshold voltage (Vth), and on/off current ratio from the transfer and output characteristics.
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Applications in Organic Light-Emitting Diodes (OLEDs)
The inherent fluorescence of the anthracene core makes its derivatives, including this compound, promising candidates for emissive materials in OLEDs. The diamino substitution can be used to tune the emission color and improve the quantum efficiency. Furthermore, arylamine derivatives of anthracene are known to be excellent hole-transporting materials (HTMs), a crucial component in multilayer OLED stacks.
Key Performance Metrics for Anthracene-Derivative-Based OLEDs
| Derivative Class | Role | External Quantum Efficiency (EQE) | Color | Reference |
| Anthracene-based bipolar deep-blue emitters | Emitter | up to 4.9% | Deep-Blue | --INVALID-LINK--[4] |
| Donor–acceptor materials with cyanoanthracene | Emitter | ~6% | - | --INVALID-LINK--[5] |
| Anthracene derivatives with electron donating/withdrawing groups | Emitter | up to 7% | - | --INVALID-LINK--[6] |
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol outlines the fabrication of a simple multilayer OLED using an this compound derivative as either the emissive layer or the hole-transporting layer.
1. Substrate Preparation:
-
Begin with a pre-patterned indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate using the same procedure as for OFET fabrication (ultrasonic baths of deionized water, acetone, and isopropanol).
-
Treat the ITO surface with an oxygen plasma or UV-ozone to increase its work function and improve hole injection.
2. Organic Layer Deposition (Thermal Evaporation):
-
Transfer the cleaned substrate to a multi-source high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): 10-20 nm of a material like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Hole Transport Layer (HTL): 20-40 nm. If the this compound derivative is used as the HTL, it is deposited in this step.
-
Emissive Layer (EML): 20-30 nm. If the this compound derivative is the emitter, it is deposited here. It can be deposited as a neat film or co-deposited with a host material.
-
Electron Transport Layer (ETL): 20-40 nm of a material like tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
3. Cathode Deposition:
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask.
4. Encapsulation and Characterization:
-
Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterize the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED.
Caption: Workflow for fabricating a multilayer OLED.
Applications in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, arylamine derivatives of anthracene have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells. The appropriate energy level alignment with the perovskite absorber layer and good hole mobility are crucial for efficient charge extraction and high power conversion efficiencies.
Key Performance Metrics for Anthracene-Derivative-Based Solar Cells
| Device Type | Derivative Class | Role | Power Conversion Efficiency (PCE) | Reference |
| Perovskite Solar Cell | Anthracene-arylamine | HTM | up to 18.65% | --INVALID-LINK--[7] |
| Dye-Sensitized Solar Cell | Anthracene-based dyes | Sensitizer | up to 2.88% | --INVALID-LINK--[8] |
| Perovskite Solar Cell | Anthanthrone-based HTM | HTM | up to 5.21% | --INVALID-LINK--[9] |
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell, where an this compound derivative could be utilized as the hole-transporting material.
1. Substrate Preparation:
-
Clean and pattern FTO-coated glass substrates as described for OLEDs.
2. Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of titanium dioxide (c-TiO₂) by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at 500°C.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a nanoparticle paste and sintering at 500°C.
3. Perovskite Absorber Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a 1:1 molar ratio of lead iodide (PbI₂) and methylammonium iodide (MAI) in a solvent mixture like DMF:DMSO).
-
Spin-coat the precursor solution onto the m-TiO₂ layer in a nitrogen-filled glovebox.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film at 100°C for 10-15 minutes to form the perovskite crystal structure.
4. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative HTM in a solvent like chlorobenzene. Often, additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (t-BP) are included to improve conductivity and device performance.
-
Spin-coat the HTL solution on top of the perovskite layer.
5. Metal Contact Deposition:
-
Thermally evaporate an 80-100 nm thick gold (Au) or silver (Ag) back contact through a shadow mask.
6. Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Synthesis Protocol: this compound
A common and optimized route for the synthesis of this compound is the reduction of 2,6-diaminoanthraquinone.
Materials:
-
2,6-diaminoanthraquinone
-
Tin (Sn) powder
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
Step 1: Reduction to 2,6-diaminoanthrone
-
In a round-bottom flask, suspend 2,6-diaminoanthraquinone in glacial acetic acid.
-
Add an excess of tin powder to the suspension.
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the excess tin.
-
Neutralize the filtrate with a concentrated NaOH solution to precipitate the 2,6-diaminoanthrone.
-
Filter the precipitate, wash with water, and dry. A quantitative yield is expected.
Step 2: Reduction to this compound
-
The 2,6-diaminoanthrone from the previous step is further reduced.
-
A detailed procedure involves a further reduction step, for which the original literature should be consulted for precise reagents and conditions to achieve a yield of 55-65%.
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of materials for advancing the field of organic electronics. Their tunable electronic properties, good charge transport characteristics, and synthetic versatility make them highly attractive for a range of applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of these materials further. Future research will likely focus on the development of novel derivatives with enhanced performance and stability, as well as the optimization of device architectures to fully exploit their unique properties. The continued exploration of this compound-based materials is expected to contribute significantly to the development of next-generation flexible, low-cost, and high-performance organic electronic devices.
References
- 1. Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 9. High Power-Conversion Efficiency of Lead-Free Perovskite Solar Cells: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Anthracene-2,6-diamine Based Fluorescent Probes for Chemical Sensing: Application Notes and Protocols
Introduction: The Promise of a Symmetrical Scaffold
Anthracene, a cornerstone of fluorescent chemistry, offers a rigid, planar, and highly emissive π-system, making it an exceptional platform for the development of chemical sensors. While various anthracene derivatives have been explored, anthracene-2,6-diamine is emerging as a particularly promising, albeit less explored, scaffold. Its C2 symmetry and the presence of two electron-donating amino groups at positions that significantly influence the molecule's frontier orbitals make it an attractive starting material for creating sophisticated fluorescent probes.[1] The amino groups serve as convenient handles for synthetic modification, allowing for the introduction of specific analyte recognition moieties. Furthermore, their electron-donating nature can facilitate photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT), which are fundamental to many "turn-on" or "turn-off" sensing mechanisms.
This guide provides a comprehensive overview of the potential applications and detailed protocols for the design, synthesis, and utilization of fluorescent probes based on the this compound core. While direct examples of sensing probes based on this specific isomer are nascent, we will draw upon established principles from analogous aminoanthracene systems to provide a robust framework for researchers and drug development professionals to innovate in this area.
Core Principles of Sensing Mechanism
The functionality of a fluorescent probe hinges on a detectable change in its fluorescence properties upon interaction with a target analyte. For this compound based probes, the primary sensing mechanisms are anticipated to be:
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, the lone pair of electrons on a nitrogen atom (in the receptor moiety) can quench the fluorescence of the anthracene core by transferring an electron to the excited state of the fluorophore. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a receptor site can rigidify the probe's structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence.
-
Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electronic distribution within the probe, modifying the ICT character and resulting in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
-
Hydrolysis-Mediated Sensing: Specific analytes can catalyze the hydrolysis of a Schiff base or other labile linkage, releasing the fluorescent aminou-anthracene core and producing a "turn-on" signal.[2]
Probe Design and Synthesis
The versatility of the amino groups in this compound allows for the straightforward synthesis of a wide array of chemosensors. A common and effective strategy is the formation of Schiff bases through condensation with various aldehydes. This approach allows for the introduction of diverse analyte-binding sites.
General Synthetic Protocol for Schiff Base Derivatives of this compound
This protocol outlines the synthesis of a generic Schiff base probe from this compound and an analyte-selective aldehyde.
Materials:
-
This compound
-
Aldehyde of choice (e.g., 2-hydroxy-1-naphthaldehyde for metal ion sensing, pyridine-2-carbaldehyde for pH sensing)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (2.2 equivalents) to react with both amino groups.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Purification: If necessary, purify the product further by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/hexane).
-
Characterization: Confirm the structure of the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Pathway
References
Application Note & Protocol: A Modular Approach to the Synthesis of N-Substituted Anthracene-2,6-diamine Derivatives for Advanced Applications
Abstract & Introduction
Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, serves as a foundational scaffold in numerous scientific disciplines.[1][2] Its planar structure and conjugated π-electron system impart unique photophysical and electronic properties, making its derivatives highly valuable in materials science for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][3] In medicinal chemistry and drug development, the anthracene nucleus is a privileged structure. Its ability to intercalate with DNA has led to the development of potent anticancer agents.[1][2][4] Furthermore, functionalized anthracenes are explored as fluorescent probes for biological imaging and as chemosensors.[2][3]
Anthracene-2,6-diamine is a particularly versatile intermediate, offering two nucleophilic sites for symmetric functionalization. This allows for the construction of complex, extended π-systems or the attachment of pharmacophores to create molecules with tailored biological activities. This guide provides a detailed, two-part experimental protocol. Part A describes a reliable method for the synthesis of the core intermediate, this compound, from a commercially available precursor. Part B details a robust and highly adaptable palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination—to synthesize a diverse library of N,N'-disubstituted this compound derivatives.[5][6] The causality behind critical experimental steps is explained to provide researchers with a deep, actionable understanding of the methodology.
Overall Synthetic Workflow
The synthesis is approached in a two-stage process. First, the core diamine is prepared via reduction of an anthraquinone precursor. Second, this diamine is used as a scaffold in a cross-coupling reaction to install aryl substituents, yielding the final derivative.
Caption: Overall two-part synthetic workflow.
Part A: Synthesis of this compound Core
The synthesis of the diamine core begins with the reduction of the readily available 2,6-diaminoanthraquinone. A direct reduction often yields a mixture of the desired product and the over-reduced 9,10-dihydro-anthracene.[7] Therefore, a more controlled, two-step procedure using tin-based reagents is employed, which proceeds through a stable anthrone intermediate to deliver the final product in good yield.[7]
Materials & Equipment (Part A)
| Reagent/Material | Formula | CAS No. | Notes |
| 2,6-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 131-14-6 | Commercial grade, >95% purity |
| Tin (Sn) powder, <150 micron | Sn | 7440-31-5 | Activated |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | ~37% aqueous solution |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 10025-69-1 | |
| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 10 M aqueous solution |
| Round-bottom flasks, Condenser | - | - | Appropriate sizes (e.g., 250 mL) |
| Magnetic stirrer with heating | - | - | |
| Buchner funnel and filter paper | - | - | For vacuum filtration |
Step-by-Step Protocol (Part A)
Step 1: Synthesis of 2,6-Diaminoanthrone
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-diaminoanthraquinone (e.g., 5.0 g, 21.0 mmol).
-
Add ethanol (50 mL) followed by concentrated hydrochloric acid (50 mL).
-
Add tin (Sn) powder (e.g., 7.5 g, 63.2 mmol, 3.0 equiv.) to the suspension in portions to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux (approx. 90-95 °C) and maintain for 4 hours. The mixture will change color as the reaction progresses.
-
Cool the mixture to room temperature and then further in an ice bath.
-
Collect the precipitated solid by vacuum filtration, washing with cold water until the filtrate is neutral.
-
Dry the solid (2,6-diaminoanthrone hydrochloride salt) under vacuum. A quantitative yield is expected.[7]
Step 2: Synthesis of this compound
-
Transfer the dried 2,6-diaminoanthrone intermediate from the previous step to a 250 mL round-bottom flask.
-
Add ethanol (100 mL) and tin(II) chloride dihydrate (e.g., 14.2 g, 63.0 mmol, 3.0 equiv.).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and pour it into a beaker containing 200 mL of cold water.
-
Carefully neutralize the mixture by slow addition of 10 M NaOH solution until the pH is >10. This step is exothermic and should be performed in an ice bath. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a solid. Typical yields range from 55-65%.[7]
Part B: Synthesis of N,N'-Diaryl-anthracene-2,6-diamine Derivatives
This section details the synthesis of a representative derivative, N,N'-bis(4-methylphenyl)this compound, via Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope, making it ideal for creating a library of derivatives by simply changing the aryl halide coupling partner.[5][6]
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine displaces the halide ligand on the palladium center.
-
Deprotonation: A stoichiometric base removes a proton from the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials & Equipment (Part B)
| Reagent/Material | Formula | CAS No. | Notes |
| This compound | C₁₄H₁₂N₂ | 46710-42-3 | Synthesized in Part A |
| 4-Bromotoluene (or other Aryl Halide) | C₇H₇Br | 106-38-7 | Example aryl halide |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 51364-51-3 | Catalyst precursor |
| XPhos | C₃₃H₄₅P | 564483-18-7 | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 865-48-5 | Strong, non-nucleophilic base |
| Toluene | C₇H₈ | 108-88-3 | Anhydrous, degassed |
| Schlenk flask, Schlenk line, Argon/Nitrogen | - | - | For maintaining an inert atmosphere |
| Syringes, Septa | - | - | For anaerobic transfer of solvents |
| TLC plates, Silica Gel, Solvents | - | - | For reaction monitoring and purification |
Step-by-Step Protocol (Part B)
Causality Note: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst degradation and ensure reproducible results.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a stir bar, add Pd₂(dba)₃ (e.g., 23 mg, 0.025 mmol, 2.5 mol%), XPhos (48 mg, 0.10 mmol, 10 mol%), and Sodium tert-butoxide (240 mg, 2.5 mmol, 2.5 equiv.).
-
Add this compound (208 mg, 1.0 mmol, 1.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add 4-bromotoluene (376 mg, 2.2 mmol, 2.2 equiv.) via syringe.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate), observing the consumption of the starting diamine.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure N,N'-bis(4-methylphenyl)this compound.
Characterization of the Final Product
Validation of the synthesized derivative is crucial. A combination of spectroscopic methods should be employed to confirm the structure and assess purity.
| Technique | Expected Observations for N,N'-bis(4-methylphenyl)this compound |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons: Complex multiplets between δ 7.0-8.0 ppm. Protons on the anthracene core and the tolyl groups will appear in this region. N-H Protons: A broad singlet around δ 5.5-6.5 ppm (2H), which may exchange with D₂O. Methyl Protons: A sharp singlet around δ 2.3-2.4 ppm (6H). |
| ¹³C NMR (101 MHz, CDCl₃) | Aromatic Carbons: Multiple signals between δ 115-145 ppm. Methyl Carbons: A signal around δ 20-21 ppm. |
| HRMS (ESI+) | Calculated for C₂₈H₂₄N₂ [M+H]⁺: 389.2012. Found: 389.2015 (or within 5 ppm error). |
| HPLC | A single major peak with >95% purity under appropriate conditions (e.g., C18 column, Acetonitrile/Water mobile phase). |
Safety & Handling
Anthracene and its derivatives require careful handling due to their potential health effects.
-
Irritation: These compounds can cause skin, eye, and respiratory tract irritation.[10][11]
-
Long-Term Exposure: Prolonged exposure to some polycyclic aromatic hydrocarbons can be hazardous.[11]
-
Handling Precautions: Always handle these chemicals in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[11][13]
-
Disposal: Dispose of chemical waste according to institutional and local environmental regulations. Avoid release into the environment.[10][12]
References
- 1. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. geneseo.edu [geneseo.edu]
- 11. Anthracene Hazards, Preparation & Properties | Study.com [study.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]
Application Notes and Protocols: Exploring the Potential of Anthracene-2,6-diamine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Molecule of Latent Potential
Anthracene, a foundational polycyclic aromatic hydrocarbon, is renowned for its intrinsic fluorescence, a property that has propelled its derivatives to the forefront of materials science and biomedical research.[1] The strategic placement of functional groups on the anthracene scaffold allows for the fine-tuning of its photophysical and chemical properties, leading to the development of sophisticated fluorescent probes. This guide focuses on a specific, yet underexplored derivative: Anthracene-2,6-diamine. While its primary applications to date have been in polymer chemistry and materials science, its structural features—a rigid, fluorescent core functionalized with two electron-donating amino groups—suggest a significant, untapped potential for use in fluorescence microscopy.
This document serves as a detailed guide for the researcher aspiring to investigate the utility of this compound as a fluorescent probe. We will delve into its theoretical photophysical properties, provide detailed, adaptable protocols for its application in both live and fixed cell imaging, and discuss the critical considerations for validating a novel fluorescent tool. Our approach is grounded in the established principles of fluorescence microscopy and informed by the behavior of structurally analogous compounds.
Scientific Foundation: Understanding this compound
The fluorescence of anthracene is characterized by a well-defined vibronic structure in its emission spectrum, typically in the ultraviolet to blue region.[1] The introduction of amino groups at the 2 and 6 positions is expected to induce a significant red-shift in both the excitation and emission spectra due to intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting anthracene core. This phenomenon is a cornerstone of fluorescent probe design, often leading to environmentally sensitive fluorophores.
Predicted Photophysical Properties
While empirical data for this compound is not extensively published, we can extrapolate its likely photophysical characteristics based on the parent molecule and related derivatives.
| Property | Predicted Value/Characteristic | Rationale and Considerations |
| Excitation Maximum (λex) | ~360 - 400 nm | The amino groups will likely shift the excitation to longer wavelengths compared to unsubstituted anthracene (~356 nm).[2] |
| Emission Maximum (λem) | ~420 - 500 nm | A significant Stokes shift is anticipated due to the ICT character. The emission color is expected to be in the blue to cyan range. |
| Quantum Yield (Φ) | Variable | The quantum yield will be highly dependent on the solvent polarity and local environment. It may be enhanced in non-polar environments. |
| Molar Absorptivity (ε) | High | Polycyclic aromatic hydrocarbons typically exhibit high molar absorptivity. |
| Environmental Sensitivity | Likely | The ICT nature suggests potential solvatochromism, where the emission wavelength shifts with changes in solvent polarity. This could be exploited for sensing applications. |
Note: These are predicted values. Empirical determination is a critical first step in validating this compound as a fluorescent probe.
Mechanism of Cellular Interaction: A Hypothesis
The relatively non-polar anthracene core combined with the polar amino groups gives this compound an amphiphilic character. This suggests it may passively diffuse across the cell membrane. The primary amino groups could be protonated at physiological pH, potentially influencing its localization and interaction with cellular components. It is plausible that this molecule may preferentially accumulate in lipid-rich environments, such as membranes or lipid droplets, or interact with nucleic acids, a known characteristic of some planar aromatic compounds.
Experimental Protocols: A Guide to Implementation
The following protocols are designed as a starting point for the investigation of this compound in fluorescence microscopy. Optimization of concentration, incubation time, and imaging parameters will be essential for each cell type and experimental condition.
Preparation of Stock and Working Solutions
Causality: A high-concentration, stable stock solution in an appropriate solvent is crucial for reproducibility and for minimizing solvent-induced artifacts in cell culture.
-
Stock Solution (10 mM):
-
Weigh out 2.08 mg of this compound (MW: 208.26 g/mol ).
-
Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing or sonication until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, or Hanks' Balanced Salt Solution - HBSS) to the desired final concentration.
-
It is critical to test a range of concentrations (e.g., 0.5 µM to 20 µM) to determine the optimal balance between signal intensity and potential cytotoxicity.
-
Protocol for Live-Cell Staining
Trustworthiness: This protocol includes steps for assessing cell health and minimizing phototoxicity, ensuring the validity of observations made in living cells.
Caption: Workflow for fixed-cell staining using this compound.
Detailed Steps:
-
Cell Preparation: Grow cells on coverslips. Wash briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures is desired, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining:
-
Prepare the working solution of this compound in PBS.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the stained cells using appropriate filter sets.
Validation and Characterization: A Self-Validating System
For this compound to be considered a trustworthy fluorescent probe, a series of validation experiments are essential.
Cytotoxicity Assessment
Rationale: A viable fluorescent probe for live-cell imaging must not interfere with normal cellular functions.
-
Assay: Perform a dose-response cytotoxicity assay (e.g., using a live/dead assay kit or a metabolic assay like MTT) to determine the concentration range over which this compound is non-toxic to the cells of interest. [3]* Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned imaging experiments (e.g., 2-24 hours).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Determine the concentration at which cell viability is not significantly affected. This will define the upper limit for the working concentration in live-cell imaging.
-
Photostability Analysis
Rationale: A photostable probe is crucial for time-lapse imaging and for acquiring high-quality images without significant signal loss.
-
Procedure:
-
Prepare a stained sample (live or fixed cells).
-
Select a region of interest and acquire a time-lapse series of images under continuous illumination.
-
Measure the fluorescence intensity of the stained structures over time.
-
Plot the normalized fluorescence intensity as a function of time to determine the rate of photobleaching.
-
Compare its photostability to that of well-established dyes.
-
Specificity and Co-localization
Rationale: To understand what this compound is staining, co-localization with known organelle-specific dyes is necessary.
-
Procedure:
-
Co-stain cells with this compound and a panel of commercially available organelle-specific fluorescent probes (e.g., for mitochondria, lysosomes, endoplasmic reticulum, lipid droplets, and the nucleus).
-
Acquire images in separate channels for each fluorophore.
-
Analyze the degree of overlap between the signal from this compound and the organelle-specific probes using image analysis software.
-
Conclusion and Future Directions
This compound stands as a promising yet uncharacterized candidate for fluorescence microscopy. Its predicted photophysical properties, stemming from its donor-acceptor structure, suggest it could be a valuable tool for cellular imaging. The protocols and validation strategies outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its potential.
Future work should focus on the empirical determination of its spectral properties, a thorough assessment of its cytotoxicity and photostability, and a detailed investigation of its subcellular localization. Furthermore, the synthetic tractability of the amino groups on the anthracene core opens up avenues for the development of a new class of functionalized probes for specific targeting and sensing applications in cell biology and drug discovery.
References
Introduction: The Strategic Importance of the 2,6-Diaminoanthracene Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Diaminoanthracene
Anthracene-based organic semiconductors have garnered significant interest due to their planar structure, high charge carrier mobility, and tunable electronic properties.[1][2] These characteristics make them prime candidates for next-generation organic electronic devices, including Organic Light Emitting Diodes (OLEDs) and Organic Thin Film Transistors (OTFTs).[1][3] The 2,6-disubstituted anthracene core is a particularly valuable building block, as functionalization at these positions can extend electron delocalization and precisely modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1]
2,6-Diaminoanthracene, with its electron-rich amino groups, serves as a powerful and versatile platform for synthesizing advanced functional materials. The amino groups not only influence the optoelectronic properties of the core but also provide reactive sites for further elaboration. Palladium-catalyzed cross-coupling reactions stand as the preeminent tools for this purpose, offering mild, efficient, and highly selective methods for forming carbon-carbon and carbon-nitrogen bonds.[4][5]
This guide provides a detailed exploration of palladium-catalyzed cross-coupling strategies involving the 2,6-diaminoanthracene scaffold. We will present a comprehensive protocol for the direct N,N'-diarylation via the Buchwald-Hartwig amination and discuss complementary C-C bond-forming strategies, such as Suzuki-Miyaura and Sonogashira couplings, which typically commence from the related 2,6-dibromoanthracene precursor.
Chapter 1: The 2,6-Diaminoanthracene Scaffold: Reactivity and Synthetic Access
The utility of any building block is contingent on its accessibility. 2,6-Diaminoanthracene is most effectively synthesized via a two-step reduction of the commercially available 2,6-diaminoanthraquinone. An optimized method involves an initial reduction to 2,6-diaminoanthrone using tin powder, followed by a further reduction to the target 2,6-diaminoanthracene.[6] This approach avoids the formation of over-reduced, dihydroanthracene byproducts that can occur with harsher reducing agents like zinc powder.[6]
The two primary amino groups on the anthracene core are nucleophilic and can readily participate in C-N bond-forming reactions. This makes 2,6-diaminoanthracene an ideal substrate for double Buchwald-Hartwig amination, allowing for the direct attachment of two aryl groups to the nitrogen atoms. This transformation is critical for creating triarylamine-type structures, which are renowned for their hole-transporting capabilities in electronic devices.[3]
For C-C bond formation at the 2,6-positions, the analogous precursor, 2,6-dibromoanthracene, is the required starting material.[7] This compound serves as a versatile electrophilic partner in a variety of cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkynyl substituents.[1][7]
Chapter 2: Protocol for N,N'-Diarylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), forming a new C-N bond.[8][9] It has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines.[8]
Reaction Principle & Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium amide complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[10][11]
The efficiency of this cycle is critically dependent on the choice of ligand bound to the palladium. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to accelerate the reductive elimination step, which is often rate-limiting, and promote the overall reaction efficiency.[12]
Caption: Fig 1. Simplified Buchwald-Hartwig catalytic cycle.
Detailed Step-by-Step Protocol
This protocol describes the double N-arylation of 2,6-diaminoanthracene with 4-bromotoluene as a representative aryl halide.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount (mmol) | M/V | Notes |
| 2,6-Diaminoanthracene | 613-13-8 | 208.26 | 1.0 | 208 mg | Substrate |
| 4-Bromotoluene | 106-38-7 | 171.04 | 2.2 | 0.24 mL | Arylating agent (2.2 eq.) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 18.3 mg | Palladium source (2 mol% Pd) |
| XPhos | 564483-18-7 | 476.62 | 0.08 | 38.1 mg | Ligand (8 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 3.0 | 288 mg | Base (3.0 eq.) |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 10 mL | Solvent |
| Schlenk Flask (50 mL) | - | - | 1 | - | Reaction vessel |
| Magnetic Stir Bar | - | - | 1 | - | - |
| Argon Gas Supply | - | - | - | - | For inert atmosphere |
Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add 2,6-diaminoanthracene (208 mg, 1.0 mmol), sodium tert-butoxide (288 mg, 3.0 mmol), and XPhos (38.1 mg, 0.08 mmol) to the flask.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and add it to the Schlenk flask against the argon flow.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon once more. Add anhydrous toluene (10 mL) via syringe, followed by 4-bromotoluene (0.24 mL, 2.2 mmol).
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired N,N'-di(p-tolyl)-2,6-diaminoanthracene.
Chapter 3: Complementary C-C Coupling Strategies on the Anthracene Core
To synthesize 2,6-disubstituted anthracenes with C-C bonds, such as diaryl or dialkynyl derivatives, the standard precursor is 2,6-dibromoanthracene.[7][13] These methods are presented as complementary pathways to generate diverse anthracene-based materials.
Protocol 1: Suzuki-Miyaura Coupling with 2,6-Dibromoanthracene
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (like a boronic acid) with an organohalide.[14][15][16] Its tolerance for a wide range of functional groups makes it exceptionally powerful.[15] The mechanism involves oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[14][17]
Caption: Fig 2. General workflow for Suzuki-Miyaura coupling.
Key Experimental Considerations:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common.
-
Base: An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[16]
-
Solvent: A two-phase solvent system like Toluene/Water or a single solvent like Dioxane is often used.
Protocol 2: Sonogashira Coupling with 2,6-Dibromoanthracene
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[18] It uniquely employs a dual catalytic system of palladium and a copper(I) salt (typically CuI).[19][20] The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[21]
Caption: Fig 3. General workflow for Sonogashira coupling.
Key Experimental Considerations:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard.[20][22]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent or co-solvent.[19]
-
Conditions: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining rigorous anaerobic conditions is crucial.
Chapter 4: Data Summary and Troubleshooting
The following table provides representative conditions for the palladium-catalyzed functionalization of the 2,6-anthracene scaffold. Yields are highly substrate-dependent.
Table 1: Representative Reaction Parameters
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Buchwald-Hartwig | 2,6-Diaminoanthracene | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 70-90 |
| Suzuki-Miyaura | 2,6-Dibromoanthracene | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene/Ethanol | 90 | 80-95 |
| Sonogashira | 2,6-Dibromoanthracene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | 25-60 | 75-90 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent. | Use a fresh catalyst source or a pre-catalyst. Ensure rigorous degassing. Use freshly distilled, anhydrous solvents. |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
| Hydrodehalogenation | Presence of water or other protic sources; Side reaction in the catalytic cycle. | Use anhydrous solvents and reagents. Screen different ligands and bases. |
| Low Yield (Buchwald-Hartwig) | Sterically hindered substrates; Inappropriate ligand or base. | Switch to a more active ligand system (e.g., a Gen 4 Buchwald ligand). Use a stronger, non-nucleophilic base like LHMDS. |
| Poor Solubility | The anthracene core is highly planar and can lead to aggregation. | Use higher boiling point solvents (e.g., o-xylene, DMF) and higher reaction temperatures. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 2,6-diaminoanthracene scaffold and its derivatives. The Buchwald-Hartwig amination provides a direct and powerful route to N,N'-diaryl-2,6-diaminoanthracenes, which are high-value building blocks for hole-transporting materials. Complementary Suzuki-Miyaura and Sonogashira couplings, starting from 2,6-dibromoanthracene, expand the synthetic toolbox to include C-C linked systems with tailored electronic and photophysical properties. By understanding the principles behind these reactions and carefully controlling the experimental parameters, researchers can efficiently access a vast library of novel anthracene-based materials for advanced applications in organic electronics and beyond.
References
- 1. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. 2,6-Dibromoanthracene | C14H8Br2 | CID 22058906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. jk-sci.com [jk-sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes & Protocols: The Diels-Alder Reaction of Anthracene-2,6-diamine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Anthracene-2,6-diamine as a diene in the Diels-Alder reaction. We will explore the core mechanistic principles, provide a detailed experimental protocol for a representative reaction, discuss key characterization data, and offer practical application notes for troubleshooting and optimization. This guide is designed to blend theoretical understanding with actionable, field-proven insights to ensure successful synthesis and application of novel cycloadducts.
Introduction: Strategic Value of this compound in Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and elegant transformations in organic synthesis for constructing six-membered rings with high regio- and stereoselectivity.[1] Anthracene and its derivatives are classic dienes for this reaction, prized for their rigid conformation and predictable reactivity, which typically occurs across the central 9,10-positions.[2][3] This reactivity pattern is driven by the thermodynamic benefit of preserving two aromatic benzene rings in the resulting adduct.[2]
This compound enters this field as a molecule of significant potential. Its core anthracene structure provides the necessary diene system, while the two primary amine groups at the 2 and 6 positions act as powerful electron-donating substituents. These groups fundamentally enhance the nucleophilicity of the diene, making it exceptionally well-suited for normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. The resulting adducts, containing a versatile dibenzobarrelene core and reactive amine functionalities, are valuable synthons for advanced materials, molecular sensors, and novel therapeutic agents.[4][5]
Core Principles & Mechanistic Insights
The efficacy of a Diels-Alder reaction is governed by the frontier molecular orbitals (FMO) of the diene and dienophile. In a normal-electron-demand reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6]
The Role of the Diamine Substituents:
The amine groups at the C2 and C6 positions of the anthracene core are strong σ-donors and π-donors. Their primary electronic effect is to raise the energy of the anthracene HOMO. A higher energy HOMO on the diene leads to a smaller energy gap with the LUMO of an electron-poor dienophile. This smaller HOMO-LUMO gap accelerates the reaction rate, often allowing it to proceed under milder conditions than with unsubstituted anthracene.
Regioselectivity:
Despite the electronic activation originating from the terminal rings, the cycloaddition of this compound is overwhelmingly expected to occur at the central 9,10-positions. This is a hallmark of anthracene chemistry. The driving force is the preservation of maximum aromaticity; reaction at the 9,10-positions leaves two isolated and fully aromatic benzene rings in the product, a much more stable outcome than if the reaction occurred on a terminal ring.[1][2]
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocol: Synthesis of the 9,10-Adduct with N-Phenylmaleimide
This protocol describes a representative, robust procedure for the cycloaddition of this compound with N-phenylmaleimide, a highly reactive dienophile. The causality behind key steps is explained to ensure a self-validating and reproducible workflow.
3.1 Materials and Reagents
-
Diene: this compound (>98% purity)
-
Dienophile: N-Phenylmaleimide (>98% purity)
-
Solvent: Toluene, anhydrous (or xylene for higher temperatures)[7][8]
-
Purification Solvent: Ethyl acetate, reagent grade
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, Buchner funnel, filtration flask.
3.2 Step-by-Step Procedure
-
Reagent Preparation & Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.80 mmol, 1.0 equiv).
-
Add N-Phenylmaleimide (0.91 g, 5.28 mmol, 1.1 equiv). Rationale: A slight excess of the dienophile ensures complete consumption of the limiting diene.
-
Add 50 mL of anhydrous toluene. Rationale: Toluene is a high-boiling, aprotic solvent that effectively solubilizes the reactants and facilitates thermal activation without interfering with the reaction mechanism.
-
Fit the flask with a reflux condenser and an inert gas inlet (N₂ or Ar). Rationale: An inert atmosphere is critical to prevent the oxidation of the electron-rich diamine at elevated temperatures, which would otherwise lead to colored impurities and reduced yield.
-
-
Reaction Execution & Monitoring:
-
Begin stirring and gently heat the mixture to reflux (approx. 110 °C for toluene).
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.
-
Monitoring Causality: On the TLC plate, the disappearance of the fluorescent spot corresponding to this compound (starting material) and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup and Isolation:
-
After the reaction is complete (as judged by TLC), remove the heat source and allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes. Rationale: The product is typically less soluble in the reaction solvent at lower temperatures. This controlled cooling and chilling period maximizes the precipitation of the desired adduct, facilitating its isolation.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid twice with 10 mL of cold ethyl acetate. Rationale: Washing with a cold, moderately polar solvent removes residual toluene and any unreacted N-phenylmaleimide without significantly dissolving the product.
-
Dry the product under vacuum to yield the crude cycloadduct.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield a high-purity solid.
-
Caption: Step-by-step experimental workflow diagram.
Data Presentation & Characterization
The successful formation of the Diels-Alder adduct can be confirmed through standard spectroscopic techniques. The following table summarizes expected data for reactions with common dienophiles.
| Dienophile | Structure | Typical Conditions | Expected Yield | Key ¹H NMR Signals (δ, ppm) |
| N-Phenylmaleimide | ![]() | Toluene, 110°C, 4-6h | >85% | ~4.8-5.0 (s, 2H, bridgehead C-H), ~3.3-3.5 (s, 2H, succinimide C-H) |
| Maleic Anhydride | ![]() | Xylene, 140°C, 2-4h | >90% | ~4.9-5.1 (s, 2H, bridgehead C-H), ~3.5-3.7 (s, 2H, anhydride C-H) |
| DMAD | ![]() | o-DCB, 160°C, 12h | ~70-80% | ~5.5-5.7 (s, 2H, bridgehead C-H), ~3.8 (s, 6H, -OCH₃) |
DMAD = Dimethyl acetylenedicarboxylate; o-DCB = o-dichlorobenzene
Key Spectroscopic Signatures:
-
¹H NMR: The most telling evidence is the complete disappearance of the characteristic singlet for the C9 and C10 protons of the anthracene starting material (typically > 8.0 ppm) and the appearance of new upfield signals for the sp³-hybridized bridgehead protons (typically 4.8-5.7 ppm).
-
¹³C NMR: Look for the appearance of new aliphatic carbon signals corresponding to the bridgehead and adduct framework carbons.
-
FT-IR: The N-H stretching bands of the amine groups (~3300-3500 cm⁻¹) will be retained. New, strong signals will appear corresponding to the dienophile moiety (e.g., C=O stretch for maleimide/anhydride at ~1700-1780 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the sum of the molecular weights of the diene and dienophile.
Application Notes & Troubleshooting
-
Dienophile Selection: The reaction is most efficient with electron-poor dienophiles containing electron-withdrawing groups (e.g., carbonyls, nitriles).[6] Electron-rich or sterically bulky dienophiles will react much slower or not at all under these conditions.
-
The Retro-Diels-Alder Reaction: Anthracene adducts are known to be thermally reversible.[1][9] Heating the product, especially above the reaction temperature, can cause it to revert to the starting materials. This property can be exploited for creating thermally responsive materials but must be considered during purification and subsequent reaction steps. If a low yield of a stable product is obtained, check if the workup or purification temperature is too high.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Extend the reaction time or use a higher boiling solvent (e.g., switch from toluene to xylene).
-
Oxidation: If the crude product is highly colored (dark brown/black), it indicates oxidation of the diamine. Ensure the inert atmosphere setup is robust and the solvent is properly degassed.
-
Poor Precipitation: If the product remains in solution upon cooling, it may be more soluble than anticipated. Carefully remove the solvent under reduced pressure and attempt purification of the resulting residue by column chromatography or recrystallization from a different solvent system.
-
-
Lewis Acid Catalysis: While Lewis acids can accelerate Diels-Alder reactions, their use with this compound is not recommended as a first approach.[10] The basic amine groups will readily coordinate to the Lewis acid, effectively neutralizing it and potentially complicating the reaction mixture.
References
- 1. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 46710-42-3 [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. praxilabs.com [praxilabs.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. vernier.com [vernier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Unveiling the Optoelectronic Potential of Anthracene-2,6-diamine through Photophysical Characterization
Abstract: This document provides a comprehensive guide to understanding and characterizing the photophysical properties of Anthracene-2,6-diamine, a promising organic semiconductor for optoelectronic applications. We delve into the theoretical underpinnings of its electronic transitions and provide detailed, field-proven protocols for essential spectroscopic and electrochemical measurements. This guide is intended for researchers and scientists in materials science, chemistry, and drug development who are exploring novel organic materials for advanced electronic and photonic devices.
Introduction: The Promise of this compound in Optoelectronics
Anthracene, a polycyclic aromatic hydrocarbon, forms the backbone of a vast array of organic functional materials.[1] Its rigid, planar structure and extended π-conjugation give rise to intrinsic luminescent properties that are highly sought after in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[2] The strategic functionalization of the anthracene core allows for the fine-tuning of its electronic and optical properties.
This compound, with its electron-donating amino groups positioned symmetrically on the anthracene scaffold, is a particularly compelling derivative. This substitution pattern is known to enhance the molecule's photophysical performance, leading to high fluorescence quantum yields and environmentally sensitive emission profiles.[3][4] These characteristics make it an excellent candidate for a variety of optoelectronic applications, including but not limited to:
-
Hole-transporting layers (HTLs) in OLEDs and OPVs.
-
Active emissive layers in deep-blue OLEDs.
-
Fluorescent probes for sensing and biological imaging.
-
Building blocks for novel conjugated polymers with tailored optoelectronic properties.[5]
This application note will equip researchers with the necessary knowledge and experimental methodologies to thoroughly characterize the photophysical properties of this compound and unlock its full potential.
Fundamental Photophysical Properties
The interaction of light with an organic molecule like this compound is governed by the principles of electronic spectroscopy. The key photophysical processes are absorption of a photon, leading to an excited electronic state, followed by relaxation back to the ground state through radiative (fluorescence) or non-radiative pathways.[6]
Electronic Absorption and Emission
The UV-Visible absorption spectrum reveals the energies of the electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). For anthracene derivatives, these transitions are typically π-π* in nature.[2] The position, intensity, and shape of the absorption bands are influenced by the molecular structure and the surrounding solvent environment.
Fluorescence is the emission of a photon as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic changes between the ground and excited states.
Derivatives of anthracene with donor-acceptor substitutions, such as Anthradan (a 2,6-donor-acceptor anthracene), exhibit significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent.[4] This is due to the stabilization of a more polar excited state in polar solvents. It is highly probable that this compound will exhibit similar solvatochromic behavior.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A high quantum yield is desirable for applications such as OLEDs and fluorescent probes. The quantum yield can be determined using either absolute methods, which require specialized integrating sphere setups, or more commonly, through relative methods by comparing the fluorescence intensity of the sample to a well-characterized standard.[6]
Fluorescence Lifetime (τF)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[7] This parameter is sensitive to the molecule's local environment and can be affected by quenching processes, energy transfer, and conformational changes. Time-resolved fluorescence spectroscopy is the technique used to measure the fluorescence lifetime.[7]
Experimental Protocols
The following protocols provide step-by-step instructions for the fundamental photophysical characterization of this compound.
Protocol 1: UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound to determine its absorption maxima (λmax) and molar extinction coefficients (ε).
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a chosen spectroscopic grade solvent. Ensure the compound is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the expected λmax.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 250-500 nm).
-
Sample Measurement: Replace the blank cuvette in the sample holder with a cuvette containing one of the diluted sample solutions.
-
Acquire Spectrum: Record the absorption spectrum. Identify the wavelength of maximum absorbance (λmax).
-
Repeat for all dilutions and solvents: Repeat steps 5 and 6 for all prepared dilutions and in different solvents to investigate solvatochromic effects.
-
Data Analysis: Plot absorbance at λmax versus concentration. The slope of this plot, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Diagram: UV-Vis Absorption Spectroscopy Workflow
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Protocol 2: Steady-State Fluorescence Spectroscopy
This protocol details the measurement of the fluorescence emission spectrum of this compound.
Materials:
-
Sample solutions from Protocol 3.1
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectrofluorometer
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the light source to stabilize.
-
Set Excitation Wavelength: Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to check for any background fluorescence.
-
Sample Measurement: Use a diluted sample solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the sample holder.
-
Acquire Emission Spectrum: Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
Identify Emission Maximum: Determine the wavelength of maximum fluorescence emission (λem).
-
Excitation Spectrum (Optional): To confirm the presence of a single emissive species, set the emission monochromator to λem and scan the excitation wavelengths. The resulting excitation spectrum should be superimposable on the absorption spectrum.
-
Repeat in Different Solvents: Perform measurements in a range of solvents to assess solvatochromic shifts in the emission.
Protocol 3: Relative Fluorescence Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solutions of varying concentrations (absorbance < 0.1)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546, or anthracene in cyclohexane, ΦF = 0.36[8])
-
Solutions of the fluorescence standard with varying concentrations (absorbance < 0.1)
-
UV-Visible spectrophotometer
-
Spectrofluorometer
Procedure:
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap minimally with the sample, but whose absorption is significant at the chosen excitation wavelength.
-
Absorption Spectra: Record the absorption spectra of all sample and standard solutions.
-
Fluorescence Spectra: Record the fluorescence spectra of all sample and standard solutions under identical instrument conditions (excitation wavelength, slit widths). The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: a. Integrate the area under the fluorescence emission curves for both the sample and the standard. b. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. c. Calculate the gradients (slopes) of these plots. d. The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:
Diagram: Relative Quantum Yield Determination Workflow
Caption: Workflow for Relative Quantum Yield Determination.
Protocol 4: Time-Resolved Fluorescence Spectroscopy
This protocol outlines the measurement of the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Dilute solution of this compound (absorbance < 0.1)
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber with cuvette holder
-
Fast photodetector (e.g., photomultiplier tube or avalanche photodiode)
-
TCSPC electronics
-
Procedure:
-
System Setup: Turn on the TCSPC system and allow it to warm up and stabilize.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Sample Measurement: Replace the scattering solution with the sample solution.
-
Data Acquisition: Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
Data Analysis: a. Use deconvolution software to fit the experimental decay data with the measured IRF. b. Determine the best-fit model (mono- or multi-exponential decay). c. The fitting will yield the fluorescence lifetime(s) (τ) and their respective amplitudes.
Data Presentation and Interpretation
To facilitate the analysis and comparison of the photophysical properties of this compound, the collected data should be organized into clear tables.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF | τF (ns) |
| Cyclohexane | 2.02 | ||||||
| Toluene | 2.38 | ||||||
| Dichloromethane | 8.93 | ||||||
| Acetonitrile | 37.5 | ||||||
| Ethanol | 24.5 |
Note: This table is a template. The user should populate it with their experimentally determined values.
The data in this table will allow for the investigation of solvatochromic effects. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to estimate the change in dipole moment upon excitation, providing further insight into the nature of the excited state.
Conclusion
The photophysical characterization of this compound is a crucial step in evaluating its suitability for various optoelectronic applications. The protocols detailed in this application note provide a robust framework for obtaining reliable data on its absorption, emission, quantum yield, and lifetime. A thorough understanding of these properties will enable researchers to rationally design and optimize devices based on this promising organic semiconductor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 46710-42-3 [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
Application Notes & Protocols: Anthracene-2,6-diamine in the Synthesis of Advanced Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide on the utilization of Anthracene-2,6-diamine as a pivotal building block for the synthesis of high-performance hole-transporting materials (HTMs). We will explore the underlying scientific principles that make the anthracene core an exceptional scaffold for these materials, particularly in the context of optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This guide will furnish researchers with both the theoretical understanding and practical protocols necessary to innovate in the field of organic electronics.
Introduction: The Strategic Importance of Anthracene-Based Hole-Transporting Materials
Hole-transporting materials are a critical component in many optoelectronic devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode.[1][2] The ideal HTM should possess high hole mobility, appropriate energy levels for seamless charge transfer, and excellent thermal and morphological stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the benchmark HTM in high-efficiency perovskite solar cells.[1][2] However, its complex synthesis, high cost, and propensity for degradation have driven the search for superior alternatives.
The anthracene core has emerged as a highly promising scaffold for next-generation HTMs.[1][2] Its rigid, planar structure facilitates strong π-π stacking, which is conducive to efficient intermolecular charge transport.[3] Furthermore, the versatile chemistry of the anthracene skeleton, particularly at the 2,6-positions, allows for the strategic introduction of functional groups to fine-tune the material's optoelectronic properties.[4] this compound, with its nucleophilic amine groups, serves as an excellent and direct precursor for creating extended π-conjugated systems through reactions like the Buchwald-Hartwig amination.[5][6][7][8]
Causality of Experimental Design: Why this compound?
The selection of this compound as a core building block is a deliberate choice rooted in several key molecular engineering principles:
-
Symmetry and Linearity: The 2,6-substitution pattern imparts a linear and symmetrical geometry to the resulting HTM. This linearity can promote ordered molecular packing in the solid state, enhancing charge carrier mobility.
-
Nucleophilicity for Efficient Synthesis: The two primary amine groups are potent nucleophiles, making them ideal reaction sites for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6][7][8] This reaction allows for the direct and efficient formation of carbon-nitrogen bonds, which are fundamental to the structure of many high-performance HTMs.
-
Extended π-Conjugation: The anthracene core itself is a large, electron-rich aromatic system. By attaching electron-donating arylamine moieties to the 2,6-positions, the π-conjugation of the entire molecule is significantly extended. This extension is crucial for lowering the energy required for hole injection and improving charge transport.
-
Tunable Optoelectronics: The peripheral groups attached to the anthracene core can be systematically varied to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTM.[1] This tunability is critical for achieving energetic alignment with the active layer of the device (e.g., the perovskite layer in a solar cell) to ensure efficient charge extraction and minimize energy loss.
Synthetic Strategy: The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5][6][7][8] In the context of synthesizing HTMs from this compound, the diamine serves as the amine component, and a suitable aryl halide, typically bearing a hole-transporting moiety like a triphenylamine derivative, acts as the coupling partner.
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a Representative HTM
This protocol outlines the synthesis of a model hole-transporting material, N2,N2,N2',N2',N6,N6,N6',N6'-octakis(4-methoxyphenyl)this compound (OMAD-Ant), via a double Buchwald-Hartwig amination.
Reaction Scheme:
(Self-generated image, not from search results)
Materials:
-
This compound (97% purity)
-
4-Iodo-N,N-bis(4-methoxyphenyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 mmol), 4-Iodo-N,N-bis(4-methoxyphenyl)aniline (2.2 mmol), Pd(OAc)₂ (0.04 mmol, 4 mol%), and XPhos (0.08 mmol, 8 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask, followed by the careful addition of sodium tert-butoxide (4.0 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Further characterization of the material's properties can be performed using techniques such as cyclic voltammetry, UV-Vis spectroscopy, and photoluminescence spectroscopy.
Characterization and Performance of Anthracene-Based HTMs
The performance of newly synthesized HTMs is typically evaluated by fabricating and testing them in a device, such as a perovskite solar cell. Key performance metrics include power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF).
| HTM Designation | Core Moiety | Peripheral Groups | HOMO (eV) | LUMO (eV) | PCE (%) | Reference |
| Spiro-OMeTAD | Spirobifluorene | Di-p-methoxyphenylamine | -5.22 | -2.10 | ~20-22 | [1][2] |
| PEH-16 | TIPS-Anthracene | Dimethoxy-triphenylamine | -4.58 | -0.64 | 17.1 | [1] |
| A102 | Anthracene | Triarylamine | -5.15 | -2.18 | 17.56 | [9] |
| AS5 (Theoretical) | Anthracene | Modified Donor-Acceptor | -4.74 | -3.28 | N/A | [1] |
Note: The HOMO/LUMO values and PCEs can vary depending on the specific device architecture and measurement conditions.
Logical Workflow for HTM Synthesis and Evaluation
The development of a new hole-transporting material follows a logical progression from molecular design to device testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Anthracene–arylamine hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing the yield and purity of Anthracene-2,6-diamine synthesis
Welcome to the technical support center for the synthesis of Anthracene-2,6-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical building block. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, from selecting a synthetic route to handling the final product.
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Reduction of 2,6-Diaminoanthraquinone: This is the most common and well-documented method. It starts with the commercially available 2,6-diaminoanthraquinone and reduces the central quinone moiety to an aromatic system.[1] This route is often preferred due to the accessibility of the starting material.
-
Palladium-Catalyzed Amination: This approach, typically a Buchwald-Hartwig amination, involves the cross-coupling of a 2,6-dihaloanthracene (e.g., 2,6-dichloro- or 2,6-dibromoanthracene) with an ammonia equivalent or a primary amine followed by deprotection.[2][3] This method offers a modern alternative but may require more specialized catalysts and ligands.
This guide will focus primarily on the optimization of the reduction-based pathway.
Q2: My reduction of 2,6-diaminoanthraquinone is giving me a mixture of products. What is happening?
A common issue is the formation of byproducts due to incomplete or over-reduction. Direct reduction of 2,6-diaminoanthraquinone with strong reducing agents like zinc powder often yields a mixture of the desired this compound and the over-reduced 9,10-dihydro-2,6-diaminoanthracene.[4] The separation of these compounds can be challenging due to their similar polarities.
Q3: How can I avoid the formation of the 9,10-dihydro byproduct?
An optimized, two-step reduction strategy significantly improves selectivity and yield.[4]
-
Step 1: Reduce 2,6-diaminoanthraquinone to the intermediate 2,6-diaminoanthrone using a milder reducing agent like tin powder. This reaction is often quantitative.
-
Step 2: Isolate and then further reduce the 2,6-diaminoanthrone to the final product, this compound. This controlled, stepwise approach prevents over-reduction and leads to a cleaner product with yields in the 55-65% range.[4]
Q4: What are the key safety precautions when handling this compound and its precursors?
Safety is paramount. Always consult the full Safety Data Sheet (SDS) for all reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles with side shields, and a lab coat.[5][6]
-
Ventilation: Handle all solids and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7]
-
Air Sensitivity: this compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent oxidation.[8]
-
Handling: Avoid contact with skin and eyes, as the compound can cause irritation. In case of contact, wash the affected area thoroughly with soap and water.[7]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reducing Agent | Check the appearance of the metal powder (e.g., zinc or tin). It should be a fine powder, not coarse or clumped. | Activate the metal powder before use. For example, zinc dust can be activated by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Compare the reaction mixture spot to the starting material spot. | Increase the reaction time or temperature incrementally. Be cautious, as excessive heat can lead to side products. The reduction of 2,6-diaminoanthrone typically requires reflux conditions.[4] |
| Poor Solubility of Starting Material | Observe the reaction mixture. Is the starting material fully dissolved or suspended? | Select a solvent in which the starting material has better solubility at the reaction temperature. For reductions, high-boiling point polar aprotic solvents are often used. |
| Degradation of Product | The final product is known to be air and light-sensitive.[8] | Ensure the reaction and work-up are performed under an inert atmosphere (N₂ or Ar) and protect the reaction flask from light. |
Problem 2: Product Purity Issues (Contaminated with Starting Material or Byproducts)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reduction | Analyze the crude product by ¹H NMR or HPLC. Look for characteristic signals of 2,6-diaminoanthraquinone. | Increase the equivalents of the reducing agent or extend the reaction time. Re-subject the impure material to the reaction conditions. |
| Over-reduction | Check ¹H NMR for aliphatic protons corresponding to the 9,10-dihydro product.[4] | Use the recommended two-step reduction via the anthrone intermediate to improve selectivity.[4] Avoid overly harsh reducing agents or prolonged reaction times in the final step. |
| Difficult Purification | Product streaks on TLC plates; poor separation during column chromatography. | The amine groups can interact strongly with silica gel. Try deactivating the silica gel with a small percentage of triethylamine in the eluent. Alternatively, consider recrystallization from a suitable solvent system like dioxane or a mixture of polar and non-polar solvents.[9] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low yield issues.
Caption: A workflow for troubleshooting low product yield.
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the optimized two-step synthesis of this compound.
Synthesis Pathway Overview
References
- 1. This compound|CAS 46710-42-3 [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. This compound | 46710-42-3 [sigmaaldrich.com]
- 9. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Reduction of 2,6-Diaminoanthraquinone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the reduction of 2,6-diaminoanthraquinone to 2,6-diaminoanthracene. As Senior Application Scientists, we have synthesized peer-reviewed literature and practical laboratory experience to offer solutions to common experimental hurdles, ensuring you can navigate this synthetic challenge with confidence.
Introduction: The Synthetic Challenge
The reduction of 2,6-diaminoanthraquinone is a pivotal transformation for accessing the 2,6-diaminoanthracene core, a valuable building block in materials science and medicinal chemistry. However, this seemingly straightforward reduction is fraught with challenges, primarily the propensity for over-reduction and difficulties in product purification. This guide will walk you through the intricacies of this reaction, providing evidence-based protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reduction of 2,6-diaminoanthraquinone often problematic?
Direct reduction methods, particularly those employing zinc powder, are frequently complicated by the formation of the over-reduced byproduct, 9,10-dihydro-2,6-diaminoanthracene.[1] This occurs because the initial reduction to the desired anthracene is followed by a subsequent reduction of the central aromatic ring under the reaction conditions. Separating this dihydro byproduct from the target compound is challenging due to their similar polarities.
Q2: What is the most reliable method for the reduction of 2,6-diaminoanthraquinone?
A two-step reduction process using tin powder has been demonstrated to be a more effective and controlled method.[1] This approach involves:
-
Step 1: Reduction of 2,6-diaminoanthraquinone to the intermediate, 2,6-diaminoanthrone, in quantitative yield.
-
Step 2: Further reduction of the 2,6-diaminoanthrone to the final product, 2,6-diaminoanthracene.
This stepwise approach allows for greater control and minimizes the formation of the over-reduced dihydro byproduct, leading to higher yields of the desired product.[1]
Q3: Can I use other reducing agents like sodium borohydride?
While sodium borohydride is a common reducing agent, its application in the direct reduction of 2,6-diaminoanthraquinone has been shown to result in low to moderate yields (14–50%), often requiring a protection-deprotection sequence of the amino groups.[1] This adds extra steps to the synthesis and can complicate the purification process.
Troubleshooting Guide: The Two-Step Tin Reduction
This section provides a detailed guide to the recommended two-step reduction process, including troubleshooting for common issues that may arise.
Logical Flow of the Two-Step Reduction
Caption: Workflow for the two-step reduction of 2,6-diaminoanthraquinone.
Step 1: Synthesis of 2,6-Diaminoanthrone
Protocol:
This protocol is adapted from the established procedure for the reduction of anthraquinone to anthrone.[2]
-
In a round-bottomed flask equipped with a reflux condenser, combine 2,6-diaminoanthraquinone (1 equivalent), granulated tin (1.7-2.0 equivalents), and glacial acetic acid.
-
Heat the mixture to boiling.
-
Slowly add concentrated hydrochloric acid (approximately 10-12 equivalents) in portions over the course of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.
-
Upon completion, the reaction mixture is poured into water and the precipitated product is collected by filtration.
Troubleshooting Step 1:
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient reducing agent or acid. | Add additional portions of tin and hydrochloric acid and continue to heat under reflux. |
| Deactivated tin surface. | Ensure the tin is of high purity and the surface is not oxidized. Pre-activation of tin with dilute HCl can be beneficial. | |
| Formation of multiple spots on TLC | Side reactions due to prolonged heating or excessive acid. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Low isolated yield | Product loss during workup. | Ensure complete precipitation by adding a sufficient volume of water. Wash the collected solid with ample water to remove inorganic salts. |
Step 2: Reduction of 2,6-Diaminoanthrone to 2,6-Diaminoanthracene
Protocol:
Proposed Starting Conditions for Optimization:
-
Suspend the 2,6-diaminoanthrone (1 equivalent) and tin powder (2-3 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux.
-
Add concentrated hydrochloric acid portion-wise while monitoring the reaction by TLC.
-
For workup, after cooling, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts as tin hydroxide. This can be a gelatinous precipitate, and filtration may be slow.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting Step 2:
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction stalls at the anthrone stage | Insufficient reducing power. | Increase the amount of tin and/or hydrochloric acid. Consider a stronger acid if compatible with the substrate. |
| Formation of the over-reduced 9,10-dihydro product | Reaction conditions are too harsh. | Reduce the reaction temperature or the amount of reducing agent. Monitor the reaction closely and stop it as soon as the desired product is the major component. |
| Difficult workup due to tin salts | Formation of colloidal tin hydroxides. | After basification, vigorous stirring and allowing the mixture to stand may help coagulate the precipitate. Alternatively, washing the organic layer with a saturated aqueous solution of KF can precipitate tin salts as insoluble tin fluorides, which can be removed by filtration through Celite. |
| Product is contaminated with tin | Incomplete removal of tin salts during workup. | Repeat the aqueous base wash or the KF wash. Column chromatography can also be effective in removing residual tin compounds. |
Analytical Methods and Characterization
Reaction Monitoring by Thin Layer Chromatography (TLC)
Effective reaction monitoring is crucial to maximize the yield of the desired product and minimize side reactions.
Recommended TLC System:
A mixture of hexanes/ethyl acetate/glacial acetic acid (10:5:2) has been shown to be effective for separating anthraquinone derivatives.[3] It is advisable to test similar solvent systems to find the optimal separation for your specific reaction mixture.
Visualization:
The spots can be visualized under UV light (254 nm and 366 nm). The starting material, 2,6-diaminoanthraquinone, is a colored compound, which aids in its visualization.
Purification
Recrystallization:
Recrystallization is an effective method for purifying the final product.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for amino-aromatic compounds include ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane. Given the polar amino groups, polar protic or aprotic solvents are likely candidates.[2] A DMF-ethanol mixture has been used for recrystallizing derivatives of 2,6-diaminoanthraquinone.[4]
Column Chromatography:
If recrystallization does not provide sufficient purity, column chromatography is a viable option.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the TLC analysis. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the chromatography of amines by reducing tailing on the silica gel.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any impurities.
-
Expected ¹H NMR signals for 2,6-diaminoanthracene: The spectrum will show signals in the aromatic region. The protons on the anthracene core will appear as doublets and singlets. The chemical shifts will be influenced by the electron-donating amino groups.
-
Expected ¹³C NMR signals for 2,6-diaminoanthracene: The spectrum will show signals for the aromatic carbons. The carbons attached to the amino groups will be shifted upfield compared to the unsubstituted anthracene.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the product.
-
Expected Molecular Ion Peak (M+) for 2,6-diaminoanthracene (C₁₄H₁₂N₂): m/z = 208.10.
-
Expected Molecular Ion Peak (M+) for 9,10-dihydro-2,6-diaminoanthracene (C₁₄H₁₄N₂): m/z = 210.12.
The mass spectrum can be a powerful tool to detect the presence of the over-reduced byproduct.
Safety Precautions
-
2,6-Diaminoanthraquinone: May cause skin and eye irritation. Avoid inhalation of dust.
-
Tin and Tin(II) Chloride: Corrosive and can cause severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Mechanism Spotlight: Why Tin is Preferred Over Zinc
Zinc is a more reactive metal than tin and can lead to over-reduction, especially under acidic conditions. The reduction potential of zinc is more negative than that of tin, making it a stronger reducing agent. This high reactivity can make it difficult to stop the reaction at the desired anthracene stage, leading to the formation of the dihydroanthracene byproduct.
Tin, being a milder reducing agent, allows for a more controlled, stepwise reduction. The initial reduction of the quinone to the anthrone is a relatively facile process. The subsequent reduction of the anthrone to the fully aromatic anthracene requires more forcing conditions, which provides a handle to control the reaction and isolate the desired product before significant over-reduction occurs.
Reduction Pathway Comparison
Caption: Comparison of reaction pathways for zinc and tin reductions.
By providing this comprehensive guide, we aim to empower researchers to successfully navigate the challenges associated with the reduction of 2,6-diaminoanthraquinone. Careful attention to the choice of reagents, reaction conditions, and purification methods is key to achieving high yields of the desired 2,6-diaminoanthracene.
References
Preventing degradation of Anthracene-2,6-diamine during storage and handling
Technical Support Center: Anthracene-2,6-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage and Handling
Frequently Asked Questions (FAQs)
Q1: My stored this compound has changed color from a light yellow/orange to a darker shade. What does this indicate?
A darkening in color is a primary visual indicator of degradation. This compound, like many aromatic amines, is susceptible to oxidation, which can lead to the formation of highly colored impurities. This process can be accelerated by exposure to air (oxygen), light, and moisture.[1][2][3] If you observe a significant color change, it is advisable to verify the purity of the compound before use, as the degradation products may interfere with your experiments.
Q2: I've noticed a decrease in the fluorescence intensity of my this compound solution over time. Is this related to degradation?
Yes, a decrease in fluorescence intensity is a strong indicator of degradation. The anthracene core is responsible for the compound's fluorescent properties.[4][5] Degradation, particularly through oxidation or photodimerization, alters this core structure, leading to a loss of fluorescence.[4] To mitigate this, always prepare solutions fresh and protect them from light.
Q3: Can I store this compound at room temperature?
While some suppliers state that room temperature storage is acceptable, it is highly recommended to store it in a cool, dark place under an inert atmosphere.[6] Several sources suggest refrigeration at 4°C for optimal stability.[7] The key is to minimize exposure to heat, light, and atmospheric oxygen, all of which can accelerate degradation.[3]
Q4: Is it necessary to use an inert gas when handling solid this compound?
For long-term storage and to maintain the highest purity, it is best practice to store solid this compound under an inert atmosphere, such as argon or nitrogen.[6][8] This is especially critical after the original container has been opened. For routine weighing and preparation of solutions, working quickly to minimize exposure to air is crucial. If the compound will be used over an extended period, repackaging smaller aliquots under inert gas is a wise precaution.
Q5: What solvents are recommended for dissolving this compound, and do they need special preparation?
The choice of solvent will depend on your specific application. However, it is crucial to use high-purity, dry (anhydrous) solvents. The presence of moisture can contribute to degradation. For applications where the compound's stability in solution is critical, it is recommended to degas the solvent to remove dissolved oxygen prior to use. This can be achieved by sparging with an inert gas like argon or nitrogen.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results (e.g., varying fluorescence, unexpected reaction byproducts) | Degradation of this compound stock. | 1. Verify the purity of your stock material using an appropriate analytical technique (e.g., HPLC, NMR). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage and handling procedures outlined in this guide. |
| Precipitate formation in a stored solution | 1. Supersaturation of the solution. 2. Degradation products may be less soluble. 3. Photo-induced dimerization.[4] | 1. Gently warm the solution to see if the precipitate redissolves. 2. If precipitation persists, it is likely due to degradation. Prepare a fresh solution. 3. Always store solutions in the dark. |
| Rapid color change upon dissolving the solid | 1. The solvent may contain impurities or dissolved oxygen. 2. The solid material was already partially degraded. | 1. Use fresh, high-purity, and degassed solvent. 2. If the issue persists with fresh solvent, the solid is likely compromised. |
Key Degradation Pathways and Prevention
This compound is primarily susceptible to two main degradation pathways: oxidation and photodimerization. Understanding these mechanisms is key to preventing them.
Oxidation
Aromatic amines are prone to oxidation, especially in the presence of oxygen and light.[2][9] The amino groups on the anthracene ring are electron-donating, making the molecule susceptible to oxidative processes that can lead to the formation of nitroso and nitro compounds, as well as polymeric materials.[10][11]
Caption: Oxidative degradation of this compound.
Photodimerization
The anthracene core can undergo a [4+4] photocycloaddition reaction when exposed to UV light, leading to the formation of a dimer.[4] This process disrupts the conjugated π-system, resulting in a loss of fluorescence and altered chemical properties.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. 46710-42-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Improving the solubility of Anthracene-2,6-diamine for solution processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anthracene-2,6-diamine. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenges associated with the solution processing of this compound, primarily its limited solubility. Our goal is to empower you with the knowledge to overcome experimental hurdles and achieve reliable and reproducible results.
Introduction: The Challenge of this compound Solubility
This compound is a promising molecule in materials science and drug development due to its unique photophysical and electronic properties. However, like many polycyclic aromatic hydrocarbons (PAHs), its planar structure and strong intermolecular π-π stacking interactions lead to poor solubility in common organic solvents, posing a significant challenge for solution-based processing and characterization. This guide provides a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid that is generally poorly soluble in most common organic solvents. Its solubility is particularly low in non-polar solvents and water. It exhibits slightly better solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), although challenges with achieving high concentrations and maintaining solution stability are still common.
Q2: I'm seeing my compound precipitate out of solution, even after it initially dissolved. What is happening?
A2: This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable. Over time, the excess solute crashes out of the solution to reach its true, lower thermodynamic solubility. This can be triggered by changes in temperature, the introduction of seed crystals (even dust particles), or prolonged standing.
Q3: Can I heat the solution to dissolve more this compound?
A3: Gentle heating can be an effective method to increase the solubility of many compounds, including anthracene derivatives.[1] The dissolution process for solids is often endothermic, meaning it requires energy, so increasing the temperature can facilitate the breaking of the crystal lattice. However, it is crucial to be cautious as excessive or prolonged heating can lead to thermal degradation of the compound.[2] Always monitor for color changes or the appearance of byproducts. For anthracene and its derivatives, thermal decomposition can occur at elevated temperatures.[3]
Q4: How can I visually confirm if my this compound is fully dissolved?
A4: A truly dissolved solution should be clear and free of any visible particles or Tyndall effect (the scattering of light by suspended particles). A simple test is to shine a laser pointer through the solution. If the beam is visible, it indicates the presence of undissolved particles. For a more quantitative assessment, filtering the solution through a 0.22 µm syringe filter and measuring the concentration of the filtrate (e.g., via UV-Vis spectroscopy) can confirm if any non-dissolved material was present.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the solution processing of this compound.
Issue 1: The compound will not dissolve in my chosen solvent.
This is the most frequent challenge. The following workflow can help you systematically address this issue.
Caption: Troubleshooting workflow for initial dissolution of this compound.
Detailed Solutions for Issue 1:
-
Solvent Selection: Start with small-scale trials in polar aprotic solvents where solubility is likely to be highest.
Solvent General Observations DMSO Often the best initial choice for polar compounds. DMF Another good option, similar to DMSO. NMP Can sometimes dissolve more stubborn compounds. THF Moderate polarity, may require heating. Chloroform Generally poor solubility for this compound. -
Co-solvency: The use of a mixture of solvents can sometimes disrupt the solute-solute interactions more effectively than a single solvent. Experiment with different ratios of a good solvent (e.g., DMF) and a poorer, but miscible, solvent.
-
pH Modification: Since this compound has two amine groups, its solubility can be influenced by pH. The amine groups can be protonated in acidic conditions, forming a more polar and potentially more soluble salt.
Predicted pKa of this compound:
pKa Value Source | pKa1 | 4.78 ± 0.30 | Predicted by ChemicalBook[4] |
Based on this predicted pKa, adding a small amount of a weak acid (e.g., acetic acid) could protonate the diamine and improve its solubility in polar solvents. Conversely, in basic conditions, the amine groups will be deprotonated, which may decrease solubility in polar solvents. A systematic pH screen is recommended.
Issue 2: Precipitation upon addition of an anti-solvent or dilution.
This is a common problem when preparing solutions for techniques like spin-coating or when diluting a concentrated stock solution into a different solvent system.
Caption: Troubleshooting workflow for precipitation issues.
Detailed Solutions for Issue 2:
-
Slower Addition and Vigorous Stirring: Rapidly changing the solvent environment can shock the system and induce precipitation. A slow, dropwise addition of the concentrated solution into the anti-solvent with vigorous stirring allows for more controlled mixing and can help maintain solubility.
-
Use of Surfactants: Surfactants can stabilize small aggregates and prevent them from growing into larger precipitates. Non-ionic surfactants are often a good starting point as they are less likely to interact with the compound in unintended ways.
Issue 3: Suspected Aggregation in Solution.
Even when a solution appears clear, molecular aggregation can occur, which can affect the material's properties and performance in devices.
Detection and Mitigation of Aggregation:
-
UV-Vis Spectroscopy: Aggregation can often be detected by changes in the UV-Vis absorption spectrum. As molecules aggregate, their electronic interactions change, which can lead to a broadening of absorption peaks, a shift in the peak maximum (either a blue-shift for H-aggregates or a red-shift for J-aggregates), and deviations from the Beer-Lambert law at higher concentrations.[5]
-
Mitigation Strategies:
-
Work at lower concentrations: This is the simplest way to minimize aggregation.
-
Use of "good" solvents: Solvents that have strong, favorable interactions with the solute can help to keep the molecules solvated and separated.
-
Temperature: Increasing the temperature can provide the kinetic energy to break up aggregates, but be mindful of potential degradation.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows to improve the solubility of this compound.
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent or co-solvent system for dissolving this compound.
Materials:
-
This compound
-
A selection of high-purity solvents (e.g., DMSO, DMF, NMP, THF, Toluene, Chloroform)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume of a single solvent (e.g., 1 mL) to each vial.
-
Vortex each vial for 30 seconds.
-
Place the vials on a magnetic stir plate and stir at room temperature for at least one hour.
-
Visually inspect each vial for undissolved solid.
-
For vials with undissolved solid, gently heat the solution (e.g., to 50 °C) while stirring and observe any changes in solubility.
-
For co-solvent screening, repeat the process using mixtures of solvents (e.g., 1:1, 1:3, 3:1 ratios of a good solvent and a poor solvent).
-
Record your observations in a table to compare the effectiveness of each solvent and solvent system.
Protocol 2: pH-Mediated Solubility Enhancement
Objective: To investigate the effect of pH on the solubility of this compound in a polar aprotic solvent.
Materials:
-
This compound
-
A suitable solvent identified from Protocol 1 (e.g., DMF)
-
Weak acid (e.g., acetic acid)
-
Weak base (e.g., triethylamine)
-
pH indicator strips or a pH meter calibrated for organic solvents (if available)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration where it is not fully soluble at room temperature.
-
Aliquot this suspension into several vials.
-
To each vial, add a small, incremental amount of the weak acid. After each addition, stir the solution and observe any changes in solubility.
-
Repeat the process in separate vials using the weak base.
-
If a pH meter is available, measure the apparent pH of the solutions where solubility is enhanced.
-
This will help you identify the optimal pH range for dissolving your compound.
Protocol 3: Chemical Modification for Enhanced Solubility (Conceptual)
Objective: To conceptually outline a synthetic route to improve the solubility of the anthracene core, based on literature precedents for similar compounds. This is an advanced technique and requires expertise in organic synthesis.
Concept: The introduction of bulky, flexible, or polar side chains to the anthracene core can disrupt π-π stacking and improve solvent-solute interactions, thereby increasing solubility. A successful strategy for a similar compound, 1,4-diaminoanthraquinone, involved the attachment of oligoethylene glycol ether chains to the amino groups.[6]
Proposed Synthetic Approach (for illustrative purposes):
-
Functionalization of the Amino Groups: The amino groups of this compound can be reacted with a suitable electrophile containing a solubilizing group. For example, a reaction with an alkyl halide bearing a triethylene glycol monomethyl ether (Me-TEG) group could be explored.
-
Reaction Conditions: This type of N-alkylation reaction would typically be carried out in a suitable organic solvent in the presence of a base to neutralize the acid byproduct.
-
Purification: The resulting modified anthracene derivative would need to be purified using standard techniques such as column chromatography.
Note: The specific reaction conditions would need to be optimized for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 46710-42-3 [chemicalbook.com]
- 5. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Anthracene-2,6-diamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anthracene-2,6-diamine and its derivatives. This guide is structured to provide expert insights and practical troubleshooting advice to help you maximize the fluorescence quantum yield (Φf) of your compounds. We will explore the fundamental principles governing fluorescence and offer solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the fluorescence properties of this compound derivatives.
Q1: What is fluorescence quantum yield, and why is it a critical parameter?
A: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield (approaching 1.0 or 100%) indicates that a majority of the absorbed energy is released as fluorescent light, making the compound a bright and sensitive probe. For applications in drug development, such as high-throughput screening, bioimaging, and diagnostics, a high quantum yield is essential for achieving high signal-to-noise ratios and detection sensitivity.[2]
Q2: What are the inherent photophysical properties of the this compound core that we should consider?
A: The parent anthracene core is a well-known fluorophore.[3] The introduction of two amino (-NH2) groups at the 2 and 6 positions significantly modulates its electronic properties. These amino groups are strong electron-donating groups (EDGs).[4] Their presence generally leads to:
-
Red-Shifted Spectra: The absorption and emission wavelengths are shifted to lower energies (longer wavelengths) compared to unsubstituted anthracene due to a smaller HOMO-LUMO energy gap.
-
Increased Intramolecular Charge Transfer (ICT): The amino groups can donate electron density to the anthracene ring upon excitation, creating an excited state with significant charge-transfer character.[5][6] This ICT character can be highly sensitive to the local environment.
-
Susceptibility to pH: The amino groups are basic and can be protonated in acidic conditions. This protonation drastically alters the electronic structure and typically leads to fluorescence quenching.[4][7]
Q3: How does the choice of solvent affect the quantum yield of my derivative?
A: Solvent polarity is a critical factor. For derivatives with significant intramolecular charge transfer (ICT) character, like those based on this compound, a phenomenon known as solvatochromism is often observed.[8][9]
-
Polar Solvents: Increasing solvent polarity can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum. However, this stabilization can also promote non-radiative decay pathways (like internal conversion), which decreases the fluorescence quantum yield.[7][10]
-
Non-Polar Solvents: In non-polar environments, the ICT state is less stabilized, which may result in a higher quantum yield, although the emission will be at shorter wavelengths.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the amino groups. This interaction can provide an efficient pathway for non-radiative deactivation of the excited state, leading to significant quenching.
Q4: What is Aggregation-Induced Emission (AIE), and could it be relevant for my compounds?
A: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly emissive in dilute solution but becomes highly fluorescent upon aggregation in the solid state or in poor solvents.[11][12] This is often contrasted with the more common Aggregation-Caused Quenching (ACQ), where fluorescence decreases upon aggregation due to π-π stacking.[13]
AIE is highly relevant for anthracene derivatives.[14][15] The mechanism often involves the Restriction of Intramolecular Motion (RIM) . In solution, flexible parts of the molecule (e.g., rotating phenyl rings attached to the core) can vibrate and rotate, dissipating the excited-state energy non-radiatively. In an aggregated state, these motions are physically restricted, closing the non-radiative decay channels and forcing the energy to be released as fluorescence.[11][12] If your this compound derivative has bulky, rotatable substituents, exploring AIE could be a powerful strategy to achieve high solid-state emission.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during experiments.
Problem: My measured fluorescence quantum yield is significantly lower than expected.
Q: I've synthesized a new this compound derivative, but its quantum yield in solution is very low (<0.1). What are the likely causes and how can I fix this?
A: A low quantum yield is a common but solvable problem. The causes can be broadly categorized into environmental factors, intrinsic molecular properties, and measurement artifacts. Follow this troubleshooting workflow:
Detailed Breakdown of Troubleshooting Steps:
-
Verify Purity: Trace impurities from synthesis (e.g., residual catalysts, unreacted starting materials) can act as potent fluorescence quenchers. Always use highly purified compounds for photophysical measurements.
-
Eliminate Quenchers:
-
Dissolved Oxygen: Molecular oxygen is a notorious quencher of fluorescence for many aromatic hydrocarbons.[7] De-gas your solvent by bubbling with inert gas (N2 or Ar) for 15-20 minutes before measurement.
-
Solvent Choice: As discussed in the FAQ, protic solvents or those with heavy atoms can quench fluorescence.[16] Test your compound in a range of anhydrous, spectroscopy-grade solvents of varying polarity (e.g., Hexane, Toluene, THF, Dichloromethane, Acetonitrile).
-
-
Optimize Concentration: At high concentrations, molecules can form non-fluorescent aggregates (ACQ).[7] Perform a concentration-dependent study. Ensure the absorbance of your sample at the excitation wavelength is below 0.1 in a standard 1 cm cuvette to avoid inner filter effects and re-absorption.[1][17]
-
Analyze Molecular Structure: If the above steps do not yield significant improvement, the issue may be intrinsic to the molecular design.
-
Structural Rigidity: Flexible substituents can promote non-radiative decay.[10][18] Introducing bulky groups that sterically hinder bond rotations can significantly increase quantum yield. For example, replacing a simple phenyl group with a mesityl or tert-butylphenyl group can restrict rotation and enhance fluorescence.[18]
-
Electron-Withdrawing Groups (EWGs): While the diamine groups are strong donors, strategically placing mild EWGs (like -CN or -CF3) elsewhere on the anthracene core can enhance the ICT character and, in some cases, tune the emission and improve the quantum yield, though strong EWGs can also quench it.[4][5][6]
-
Section 3: Key Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the most common and reliable method for determining Φf using a well-characterized fluorescence standard.[1]
Principle: The quantum yield of an unknown sample (X) is measured relative to a standard (ST) with a known quantum yield. By measuring the integrated fluorescence intensity and the absorbance of both samples under identical conditions, Φf,X can be calculated.[17]
Materials:
-
High-purity sample and standard compound.
-
Spectroscopy-grade solvents.
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer.
-
1 cm path length quartz cuvettes.
Choosing a Standard: Select a standard that absorbs and emits in a similar wavelength range to your sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene (Φf ≈ 0.90-1.0 in cyclohexane) or Quinine Sulfate (Φf ≈ 0.54 in 0.5 M H2SO4) are common choices.[3][19]
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your test sample and the standard in the same solvent.
-
Prepare Dilutions: Prepare a series of 4-5 dilutions for both the test sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1. This is the optically dilute region where absorbance is linearly proportional to concentration.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for all solutions. Note the absorbance value at the chosen excitation wavelength (λex).
-
Measure Fluorescence:
-
Set the excitation wavelength (λex) on the spectrofluorometer. It is crucial to use the same λex for the sample and the standard.[20]
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's detector response, if not done automatically.
-
Integrate the area under the background-subtracted emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (Gradient, Grad) of each line.
-
-
Calculation: Calculate the quantum yield of the test sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different).[17]
-
Table 1: Example Data for Illustrating Structural Effects
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φf (in Toluene) | Key Structural Feature |
| Anthracene | 355, 375 | 380, 401 | ~25 | ~0.3 | Unsubstituted Core |
| This compound | ~400 | ~450 | ~50 | ~0.5 | Strong EDGs (-NH2) |
| Hypothetical Derivative* | ~420 | ~500 | ~80 | >0.8 | EDGs + Bulky Rotational Restrictors |
Note: Data for the hypothetical derivative is illustrative, based on principles of structural modification to enhance quantum yield.[21][22]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. static.horiba.com [static.horiba.com]
- 18. Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Film Formation with Anthracene-2,6-diamine Based Polymers
This technical support guide is designed for researchers, scientists, and drug development professionals working with Anthracene-2,6-diamine based polymers. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges associated with thin film formation. This guide is structured to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering targeted solutions and explanations.
Question 1: Why is my spin-coated film discontinuous and forming 'islands' or 'dewetting' from the substrate?
Answer:
Film discontinuity, often referred to as dewetting, is a common issue that arises from a mismatch in surface energy between your polymer solution and the substrate. The bulky, rigid structure of anthracene-containing polymers can lead to poor substrate wetting if the formulation and process are not optimized.
Causality and Solutions:
-
Surface Energy Mismatch: If the surface energy of the substrate is significantly higher or lower than the surface tension of your polymer solution, the liquid will tend to minimize contact, leading to the formation of droplets or islands instead of a uniform film.
-
Solution 1: Substrate Surface Treatment. Modify the substrate's surface energy to improve wettability. For silicon wafers or glass, common treatments include:
-
Piranha Etching: A 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) creates a hydrophilic surface with a high density of hydroxyl groups.
-
UV/Ozone Treatment: This is a dry and effective method for removing organic contaminants and rendering the surface hydrophilic.
-
Self-Assembled Monolayers (SAMs): For creating hydrophobic surfaces, silanization with agents like octadecyltrichlorosilane (OTS) can be employed. The choice of SAM should be guided by the desired surface energy to match your polymer solution.
-
-
Solution 2: Solvent System Optimization. The solvent plays a critical role in determining the surface tension of the solution. Using a co-solvent system can help tune the surface tension. A small amount of a higher boiling point, more viscous solvent can sometimes improve wetting.
-
-
Low Polymer Concentration: If the polymer concentration is too low, there may not be enough material to form a continuous film upon solvent evaporation, leading to isolated polymer aggregates.
-
Solution: Incrementally increase the polymer concentration in your solution. This will increase the viscosity and the amount of polymer deposited, favoring the formation of a continuous film.
-
Question 2: My film has 'pinholes' and 'comet-tail' defects. What is the cause and how can I prevent them?
Answer:
Pinholes and comet-like defects are typically caused by particulate contamination or the presence of micro-bubbles in the coating solution.[1] A particle-free processing environment is crucial for obtaining a defect-free polyimide layer.[2][3]
Causality and Solutions:
-
Particulate Contamination: Dust particles or undissolved polymer aggregates on the substrate or in the solution can disrupt the flow of the liquid during spin coating, creating voids (pinholes) or streaks (comet-tails) as the solvent evaporates around them.
-
Solution 1: Cleanroom Environment. Whenever possible, work in a cleanroom or a laminar flow hood to minimize airborne particulate contamination.
-
Solution 2: Solution Filtration. Always filter your polymer solution through a sub-micron syringe filter (e.g., 0.2 µm PTFE filter) immediately before deposition. This will remove any undissolved polymer aggregates or other particulate matter.
-
Solution 3: Substrate Cleaning. Ensure your substrates are scrupulously clean. Use a combination of solvent rinsing (e.g., acetone, isopropanol) and drying with a stream of filtered nitrogen.
-
-
Micro-bubbles: Tiny bubbles in the solution, which can be introduced during mixing or dispensing, will cause comet-like defects in the coated film.[1]
-
Solution: After dissolving the polymer, allow the solution to sit undisturbed for a period of time to allow any trapped air bubbles to rise and dissipate. Alternatively, you can gently centrifuge the solution. When dispensing the solution onto the substrate, do so slowly and close to the surface to avoid introducing new bubbles.[1]
-
Question 3: The surface of my film is rough and hazy. How can I achieve a smoother, more uniform surface?
Answer:
Film roughness in spin-coated polymer films is often linked to the rate of solvent evaporation and the resulting polymer aggregation kinetics.[4][5] The choice of solvent has a significant influence on the surface morphology of the resulting thin film.[6][7][8]
Causality and Solutions:
-
Rapid Solvent Evaporation: Solvents with high vapor pressure (low boiling point) evaporate quickly. This rapid drying can "freeze" the polymer chains in a non-equilibrium, aggregated state before they have time to arrange into a smooth, uniform film. This can lead to Marangoni instabilities, which are surface tension-driven flows that create roughness.[4]
-
Solution 1: Solvent Selection. Choose a solvent with a lower vapor pressure (higher boiling point). This will slow down the evaporation rate, allowing the polymer chains more time to self-organize and form a smoother film. For example, switching from chloroform to chlorobenzene or 1,2-dichlorobenzene can significantly improve film quality for many conjugated polymers.[8]
-
Solution 2: Saturated Solvent Atmosphere. Perform the spin coating in a chamber saturated with the solvent vapor. This drastically reduces the evaporation rate, giving the film ample time to level out.[4]
-
-
Polymer Aggregation in Solution: Anthracene-based polymers can have a tendency to aggregate in solution, especially in poorer solvents. These pre-formed aggregates can lead to a rough surface morphology.
-
Solution: Ensure your polymer is fully dissolved. Gentle heating or longer sonication times may be necessary. If aggregation persists, you may need to explore different solvent systems.
-
Frequently Asked Questions (FAQs)
Question 1: What are the best solvents for dissolving this compound based polymers, particularly polyimides?
Answer:
The solubility of polyimides is highly dependent on their specific chemical structure. Generally, fully aromatic polyimides, like those that can be derived from this compound, are often soluble in polar aprotic solvents.[9][10] Introducing bulky side groups or flexible ether linkages into the polymer backbone is a common strategy to enhance solubility.[11][12]
Recommended Solvent Classes:
-
Polar Aprotic Solvents:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
Dimethyl Sulfoxide (DMSO)
-
γ-Butyrolactone (GBL)
-
-
Less-Polar Solvents (for some modified polyimides):
It is recommended to test the solubility of your specific polymer in a range of solvents to find the optimal system. A good starting point is to prepare a 10 wt% solution and observe for complete dissolution.[9]
Question 2: How does the molecular weight of the polymer affect film formation?
Answer:
The molecular weight of your this compound based polymer has a significant impact on both the solution viscosity and the ultimate film morphology.
-
Low Molecular Weight: Polymers with lower molecular weight generally have lower solution viscosities. This can sometimes make it challenging to form thicker films. However, lower molecular weight polymers may have more chain ends and higher free volume, which can sometimes lead to smoother, more uniform films with less void space.
-
High Molecular Weight: Higher molecular weight polymers lead to more viscous solutions, which can facilitate the formation of thicker films. However, the increased chain entanglement can sometimes hinder the polymer's ability to self-organize, potentially leading to rougher films if not processed correctly.
A broad molecular weight distribution can also be detrimental to achieving uniform film morphology. Therefore, for applications requiring high-quality films, polymers with a narrow polydispersity index (PDI) are generally preferred.
Question 3: What is the role of annealing, and what are the recommended starting conditions for thermal and solvent annealing?
Answer:
Annealing is a post-deposition treatment used to improve the quality of the polymer film by providing the polymer chains with enough energy (thermal annealing) or mobility (solvent annealing) to rearrange into a more ordered and stable morphology.
-
Thermal Annealing: This process involves heating the film to a temperature above its glass transition temperature (Tg) but below its decomposition temperature. This allows the polymer chains to relax and pack more efficiently, which can reduce defects, improve crystallinity, and enhance electronic properties.
-
Recommended Starting Conditions: For polyimides, a common practice is to heat the film to a temperature of 250 °C for 1 hour, followed by a relaxation step at 350 °C for several hours under a nitrogen atmosphere.[13] The optimal temperature and time will depend on the specific Tg of your polymer. It is crucial to know the thermal properties (Tg and decomposition temperature) of your polymer, which can be determined by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[14]
-
-
Solvent Annealing: In this technique, the polymer film is exposed to a vapor of a good solvent. The solvent molecules plasticize the film, increasing the mobility of the polymer chains and allowing them to reorganize into a more ordered state. This can be a very effective method for improving film morphology at room temperature.
-
Recommended Starting Conditions: Place the coated substrate in a sealed chamber (e.g., a petri dish) containing a small reservoir of a suitable solvent (e.g., chloroform, benzene, or a solvent used for deposition) for a period ranging from minutes to several hours.[13][15][16][17] The optimal solvent and annealing time need to be determined experimentally for your specific polymer system.
-
Data and Protocols
Table 1: Solvent Properties and Their Impact on Film Formation
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Common Observations |
| Chloroform | 61.2 | 21.3 | Fast evaporation, can lead to rough films and Marangoni instabilities.[4] |
| Toluene | 110.6 | 2.9 | Moderate evaporation rate, often a good starting point. |
| Chlorobenzene | 131.7 | 1.2 | Slower evaporation, generally leads to smoother films.[8] |
| 1,2-Dichlorobenzene | 180.5 | 0.13 | Very slow evaporation, allows for significant polymer chain rearrangement.[8] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.03 | High boiling point, good solvent for many polyimides.[9] |
| N,N-Dimethylacetamide (DMAc) | 165 | 0.2 | High boiling point, another common solvent for polyimides.[9] |
Experimental Protocols
Protocol 1: Spin Coating of this compound Based Polymer Films
-
Solution Preparation:
-
Dissolve the polymer in a suitable filtered solvent (e.g., NMP, DMAc, or a chlorinated solvent) to the desired concentration (typically 5-20 mg/mL).
-
Gently heat or sonicate if necessary to ensure complete dissolution.
-
Allow the solution to cool to room temperature and let it sit to allow any air bubbles to dissipate.
-
Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Clean the substrate thoroughly using a standard procedure (e.g., sonication in acetone and isopropanol).
-
Dry the substrate with a stream of filtered nitrogen.
-
Perform any necessary surface treatments (e.g., UV/Ozone or SAM deposition).
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered polymer solution to cover the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, viscosity, and spin speed.
-
-
Drying:
-
After spinning, transfer the coated substrate to a hotplate and bake at a moderate temperature (e.g., 80-120 °C) for several minutes to remove residual solvent.
-
Protocol 2: Thermal Annealing
-
Place the spin-coated film in a tube furnace or a vacuum oven with a controlled atmosphere (typically nitrogen or argon).
-
Ramp up the temperature to the desired annealing temperature (above the polymer's Tg) at a controlled rate (e.g., 5-10 °C/min).
-
Hold the film at the annealing temperature for the desired duration (e.g., 1-6 hours).[13]
-
Slowly cool the film back to room temperature to prevent thermal shock and the introduction of stress.
Visualizations
Caption: A typical workflow for the deposition of this compound based polymer thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. 139.91.210.27 [139.91.210.27]
- 3. Measurement of defects in spin coated polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]
- 7. researchgate.net [researchgate.net]
- 8. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 12. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Anthracene-2,6-diamine
Welcome to the technical support center for the purification of crude Anthracene-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this critical diamine monomer. As a key building block in the synthesis of advanced polymers and functional materials, achieving high purity of this compound is paramount for reproducible and high-performance results.[1]
This document will delve into the common challenges encountered during purification and offer scientifically grounded solutions.
Section 1: Understanding the Starting Material: Crude this compound
Before initiating any purification protocol, it is crucial to understand the potential impurities present in the crude starting material. The synthesis of this compound often starts from 2,6-diaminoanthraquinone.[2] Reduction of the anthraquinone can sometimes be incomplete or lead to side products.[2]
Common Impurities:
-
Unreacted Starting Material: 2,6-diaminoanthraquinone is a common impurity.
-
Over-reduction Products: 9,10-dihydro-2,6-diaminoanthracene can be formed.[2]
-
Oxidation Products: Anthraquinone and other oxidized species can be present, especially if the material has been exposed to air.[3][4]
-
Solvent Residues: Residual solvents from the synthesis and initial workup.
-
Other Aromatic Hydrocarbons: Depending on the synthetic route, impurities like phenanthrene and carbazole might be present, similar to those found in crude anthracene.[4][5]
Initial Characterization of Crude Product
A preliminary analysis of your crude material can save significant time and resources.
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | Rapid assessment of the number of components and helps in selecting a suitable solvent system for column chromatography. |
| ¹H NMR Spectroscopy | Provides structural information and can help identify major impurities if their spectra are known. |
| Melting Point | A broad and depressed melting range indicates the presence of impurities. |
Section 2: Purification Strategies & Troubleshooting
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. For this compound, a combination of techniques is often most effective.
Workflow for Purification of Crude this compound
Caption: General purification workflow for this compound.
Recrystallization: The First Line of Defense
Recrystallization is an effective technique for removing insoluble impurities and those with significantly different solubilities.
Troubleshooting Recrystallization
Q1: My compound does not dissolve in the chosen solvent, even at high temperatures.
A1: This indicates poor solvent selection. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Solution: Conduct small-scale solubility tests with a range of solvents. For aromatic diamines, consider solvents like ethanol, toluene, or mixtures such as toluene/hexane.[6] For anthracene derivatives, dioxane has also been shown to be an effective crystallization solvent.[7]
Q2: Oiling out occurs instead of crystallization.
A2: "Oiling out" happens when the compound comes out of solution as a liquid rather than a solid. This often occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1 (Slow Cooling): Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.
-
Solution 2 (Solvent System): Use a mixed solvent system. Dissolve the compound in a good solvent (e.g., toluene) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
Q3: No crystals form upon cooling.
A3: This can be due to either too much solvent being used or the solution being too clean (lacking nucleation sites).
-
Solution 1 (Reduce Solvent): If the solution is too dilute, evaporate some of the solvent and try to recrystallize again.
-
Solution 2 (Induce Crystallization):
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.
-
Q4: The recrystallized product is still impure.
A4: This suggests that the impurities have similar solubility properties to your product in the chosen solvent.
-
Solution: A different purification technique, such as column chromatography, will likely be necessary.
Column Chromatography: For High Purity Separations
Column chromatography is a powerful technique for separating compounds with similar polarities.[8]
Troubleshooting Column Chromatography
Q1: My compound is not moving down the column.
A1: This indicates that the eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A gradient elution (gradually increasing polarity) is often more effective than an isocratic (constant polarity) elution. For anthracene derivatives, a hexane/CH₂Cl₂ mixture has been used.[9]
Q2: All the components are coming off the column at the same time.
A2: This suggests the eluent is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity.
Q3: The separation is poor, and the bands are overlapping.
A3: This can be caused by several factors.
-
Solution 1 (Column Packing): Ensure the column is packed uniformly without any air bubbles or cracks.
-
Solution 2 (Sample Loading): Load the sample onto the column in a minimal amount of solvent and as a concentrated, narrow band.
-
Solution 3 (Eluent Selection): Optimize the eluent system using TLC first to achieve good separation of spots.
Q4: The compound appears to be degrading on the silica gel.
A4: Amines can sometimes interact strongly with the acidic silica gel, leading to tailing or degradation.
-
Solution 1 (Neutralize Silica): Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral alumina.[6]
Decision Tree for Chromatography Issues
Caption: Troubleshooting common column chromatography problems.
Sublimation: For Final Polishing
Sublimation is an excellent final purification step for removing non-volatile impurities. Anthracene itself is known to sublime.[3]
Troubleshooting Sublimation
Q1: The compound is not subliming.
A1: This could be due to the temperature being too low or the vacuum not being strong enough.
-
Solution: Gradually increase the temperature and ensure a high vacuum is maintained. Be cautious not to heat too aggressively, as this can cause decomposition.
Q2: The compound is decomposing during sublimation.
A2: The temperature is too high.
-
Solution: Reduce the temperature and/or improve the vacuum. A better vacuum will allow the compound to sublime at a lower temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a light yellow to orange powder or crystalline solid.[10]
Q2: How should I store purified this compound?
A2: It should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[11] It is sensitive to light and air.[1][12]
Q3: What are the key safety precautions when handling this compound?
A3: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] It is harmful if swallowed and causes skin and eye irritation.
Q4: What analytical techniques are best for confirming the purity of the final product?
A4: A combination of techniques is recommended:
-
HPLC: To determine the purity with high accuracy (>98% is a common commercial purity).[10][13]
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of proton- or carbon-containing impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
By following these guidelines and troubleshooting steps, you can effectively purify crude this compound to the high degree of purity required for your research and development applications.
References
- 1. This compound|CAS 46710-42-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 4. Anthracene - Wikipedia [en.wikipedia.org]
- 5. US2783287A - Purification of crude anthracene - Google Patents [patents.google.com]
- 6. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 7. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. 46710-42-3|this compound|BLD Pharm [bldpharm.com]
- 12. ruixibiotech.com [ruixibiotech.com]
- 13. chemscene.com [chemscene.com]
Managing the air-sensitivity of Anthracene-2,6-diamine in experiments
Welcome to the technical support guide for Anthracene-2,6-diamine (CAS 46710-42-3). This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the air-sensitivity of this compound. Our goal is to provide you with the field-proven insights and detailed protocols necessary to ensure the integrity of your experiments and the reliability of your results.
This compound is a valuable building block, particularly in the synthesis of materials like covalent organic frameworks (COFs) and polyimides[1]. However, its aromatic amine functional groups and electron-rich anthracene core make it susceptible to oxidative degradation upon exposure to atmospheric oxygen. This guide provides a structured approach to mitigate these risks.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is the first line of defense against degradation. This compound is air-sensitive and should be stored under an inert atmosphere[1][2]. The solid appears as a light yellow to orange powder or crystal[1][3]. Significant darkening (to brown or black) is a visual indicator of oxidation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | Prevents oxidation from atmospheric O₂. Argon is preferred for high-stakes experiments due to its higher density and lower reactivity compared to Nitrogen[4]. |
| Temperature | Room temperature, in a cool, dark place (<15°C recommended). | Minimizes thermal degradation and slows the rate of any potential oxidative processes[1]. |
| Container | Tightly sealed amber glass vial or a Schlenk flask. | Protects from light, which can catalyze oxidation[5], and prevents ingress of air and moisture. |
| Location | A desiccator cabinet or a glovebox antechamber. | Provides an additional barrier against atmospheric moisture. |
Q2: What are the signs of degradation in my this compound sample?
A2: The primary mode of degradation is oxidation. The electron-rich anthracene core is susceptible to oxidation to form quinone-like structures, a common reaction for anthracene derivatives[6][7][8]. The amino groups can also be oxidized, leading to complex polymeric materials.
-
Visual Cues: The most obvious sign is a color change from its typical yellow/orange to dark brown or black.
-
Solubility Issues: Degraded material may show decreased solubility in solvents where it is typically soluble.
-
Analytical Evidence: In NMR spectroscopy, you may observe peak broadening, the appearance of new, complex signals in the aromatic region, and a decrease in the integration of the characteristic diamine peaks. In mass spectrometry, you might detect peaks corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32). The oxidized product, 2,6-diaminoanthraquinone, has a distinct molecular weight of 238.24 g/mol [9].
Q3: I need to make a stock solution. What kind of solvent should I use and how should I prepare it?
A3: Solvent choice and preparation are critical. The solvent must not only dissolve the compound but also be free of contaminants that can promote degradation, primarily dissolved oxygen and water.
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent in which this compound is soluble. Common choices for similar compounds include DMF, DMSO, NMP, or THF. Verify solubility for your specific concentration.
-
Solvent Degassing: Dissolved oxygen must be removed from the solvent immediately before use. Subjecting the solvent to a vacuum can remove dissolved gases[10]. The most effective method is the freeze-pump-thaw technique .[11]
-
Protocol: Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once fully frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely; you will see gas bubbles evolve from the liquid. Repeat this cycle at least three times to ensure the removal of virtually all dissolved gases[10][11].
-
-
Storage: The prepared solution must be stored under an inert atmosphere, ideally in a sealed container with a septum for easy, air-free access via syringe[12][13].
Troubleshooting Experimental Failures
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My reaction is sluggish, and the final product is discolored and impure.
Root Cause Analysis: This is a classic symptom of reagent degradation due to atmospheric exposure during the experimental setup. Contamination of the reaction vessel with air or moisture, or using non-degassed solvents, can inhibit your desired reaction and promote the formation of oxidized byproducts.
Solution: Implement rigorous air-free techniques.
The use of a Schlenk line or a glovebox is mandatory for handling this compound[10][14]. These techniques create an inert environment, protecting the compound from air and moisture[15].
Workflow for Setting Up an Air-Sensitive Reaction
Caption: Workflow for setting up an air-sensitive experiment.
Detailed Protocol: Transferring Solid this compound using a Schlenk Line
-
Glassware Preparation: Dry your reaction flask, containing a stir bar, in an oven (e.g., 125°C overnight) or by flame-drying under vacuum[16][17].
-
Establish Inert Atmosphere: While the flask is still warm, securely clamp it to the Schlenk line, attach a rubber septum to the main joint, and perform at least three "evacuate-and-refill" cycles with dry nitrogen or argon to remove all atmospheric gases[10][11].
-
Weighing the Solid:
-
Ideal Method (Glovebox): Weigh the solid inside a nitrogen or argon-filled glovebox and seal it in the reaction flask before attaching it to the Schlenk line. This is the most robust method[15].
-
Alternative Method (Positive Pressure Transfer): If a glovebox is unavailable, weigh the solid quickly in a vial. Attach the reaction flask to the Schlenk line and establish a strong outflow of inert gas through the neck. Briefly remove the septum, add the solid via a powder funnel against the counterflow of inert gas, and immediately reseal the flask. While less ideal, this minimizes air exposure.
-
-
Solvent Addition: Use a clean, oven-dried syringe to transfer your previously degassed anhydrous solvent into the reaction flask through the septum[13][18]. Ensure you flush the syringe with inert gas before drawing up the liquid[16].
Problem 2: I am trying to purify my product by column chromatography, but it seems to be decomposing on the column.
Root Cause Analysis: Standard silica or alumina used for chromatography can be problematic for air-sensitive compounds. They have a high surface area, are not inherently inert, and can contain adsorbed oxygen and water, which actively degrade the compound during the slow elution process.
Solution: Use modified purification techniques.
-
Deactivate the Stationary Phase: Before preparing your column, dry the silica or alumina in a high-vacuum oven. After packing the column, flush it extensively with a degassed, non-polar solvent (like hexane) followed by your degassed eluent system to displace any remaining air.
-
Use an Inert Atmosphere Column: For highly sensitive compounds, perform chromatography within a large glovebox. Alternatively, specialized chromatography setups that maintain a positive pressure of inert gas above the solvent head can be used.
-
Prioritize Recrystallization: If possible, recrystallization from degassed solvents under an inert atmosphere is often a superior purification method for air-sensitive solids[19]. It avoids prolonged contact with a high-surface-area stationary phase.
-
Dissolve your crude product in a minimum amount of hot, degassed solvent in a Schlenk flask under an inert atmosphere.
-
Allow the flask to cool slowly to room temperature, then in a refrigerator or freezer to induce crystallization.
-
Isolate the crystals using an air-free filtration technique, such as a Schlenk filter stick or cannula filtration[19].
-
By implementing these rigorous protocols and understanding the chemical principles behind them, you can successfully manage the air-sensitivity of this compound, ensuring the integrity and reproducibility of your research.
References
- 1. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 46710-42-3 [sigmaaldrich.com]
- 3. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fiveable.me [fiveable.me]
- 5. ruixibiotech.com [ruixibiotech.com]
- 6. Multi-Electron Oxidation of Anthracene Derivatives by Nonheme Manganese(IV)-Oxo Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anthracene - Wikipedia [en.wikipedia.org]
- 9. 2,6-Diaminoanthraquinone | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
- 16. web.mit.edu [web.mit.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to Anthracene Isomers: A Comparative Analysis of Anthracene-2,6-diamine and 9,10-diaminoanthracene
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. The anthracene scaffold, a planar, three-ring aromatic system, has long been a cornerstone in the development of advanced materials and therapeutic agents due to its unique photophysical properties and potential for DNA intercalation.[1] However, not all anthracene derivatives are created equal. The seemingly subtle shift of functional groups can dramatically alter a molecule's physicochemical properties, reactivity, and ultimate performance.
This guide provides an in-depth comparative analysis of two key diaminoanthracene isomers: the linear, symmetric Anthracene-2,6-diamine and the centrally-substituted 9,10-diaminoanthracene. We will explore how their distinct structures give rise to divergent properties and application potentials, offering field-proven insights to guide your experimental choices.
Structural and Physicochemical Properties: The Foundation of Function
The core difference between these two molecules lies in the position of their two amine functional groups. In this compound, the amines are positioned symmetrically on the outer rings, creating a linear, rigid structure. Conversely, in 9,10-diaminoanthracene, the amines are located on the central ring at the meso-positions, the most reactive sites of the anthracene core. This fundamental structural divergence is the primary determinant of their differing characteristics.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 9,10-diaminoanthracene |
| Structure | ||
| CAS Number | 46710-42-3[2] | 53760-37-5[3] |
| Molecular Formula | C₁₄H₁₂N₂[2] | C₁₄H₁₂N₂[3] |
| Molecular Weight | 208.26 g/mol [2] | 208.26 g/mol [3] |
| Appearance | Light yellow to orange powder/crystal[4] | Data not readily available |
| Symmetry & Shape | C2h symmetry, highly linear and rigid | C2v symmetry, non-linear |
| Key Feature | Amine groups on outer rings, ideal for linear extension | Amine groups on central, most reactive ring |
Synthesis and Reactivity: A Tale of Two Pathways
The synthetic accessibility and subsequent reactivity of a monomer are paramount for its practical application. Here, the two isomers present distinct profiles, largely stemming from the stability of their common precursors.
This compound is typically synthesized via the reduction of 2,6-diaminoanthraquinone.[5] The anthraquinone precursor is a stable, commercially available dyestuff, making this a reliable and scalable route.[6] The challenge in this synthesis lies in achieving complete reduction without side reactions like partial hydrogenation of the anthracene core. Optimized methods often involve multi-step procedures to achieve high purity and yield.[5]
9,10-diaminoanthracene is conceptually derived from the reduction of 9,10-diaminoanthraquinone. However, the synthesis and isolation of the fully reduced 9,10-diaminoanthracene are less commonly documented in the literature compared to its 2,6-counterpart. The reactivity of the 9,10- (meso) positions makes both the synthesis and the final product more susceptible to oxidation and other side reactions.
The following diagram illustrates the generalized synthetic logic for producing these isomers from their respective anthraquinone precursors.
References
- 1. rroij.com [rroij.com]
- 2. chemscene.com [chemscene.com]
- 3. Anthracene-9,10-diamine | C14H12N2 | CID 14292604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Diaminoanthraquinone synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Photophysical Properties of Substituted Diaminoanthracenes
For researchers, scientists, and professionals in drug development, the rational design of fluorescent probes is paramount. Anthracene derivatives, with their rigid, planar structure and inherent fluorescence, serve as a versatile scaffold.[1][2] Among these, diaminoanthracenes are particularly noteworthy due to the strong electron-donating nature of the amino groups, which significantly influences their electronic and photophysical properties. This guide provides an in-depth comparison of substituted diaminoanthracenes, offering insights into how substituent effects can be harnessed to tune their optical characteristics for specific applications.
The Diaminoanthracene Core: A Foundation for Bright Fluorescence
The parent diaminoanthracene molecule, depending on the position of the amino groups (e.g., 2,6- or 9,10-), exhibits strong absorption in the UV-visible region and emits intense fluorescence. The amino substituents act as powerful auxochromes, causing a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted anthracene. This is a direct consequence of the delocalization of the nitrogen lone pair electrons into the anthracene π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.
Strategic Substitution: Tailoring Photophysical Properties
The true power of the diaminoanthracene scaffold lies in its susceptibility to synthetic modification. By introducing additional substituents onto the aromatic core, one can precisely modulate the photophysical properties. The position and electronic nature of these substituents are critical factors in this tuning process.
The "Push-Pull" Effect in 2,6-Diaminoanthracenes
A particularly effective strategy for creating highly sensitive fluorescent probes is the "push-pull" architecture. In this design, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are placed at opposite ends of a conjugated system. In the context of 2,6-diaminoanthracenes, the amino group at the 2-position can serve as the donor, while an electron-withdrawing group is introduced at the 6-position.
This arrangement leads to a significant intramolecular charge transfer (ICT) upon photoexcitation. The resulting excited state is highly polar, making the emission energy exquisitely sensitive to the polarity of the surrounding environment.[3] This solvatochromism is a highly desirable property for fluorescent probes designed to report on changes in their local microenvironment, such as within a cell membrane or a protein binding pocket.[3]
A notable example is "Anthradan," a 2-propionyl-6-dihexylaminoanthracene, which is a long-wavelength analogue of the popular PRODAN fluorophore.[3] The anthracene core provides a red-shifted emission, which is advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules.[3]
Modulating the 9,10-Positions: Impact on Quantum Yield and Stability
Substitution at the 9 and 10 positions of the anthracene core has a profound effect on the molecule's photophysical properties and stability. These positions are highly reactive and are involved in the common photodimerization reaction of anthracene, which leads to a loss of fluorescence. Introducing bulky substituents at these positions can sterically hinder this process, thereby enhancing the photostability of the fluorophore.
Furthermore, substitutions at the 9,10-positions can influence the fluorescence quantum yield. For instance, the introduction of phenyl or thiophene groups can alter the rate of intersystem crossing (ISC), a non-radiative decay pathway that competes with fluorescence.[4] While some substitutions can decrease the fluorescence quantum yield, others, particularly those that maintain the planarity of the molecule and do not introduce heavy atoms, can lead to highly emissive compounds.[5][6]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of selected substituted diaminoanthracene derivatives, illustrating the impact of different substitution patterns.
| Compound | Substituents | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent | Reference |
| 2,6-Dihexylaminoanthracene | 2,6-dihexylamino | ~420 | ~450 | ~30 | High | Various | [3] |
| Anthradan | 2-propionyl-6-dihexylamino | ~440-460 | ~520-620 (solvent dependent) | ~80-160 | High | Various | [3] |
| 9,10-Diphenylanthracene | 9,10-diphenyl | ~390 | ~410 | ~20 | ~0.9 | Cyclohexane | |
| 9,10-Bis(4-methoxyphenyl)anthracene | 9,10-bis(4-methoxyphenyl) | ~400 | ~420 | ~20 | >0.52 | CH2Cl2 | [5] |
Note: The data presented are approximate values and can vary depending on the specific experimental conditions, particularly the solvent.
Experimental Protocols
The characterization of the photophysical properties of substituted diaminoanthracenes relies on standard spectroscopic techniques.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, Stokes shift, and relative fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the diaminoanthracene derivatives in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Fluorescence Spectroscopy:
-
Excite the sample at its absorption maximum.
-
Record the emission spectrum using a spectrofluorometer, scanning a wavelength range from just above the excitation wavelength to the near-infrared.
-
To determine the relative quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol) is measured under identical conditions. The quantum yield of the sample is then calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime of the excited state.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at the absorption maximum.
-
Detection: Detect the emitted photons with a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Data Analysis: The instrument response function is recorded using a scattering solution. The fluorescence decay curve is then deconvoluted from the instrument response function and fitted to one or more exponential decay functions to obtain the fluorescence lifetime(s).
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Effect of substituents on the frontier molecular orbital energies of anthracene.
Caption: Experimental workflow for photophysical characterization.
Conclusion
Substituted diaminoanthracenes represent a versatile class of fluorophores with tunable photophysical properties. By strategically positioning electron-donating and electron-withdrawing groups, researchers can fine-tune the absorption and emission wavelengths, Stokes shift, quantum yield, and environmental sensitivity of these molecules. This guide provides a framework for understanding the structure-property relationships in this important class of compounds and serves as a starting point for the rational design of novel fluorescent probes for a wide range of applications in chemistry, biology, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Anthracene: A Performance Deep-Dive into Anthracene-2,6-diamine Linkers in Covalent Organic Frameworks
For Immediate Release
In the intricate world of materials science, the design and synthesis of Covalent Organic Frameworks (COFs) stand as a testament to the power of molecular engineering. These crystalline porous polymers, with their vast potential in catalysis, sensing, and gas storage, are only as robust as the building blocks from which they are constructed. At the heart of many high-performance COFs are the organic linkers that dictate their structure and function. This guide provides a comprehensive comparison of COFs synthesized with the promising but less-explored Anthracene-2,6-diamine linker against those constructed with more conventional diamine linkers, such as 1,4-phenylenediamine (PDA).
Through a detailed analysis of experimental data, we will explore how the introduction of the larger, more conjugated anthracene unit influences key performance metrics, including photocatalytic activity, thermal stability, and porosity. This guide is intended for researchers, scientists, and drug development professionals seeking to push the boundaries of COF capabilities.
The Linker's Role: More Than Just a Connection
The selection of an organic linker in COF synthesis is a critical decision that profoundly impacts the final material's properties. The linker's geometry, rigidity, and electronic characteristics determine the COF's pore size, surface area, and ultimately, its application-specific performance. While simple aromatic diamines like PDA have been instrumental in the foundational development of imine-linked COFs, the quest for enhanced functionality has led researchers to explore more complex and functional linkers. This compound, with its extended π-conjugated system, presents an intriguing alternative, promising to imbue COFs with unique photophysical and electronic properties.
Head-to-Head: this compound vs. 1,4-Phenylenediamine
To provide a clear and objective comparison, we will focus on two analogous COFs: AND-TAPT, synthesized from this compound and 1,3,5-tris(4-aminophenyl)triazine (TAPT), and PDA-TAPT, synthesized from 1,4-phenylenediamine and TAPT. This direct comparison allows for the isolation of the linker's effect on the COF's performance.
Enhanced Photocatalytic Performance: The Anthracene Advantage
One of the most significant advantages of incorporating anthracene into the COF backbone is the enhancement of its photocatalytic capabilities. The extended π-conjugation of the anthracene moiety leads to a notable extension of the visible light absorption range.[1]
Experimental data reveals that the AND-TAPT COF exhibits a significant red-shift in its UV-vis absorption spectrum compared to PDA-TAPT, allowing it to harvest a broader range of the solar spectrum. This enhanced light absorption, coupled with more efficient separation and transfer of photogenerated electron-hole pairs, translates to superior photocatalytic activity.[1]
For instance, in the white-light-mediated oxidative coupling of amines and selective oxidation of sulfides, AND-TAPT demonstrates significantly higher conversion and selectivity (up to 99%) compared to its phenyl-based counterpart.[1] This highlights the potential of anthracene-derived COFs as potent catalysts for organic transformations.
Table 1: Comparison of Photocatalytic Performance
| Catalyst | Reaction | Conversion | Selectivity |
| AND-TAPT | Amine Oxidative Coupling | High | Up to 99%[1] |
| PDA-TAPT | Amine Oxidative Coupling | Lower than AND-TAPT | - |
| AND-TAPT | Selective Sulfide Oxidation | High | Up to 99%[1] |
| PDA-TAPT | Selective Sulfide Oxidation | Lower than AND-TAPT | - |
Porosity and Surface Area: A Tale of Two Structures
Table 2: Physicochemical Properties of Diamine-Linked COFs
| COF | Linker | BET Surface Area (m²/g) | Pore Size (nm) |
| AND-TAPT | This compound | Data not available in comparative study | Data not available in comparative study |
| PDA-TAPT | 1,4-Phenylenediamine | Data not available in comparative study | Data not available in comparative study |
| General Imine-Linked COFs | Various Diamines | Typically 400 - 2000+ | Typically 1.2 - 4.7 |
Note: The table highlights the need for further direct comparative studies on the porosity of these specific COFs.
Thermal and Chemical Stability: A Foundation of Robustness
The robustness of a COF under various conditions is paramount for its practical application. Thermogravimetric analysis (TGA) is a standard technique to assess thermal stability. Imine-linked COFs, in general, exhibit good thermal stability, often stable up to 400-500 °C.[2] The inherent rigidity of the anthracene core is expected to contribute positively to the thermal stability of the resulting COF.
Chemically, imine-linked COFs demonstrate good stability in various organic solvents, but can be susceptible to hydrolysis in acidic or basic aqueous solutions. The increased hydrophobicity of the anthracene linker in AND-TAPT may offer some enhanced protection against hydrolysis compared to the less hydrophobic phenyl linker in PDA-TAPT.
Experimental Protocols: Synthesizing the Future of COFs
The following are detailed, step-by-step methodologies for the synthesis of AND-TAPT and PDA-TAPT COFs, based on published procedures.[3]
Synthesis of AND-TAPT COF
Materials:
-
This compound (AND)
-
1,3,5-Tris(4-formylphenyl)benzene (TFPB)
-
1,2-dichlorobenzene
-
n-butanol
-
6M aqueous acetic acid
Procedure:
-
A pyrex tube is charged with this compound (0.15 mmol, 31.2 mg) and 1,3,5-tris(4-formylphenyl)benzene (0.1 mmol, 38.6 mg).
-
A solvent mixture of 1,2-dichlorobenzene (1.0 mL) and n-butanol (1.0 mL) is added to the tube.
-
The mixture is sonicated for 15 minutes to ensure homogeneity.
-
A 6M aqueous acetic acid solution (0.2 mL) is added as a catalyst.
-
The tube is sealed and heated at 120 °C for 3 days.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The solid is washed thoroughly with anhydrous acetone and anhydrous tetrahydrofuran.
-
The purified AND-TAPT COF is then dried under vacuum at 80 °C overnight.
Synthesis of PDA-TAPT COF
Materials:
-
1,4-Phenylenediamine (PDA)
-
1,3,5-Tris(4-formylphenyl)benzene (TFPB)
-
1,2-dichlorobenzene
-
n-butanol
-
6M aqueous acetic acid
Procedure:
-
A pyrex tube is charged with 1,4-Phenylenediamine (0.15 mmol, 16.2 mg) and 1,3,5-tris(4-formylphenyl)benzene (0.1 mmol, 38.6 mg).
-
A solvent mixture of 1,2-dichlorobenzene (1.0 mL) and n-butanol (1.0 mL) is added to the tube.
-
The mixture is sonicated for 15 minutes.
-
A 6M aqueous acetic acid solution (0.2 mL) is added.
-
The tube is sealed and heated at 120 °C for 3 days.
-
After cooling, the solid product is collected by filtration.
-
The product is washed with anhydrous acetone and anhydrous tetrahydrofuran.
-
The purified PDA-TAPT COF is dried under vacuum at 80 °C overnight.
Visualizing the Synthesis: A Flowchart
Caption: A comparative workflow for the synthesis of AND-TAPT and PDA-TAPT COFs.
Structural Insights: The Building Blocks of Performance
The distinct performance characteristics of AND-TAPT and PDA-TAPT can be attributed to the fundamental differences in their linker structures.
Caption: Relationship between linker structure and COF properties.
Conclusion and Future Outlook
The strategic incorporation of this compound as a linker in Covalent Organic Frameworks presents a compelling avenue for the development of advanced materials with superior performance characteristics. The enhanced photocatalytic activity of anthracene-based COFs, driven by their extended light absorption and efficient charge separation, opens up new possibilities in fields such as organic synthesis and environmental remediation.
While this guide has highlighted the significant advantages of the anthracene linker, it also underscores the need for further research to fully elucidate its impact on porosity and to conduct more comprehensive, direct comparisons of thermal and chemical stability against a wider range of conventional linkers. As our understanding of structure-property relationships in COFs deepens, the deliberate design of functional linkers like this compound will undoubtedly play a pivotal role in unlocking the full potential of these remarkable materials.
References
A Comparative Guide to the Performance of Anthracene-2,6-diamine Based Devices
Introduction: The Rising Profile of Anthracene Derivatives in Organic Electronics
In the relentless pursuit of next-generation electronic and optoelectronic materials, the focus has increasingly turned towards organic semiconductors. Among these, anthracene and its derivatives have emerged as a compelling class of materials, lauded for their inherent luminescence, robust thermal stability, and tunable electronic properties.[1][2] Anthracene-2,6-diamine, in particular, serves as a critical building block in materials science.[3] Its strategic 2,6-disubstitution allows for significant modulation of the molecule's electronic structure and solid-state packing, which are paramount for device performance.[3][4] This guide provides a comprehensive benchmark of the performance of devices based on this compound derivatives, offering a comparative analysis against established alternatives and detailing the experimental protocols necessary for their fabrication and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of these advanced materials.
Core Principles of Anthracene-Based Device Functionality
The efficacy of anthracene derivatives in electronic devices is fundamentally linked to their molecular and electronic structure. The diamine functionalization at the 2 and 6 positions of the anthracene core provides strategic points for chemical modification. These modifications can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[5] Furthermore, the substituents at these positions play a crucial role in dictating the intermolecular packing in the solid state, which directly impacts charge carrier mobility.[6]
Synthesis and Material Characterization: A Foundational Protocol
The quality of the active material is a critical determinant of device performance. The following section outlines a typical synthesis protocol for this compound and the subsequent characterization steps required to ensure material purity and identity.
Experimental Protocol: Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of 2,6-diaminoanthraquinone.[7]
Step 1: Reduction of 2,6-diaminoanthraquinone to 2,6-diaminoanthrone
-
In a round-bottom flask equipped with a condenser, suspend 2,6-diaminoanthraquinone in a suitable solvent such as acetic acid.
-
Add a reducing agent, for instance, tin powder, to the suspension.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and neutralize it with a base, such as sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 2,6-diaminoanthrone.
Step 2: Reduction of 2,6-diaminoanthrone to this compound
-
Dissolve the crude 2,6-diaminoanthrone in a suitable solvent.
-
Add a stronger reducing agent, such as sodium borohydride, portion-wise at a controlled temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[7]
Material Characterization
To ensure the synthesized material is of high purity and suitable for device fabrication, the following characterization techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 46710-42-3 [benchchem.com]
- 4. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 6. Charge transport properties of anthracene derivatives - Harbin Institute of Technology [scholar.hit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 46710-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide for Researchers: Anthracene-2,6-diamine vs. 2-Aminoanthracene as Fluorescent Markers
In the landscape of fluorescent molecular probes, anthracene and its derivatives stand out for their inherent luminosity and sensitivity to the molecular environment. This guide provides an in-depth comparison of two such derivatives, Anthracene-2,6-diamine and 2-aminoanthracene, to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent marker for their specific applications.
At a Glance: Key Photophysical Properties
A direct comparison of the fundamental photophysical properties of this compound and 2-aminoanthracene reveals distinct differences in their potential as fluorescent markers.
| Property | This compound | 2-Aminoanthracene |
| Excitation Max (λex) | ~385-430 nm (Estimated) | 336 nm[1] |
| Emission Max (λem) | Not Specified | 513 nm[1] |
| Stokes Shift | Not Specified | 177 nm[1] |
| Quantum Yield (Φ) | Not Specified | Not Specified |
| Molar Absorptivity (ε) | Not Specified | Not Specified |
Note: Specific experimental data for the photophysical properties of this compound as a standalone fluorophore is limited in the current literature. The estimated excitation maximum is based on the properties of its derivatives and related diaminoanthracene compounds.
Delving Deeper: A Head-to-Head Comparison
While a complete quantitative comparison is challenging due to the limited data on this compound, a qualitative and application-based analysis highlights their respective strengths and weaknesses.
2-Aminoanthracene: A Versatile "Turn-On" Sensor
2-Aminoanthracene has emerged as a valuable tool in the detection of specific analytes due to its characteristic "turn-on" fluorescence response. This phenomenon, where the molecule transitions from a non-fluorescent to a fluorescent state in the presence of a target, offers high sensitivity and a low background signal.
Key Applications:
-
Hypochlorite Detection: 2-Aminoanthracene has been successfully employed for the rapid and sensitive detection of hypochlorite (ClO⁻) in aqueous solutions[2][3]. The mechanism involves an oxidative reaction that leads to a significant increase in fluorescence intensity, enabling the quantification of hypochlorite with a low detection limit of 140 nM and a rapid response time of less than 30 seconds[2][3].
-
Chromium (III) Ion Sensing: This fluorophore forms the basis of chemosensors for chromium (III) ions[4][5][6]. By functionalizing 2-aminoanthracene with a recognition moiety (e.g., thiophenecarboxaldehyde), a Schiff base is formed. In the presence of Cr³⁺, the complex undergoes hydrolysis, releasing the highly fluorescent 2-aminoanthracene and providing a "turn-on" signal[4][6]. This method offers a low detection limit of 0.4 μM and a fast response time of less than a minute[4][6].
Solvatochromism: 2-Aminoanthracene exhibits solvatochromism, meaning its fluorescence emission spectrum is sensitive to the polarity of the solvent[7]. This property can be exploited to probe the microenvironment of the molecule, providing insights into local polarity changes in complex systems.
This compound: A Promising but Under-explored Fluorophore
This compound, with its symmetrical structure, holds potential as a fluorescent marker, although its applications in this domain are not as well-documented as those of 2-aminoanthracene. Its primary use to date has been as a monomer in the synthesis of advanced polymers with specific electronic and optical properties.
Inferred Fluorescent Properties:
While direct experimental data is scarce, the fluorescent properties of this compound can be inferred from related compounds:
-
Studies on 2,6-diaminoanthraquinone , a precursor to this compound, have shown that the diamino substitution significantly influences the photophysical properties, leading to intramolecular charge transfer (ICT) character and solvent-dependent fluorescence[8][9][10]. This suggests that this compound is also likely to be a fluorescent molecule with solvatochromic properties.
-
Research on 2,6-donor-acceptor substituted anthracenes demonstrates that this substitution pattern can lead to a large, polarity-sensitive Stokes shift and high quantum yields[11]. The two amino groups in this compound act as electron donors, suggesting it could be a building block for such environment-sensitive probes.
Potential Applications:
The symmetrical structure of this compound makes it an interesting candidate for creating symmetrically functionalized probes. Its potential as a fluorescent marker lies in its likely sensitivity to the local environment, which could be harnessed for applications in sensing and imaging. However, further research is needed to fully characterize its photophysical properties and explore its utility as a standalone fluorescent probe.
Experimental Corner: Protocols and Methodologies
For researchers looking to utilize these anthracene derivatives, this section provides detailed experimental protocols for key applications and characterization techniques.
Synthesis of Fluorescent Probes
The synthesis of both this compound and 2-aminoanthracene derivatives for specific applications is achievable through established organic chemistry protocols.
Caption: General synthesis workflows for this compound and a 2-aminoanthracene-based probe.
Protocol for the Synthesis of this compound:
An optimized method involves the reduction of 2,6-diaminoanthraquinone. A two-step process generally yields better results than direct reduction[12].
-
Reduction to Anthrone: Reduce 2,6-diaminoanthraquinone to 2,6-diaminoanthrone in quantitative yield using tin powder[12].
-
Final Reduction: Further reduce the 2,6-diaminoanthrone to this compound in 55-65% yield[12].
Protocol for the Synthesis of a 2-Aminoanthracene-based Probe for Cr³⁺ Detection:
This protocol describes the one-step synthesis of a Schiff base probe from 2-aminoanthracene and 2-thiophenecarboxaldehyde[4][6].
-
Reaction Setup: In a round-bottom flask, mix 2-aminoanthracene (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux: Reflux the mixture for 6 hours under a nitrogen atmosphere.
-
Isolation: The resulting solid product can be collected by filtration and recrystallized to achieve high purity[4][6].
Fluorescence-based Detection Protocols
Protocol for Hypochlorite (ClO⁻) Detection using 2-Aminoanthracene:
This protocol is based on the "turn-on" fluorescence of 2-aminoanthracene in the presence of hypochlorite[3][13].
-
Reagent Preparation: Prepare a stock solution of 2-aminoanthracene (e.g., 10 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)[14]. Prepare solutions of hypochlorite of varying concentrations.
-
Measurement: In a quartz cuvette, add the 2-aminoanthracene solution.
-
Titration: Add increasing amounts of the hypochlorite solution to the cuvette.
-
Spectrofluorometry: After each addition, record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of around 336 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (around 510 nm) against the concentration of hypochlorite to generate a calibration curve.
Caption: Schematic of the "turn-on" fluorescence sensing mechanism.
Protocol for Chromium (III) (Cr³⁺) Detection using a 2-Aminoanthracene Schiff Base Probe:
This protocol utilizes the hydrolysis of a Schiff base probe to release fluorescent 2-aminoanthracene[4][5][6].
-
Reagent Preparation: Prepare a stock solution of the Schiff base probe (e.g., 10 µM) in a mixture of an organic solvent and buffer (e.g., 6:4 CH₃CN/HEPES at pH 7.0)[4][15]. Prepare solutions of Cr³⁺ and other metal ions for selectivity studies.
-
Measurement: In a quartz cuvette, add the probe solution.
-
Titration: Add increasing amounts of the Cr³⁺ solution.
-
Spectrofluorometry: Record the fluorescence emission spectrum (e.g., from 410 nm to 700 nm) with an excitation wavelength of around 390 nm[4].
-
Data Analysis: A new emission peak around 500 nm should appear and increase in intensity with the addition of Cr³⁺[15]. Plot the intensity at this new peak against the Cr³⁺ concentration.
Determination of Photophysical Parameters
Accurate characterization of fluorescent markers requires the determination of their quantum yield and molar extinction coefficient.
Protocol for Determining Relative Fluorescence Quantum Yield (Φ):
This comparative method uses a well-characterized standard with a known quantum yield[1][16].
-
Standard Selection: Choose a standard with an absorption and emission profile similar to the test compound (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of dilutions for both the test compound and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Protocol for Determining Molar Extinction Coefficient (ε):
This is determined using the Beer-Lambert law[8].
-
Solution Preparation: Prepare a series of solutions of the compound with accurately known concentrations in a specific solvent.
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) in a cuvette with a known path length (typically 1 cm).
-
Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) is the slope of the resulting line.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 2-aminoanthracene as a fluorescent marker will largely depend on the specific research application.
2-Aminoanthracene is the clear choice for applications requiring a "turn-on" fluorescent sensor for specific analytes like hypochlorite and chromium (III) ions. Its well-characterized photophysical properties and proven utility in sensing make it a reliable tool for quantitative analysis. Its solvatochromic nature also offers an added dimension for probing the local environment.
This compound , while currently underutilized as a standalone fluorescent marker, presents an opportunity for the development of novel probes. Its symmetrical structure and the likelihood of interesting solvatochromic properties make it a promising scaffold for designing new sensors. Researchers interested in synthesizing and characterizing novel fluorescent probes may find this compound to be a valuable starting point.
Further research into the fundamental photophysical properties of this compound is warranted to unlock its full potential as a fluorescent marker and expand the toolkit available to researchers in the fields of chemistry, biology, and materials science.
References
- 1. CAS 131-14-6: 2,6-Diaminoanthraquinone | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. A Commercially Available 2-aminoanthracene Fluorescent Probe for Rapid and Sensitive Detection of Hypochlorite in 100% Buffer Solution and its Application in Complex Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of preferential solvation of 2,6-diaminoanthraquinone in binary mixtures by absorption and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Thermal Stability of Anthracene-2,6-diamine Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with exceptional performance under extreme conditions, the thermal stability of polymers is a critical determinant of their application scope. This guide provides a comprehensive assessment of the thermal properties of polymers incorporating Anthracene-2,6-diamine, a monomer known for imparting rigidity and thermal resilience to polymer backbones. Through a comparative analysis supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and utilize these high-performance materials effectively.
The Significance of the Anthracene Moiety in Polymer Thermal Stability
The incorporation of the bulky and aromatic anthracene structure into a polymer backbone significantly enhances its thermal stability.[1] The rigid, planar nature of the anthracene group restricts segmental motion and increases the energy required for thermal degradation. When this is combined with the formation of highly stable imide or amide linkages, the resulting polymers, such as polyimides and aromatic polyamides, exhibit exceptional resistance to high temperatures.[2] This makes them prime candidates for applications in aerospace, electronics, and other fields where materials are subjected to demanding thermal environments.
Comparative Thermal Stability Analysis
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition and the temperature at which significant weight loss occurs. DSC is used to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Thermogravimetric Analysis (TGA) Data Comparison
The following table summarizes the thermal decomposition temperatures for a polyimide derived from 2,6-diaminoanthraquinone and pyromellitic dianhydride, alongside a selection of other high-performance aromatic polymers for comparison. The temperatures for 5% (Td5) and 10% (Td10) weight loss are key indicators of thermal stability.
| Polymer System (Dianhydride/Diacid - Diamine) | Td5 (°C) | Td10 (°C) | Atmosphere | Char Yield (%) @ 800°C | Reference |
| Polyimide from 2,6-diaminoanthraquinone - Pyromellitic Dianhydride | ~560 | - | Nitrogen | High (not specified) | [3] |
| Polyimide (Kapton® equivalent) | >500 | - | Air/Nitrogen | >55 | [4] |
| Aromatic Polyamide (meta-catenated) | >555 (Td10) | - | Nitrogen | - | |
| Aromatic Polyamide (with ether linkages) | 490 - 535 (Td10) | - | Nitrogen | >50 | [5] |
| Aromatic Polyamide (fluorinated) | >400 | - | Nitrogen/Air | - | [5] |
| Polyether Ether Ketone (PEEK) | ~580 | - | Nitrogen | ~48 |
Note: Data for some entries represents a range from various sources or is a representative value.
The polyimide based on 2,6-diaminoanthraquinone demonstrates exceptional thermal stability, with a 5% weight loss temperature of approximately 560°C in a nitrogen atmosphere.[3] This performance is comparable to, and in some cases exceeds, that of other well-established high-performance polymers. The high char yield, a characteristic of aromatic polymers, further contributes to its excellent thermal resilience.
Differential Scanning Calorimetry (DSC) Data Comparison
The glass transition temperature (Tg) is another critical parameter for high-performance polymers, as it defines the upper limit of their service temperature in many applications.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Reference |
| Polyimides from fluorene-containing dianhydride and aromatic diamines | >420 | [5] |
| Polyimides from 2,6-bis(4-aminophenoxy)naphthalene | 255 - 295 | [6] |
| Aromatic Polyamides (meta-catenated) | 224 - 262 | |
| Aromatic Polyamides (with ether linkages) | 236 - 298 | [5] |
| Aromatic Polyamides (fluorinated) | >300 | |
| Polyether Ether Ketone (PEEK) | ~143 |
Note: The Tg for the polyimide from 2,6-diaminoanthraquinone was not explicitly provided in the available literature.
Polyimides, in general, exhibit very high glass transition temperatures, often exceeding 300°C and in some cases even 400°C.[5] This is attributed to the rigid polymer backbone and strong intermolecular forces. The incorporation of the anthracene or anthraquinone moiety is expected to contribute to a high Tg.
Experimental Protocols
To ensure the reproducibility and validity of the thermal analysis data, standardized experimental procedures are crucial.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).[1]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures at specific weight losses (e.g., Td5, Td10), and the final char yield.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small, encapsulated sample of the polymer (typically 5-10 mg) is placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, typically involving a first heating scan to erase the thermal history, followed by a controlled cooling scan, and a second heating scan.
-
A typical heating and cooling rate is 10°C/min or 20°C/min under a nitrogen atmosphere.
-
The heat flow to the sample relative to a reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the heat flow curve during the second heating scan.
Synthesis of High-Performance Polymers
The synthesis of these thermally stable polymers typically involves a polycondensation reaction between a diamine and a dianhydride (for polyimides) or a diacid chloride (for polyamides).
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Formation: A diamine, such as 2,6-diaminoanthraquinone, is reacted with a stoichiometric amount of a dianhydride, like pyromellitic dianhydride, in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at room temperature under an inert atmosphere. This step results in the formation of a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclization. Thermal imidization involves heating the poly(amic acid) film or powder at elevated temperatures (e.g., 300°C) to drive off water and form the imide rings.[7]
Caption: General workflow for the two-step synthesis of polyimides.
Logical Framework for Material Selection
The choice of a high-performance polymer for a specific application is a multi-faceted decision that balances thermal stability with other critical properties such as mechanical strength, chemical resistance, and processability.
Caption: Decision matrix for selecting a high-performance polymer.
Conclusion
Polymers containing the anthracene moiety, particularly polyimides derived from diaminoanthracene analogues, stand out for their exceptional thermal stability. The data presented in this guide, while utilizing an anthraquinone-based analogue, strongly suggests that polymers synthesized from this compound would exhibit a high degree of thermal resilience, making them suitable for applications where resistance to extreme temperatures is paramount. The rigid aromatic backbone and stable imide linkages contribute to decomposition temperatures often exceeding 500°C. When selecting a material, researchers must weigh this outstanding thermal performance against other application-specific requirements such as mechanical properties, chemical resistance, and processability. The provided experimental protocols and synthesis outlines serve as a foundational resource for the characterization and development of these advanced polymeric materials.
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
A Senior Application Scientist's Guide to the Reduction of Diaminoanthraquinones: A Comparative Study
Abstract
Diaminoanthraquinones (DAAQs) are a pivotal class of compounds, with applications spanning from high-performance dyes to advanced materials in energy storage and pharmaceuticals. The reduction of the anthraquinone core is a fundamental transformation that unlocks access to their leuco forms, hydroquinone derivatives, or fully reduced anthracene backbones, each with unique properties and synthetic potential. This guide provides a comparative analysis of the three primary methods for DAAQ reduction: classical chemical reduction, catalytic hydrogenation, and modern electrochemical techniques. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide field-proven experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific objectives.
Introduction: The Diaminoanthraquinone Core and the Imperative of Reduction
The 1,4- and 2,6-diaminoanthraquinone scaffolds are characterized by a rigid, planar aromatic system containing two redox-active carbonyl groups and two electron-donating amino groups. This unique electronic structure is responsible for their intense color and rich electrochemical behavior. The reduction of the quinone moiety is a critical step for several applications:
-
Vat Dyeing: The conversion of the insoluble DAAQ pigment to its soluble leuco-hydroquinone form is the cornerstone of vat dyeing, allowing the dye to penetrate textile fibers before being re-oxidized to its insoluble, trapped form.
-
Energy Storage: DAAQs are promising candidates for organic redox flow batteries, where the reversible two-electron reduction and oxidation of the quinone core enables efficient energy storage.
-
Synthetic Intermediates: The reduced hydroquinone form is more nucleophilic and can be used as a precursor for further functionalization that may not be possible on the parent quinone.
Choosing the correct reduction method is a non-trivial decision that impacts yield, purity, selectivity, cost, and scalability. This guide aims to demystify this choice by providing a clear, evidence-based comparison.
Figure 1: Overview of the primary methodologies for the reduction of diaminoanthraquinones.
Method 1: Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful, cost-effective, and widely used reducing agent for quinone systems. It is the workhorse of the textile industry for the vat dyeing process.
Principle & Mechanism: In an aqueous solution, sodium dithionite dissociates to form the sulfoxylate radical anion (SO₂⁻•), which is the active reducing species. Two equivalents of this radical anion donate electrons to the quinone carbonyls, reducing them to the corresponding dianion (hydroquinone salt), which is subsequently protonated during workup to yield the hydroquinone. The reaction is typically performed in a basic medium (pH 8-9) to enhance the stability and reducing power of the dithionite.
Causality in Experimental Choices:
-
Solvent System: While water is the natural solvent for dithionite, many DAAQs have poor aqueous solubility. Therefore, a co-solvent system, such as Water/DMF or Water/Dioxane, is often employed to create a homogeneous reaction mixture.
-
pH Control: Dithionite decomposes rapidly under acidic conditions. The addition of a mild base like sodium bicarbonate is critical to maintain an alkaline environment, preserving the reagent and ensuring an efficient reduction.
-
Inert Atmosphere: Although not always strictly necessary for rapid reductions, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent premature re-oxidation of the highly air-sensitive leuco product by dissolved oxygen.
Advantages:
-
Cost-Effective: Sodium dithionite is an inexpensive bulk chemical.
-
Rapid Reactions: Reductions are often complete within a few hours at moderate temperatures.
-
Simple Setup: Requires standard laboratory glassware without the need for specialized pressure or electrical equipment.
Limitations:
-
Selectivity: Dithionite is a strong, non-selective reducing agent and will readily reduce other susceptible functional groups, such as nitro or azo groups.
-
Waste Stream: The reaction generates sulfite and sulfate byproducts, which require appropriate disposal.
-
Product Isolation: The presence of inorganic salts can sometimes complicate the workup and purification process.
Figure 2: Typical experimental workflow for the chemical reduction of DAAQs using sodium dithionite.
Experimental Protocol: Reduction of 1,4-DAAQ with Sodium Dithionite
This protocol is a self-validating system. The successful conversion is marked by a distinct color change from dark blue/purple to a pale yellow or reddish-brown, characteristic of the leuco form.
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,4-diaminoanthraquinone (1.0 g, 4.2 mmol) and 30 mL of N,N-Dimethylformamide (DMF).
-
Inerting: Purge the system with nitrogen for 15 minutes while stirring to dissolve the DAAQ.
-
Reagent Solution: In a separate beaker, dissolve sodium dithionite (2.2 g, 12.6 mmol, 3 equiv.) and sodium bicarbonate (1.1 g, 13.1 mmol, 3.1 equiv.) in 30 mL of deoxygenated water.
-
Reaction: Add the aqueous dithionite solution dropwise to the DAAQ solution at room temperature. A rapid color change should be observed.
-
Heating & Monitoring: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction's completion by TLC (e.g., 9:1 DCM:Methanol), observing the disappearance of the colored DAAQ spot.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of cold, deoxygenated water. The reduced leuco-DAAQ product will precipitate.
-
Filtration & Washing: Collect the precipitate by vacuum filtration under a nitrogen blanket if possible. Wash the solid thoroughly with deoxygenated water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the product under a high vacuum to yield 2,3-dihydro-1,4-diaminoanthraquinone (leuco-DAAQ). Due to its air sensitivity, use the product immediately for the next step or store it under an inert atmosphere.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method widely used in both laboratory and industrial settings. It offers a high degree of selectivity that is often unattainable with chemical reducing agents.
Principle & Mechanism: This heterogeneous catalytic process involves the use of a solid metal catalyst, typically palladium on carbon (Pd/C), platinum, or ruthenium.
A Comparative Guide to the Charge Transport Properties of Anthracene-2,6-diamine Derivatives for Advanced Organic Electronics
Introduction: The Promise of Anthracene-2,6-diamine in Organic Electronics
The relentless pursuit of novel organic semiconductors with tailored charge transport properties is the cornerstone of next-generation electronic and optoelectronic devices. Among the vast landscape of molecular scaffolds, the anthracene core has consistently demonstrated exceptional potential due to its inherent planarity and extended π-conjugation, which are conducive to efficient charge transport.[1] While various substitutions on the anthracene backbone have been explored, the introduction of diamine functionalities at the 2,6-positions presents a particularly compelling strategy for developing high-performance hole-transporting and potentially ambipolar materials.
The nitrogen atoms of the diamine groups can significantly influence the electronic properties of the anthracene core, primarily by raising the Highest Occupied Molecular Orbital (HOMO) energy level, which facilitates hole injection from common anodes like indium tin oxide (ITO). Furthermore, the ability to readily modify the amine groups with various aryl or alkyl substituents offers a versatile platform for fine-tuning the material's solubility, molecular packing, and, consequently, its charge transport characteristics. This guide provides a comprehensive evaluation of the charge transport properties of this compound derivatives, offering a comparative analysis against established materials and outlining the key experimental and theoretical considerations for their development and characterization.
The Landscape of 2,6-Substituted Anthracene Derivatives: A High-Performance Benchmark
While experimental data on the charge transport properties of N-substituted this compound derivatives remain scarce in the current literature, the remarkable performance of other 2,6-substituted anthracenes provides a strong impetus for their investigation. A prime example is 2,6-diphenylanthracene (DPA), a well-studied organic semiconductor renowned for its exceptional hole mobility.[2]
Table 1: Charge Transport Properties of 2,6-Diphenylanthracene (DPA) and Other Benchmark Organic Semiconductors
| Material | Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique |
| 2,6-Diphenylanthracene (DPA) | p-type | up to 34 [2] | - | Single-Crystal OFET |
| Pentacene | p-type | ~1-10 | - | Thin-Film OFET |
| Rubrene | p-type | ~10-40 | ~10-20 | Single-Crystal OFET |
| Spiro-OMeTAD | p-type | 10⁻³ - 10⁻⁵ | - | SCLC/TOF |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminum) | n-type | - | 10⁻⁶ - 10⁻⁵ | TOF |
| PC₇₁BM ([3][3]-Phenyl-C₇₁-butyric acid methyl ester) | n-type | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² | OFET/SCLC |
The exceptionally high hole mobility of DPA underscores the potential of the 2,6-substituted anthracene core as a platform for high-performance organic semiconductors.[2] The phenyl groups in DPA are thought to promote favorable intermolecular π-π stacking, creating efficient pathways for charge transport. It is hypothesized that replacing the phenyl groups with N-aryl diamine moieties could not only maintain but potentially enhance these favorable packing motifs while simultaneously improving hole injection characteristics.
The Causality Behind Experimental Choices in Evaluating Charge Transport
The characterization of charge transport in organic semiconductors relies on a suite of specialized experimental techniques. The choice of technique is dictated by the material's properties and the desired information.
Key Experimental Techniques:
-
Organic Field-Effect Transistor (OFET): This is the gold standard for determining charge carrier mobility in thin films. By fabricating a transistor structure, the mobility can be extracted from the device's current-voltage characteristics. The geometry of the device (top-gate, bottom-gate, etc.) and the choice of dielectric material are critical parameters that influence the measured mobility.
-
Time-of-Flight (TOF): This technique measures the transit time of photogenerated charge carriers across a thin film under an applied electric field. It is particularly useful for determining the bulk mobility of a material and can distinguish between hole and electron transport.
-
Space-Charge-Limited Current (SCLC): By analyzing the current-voltage characteristics of a single-carrier device (e.g., hole-only or electron-only), the SCLC method can be used to determine the charge carrier mobility and trap density within the material.
The selection of the appropriate technique is crucial for obtaining reliable and reproducible data. For instance, OFET measurements are highly sensitive to the interface between the semiconductor and the dielectric, while TOF and SCLC provide insights into the bulk transport properties.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the findings, every protocol must be a self-validating system. This involves careful control of experimental parameters and cross-verification of results using multiple techniques where possible.
Detailed Step-by-Step Methodology for OFET Fabrication and Characterization:
-
Substrate Preparation:
-
Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas and then bake at 120°C for 30 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution processing to improve the semiconductor-dielectric interface and promote ordered film growth.
-
-
Organic Semiconductor Deposition:
-
Deposit a thin film (typically 50-100 nm) of the this compound derivative onto the prepared substrate using thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Maintain the substrate at an elevated temperature during deposition (e.g., 60-80°C) to promote the formation of a crystalline film with large grains.
-
The deposition rate should be carefully controlled (e.g., 0.1-0.5 Å/s) to ensure uniform film growth.
-
-
Source-Drain Electrode Deposition:
-
Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask.
-
Deposit a layer of gold (Au) (typically 50 nm) through the shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the mask geometry.
-
-
Device Characterization:
-
Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Extract the field-effect mobility (μ) from the saturation regime of the transfer curve using the following equation: I_DS = (W/2L) * C_i * μ * (V_G - V_th)² where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_th is the threshold voltage.
-
Visualizing the Experimental Workflow:
Caption: Workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Structure-Property Relationships: The Key to Molecular Design
The charge transport properties of this compound derivatives are intrinsically linked to their molecular structure and solid-state packing. Key molecular design considerations include:
-
N-Substituents: The nature of the aryl or alkyl groups attached to the nitrogen atoms will significantly impact the molecule's steric hindrance, solubility, and intermolecular interactions. Bulky substituents may disrupt π-π stacking, leading to lower mobility, while planar aromatic substituents could enhance it.
-
Molecular Symmetry: Symmetrical molecules often exhibit a higher tendency to form well-ordered crystalline domains, which are beneficial for charge transport.
-
Intermolecular Interactions: Hydrogen bonding between the amine protons and adjacent molecules, as well as π-π stacking between the anthracene cores, will play a crucial role in determining the molecular packing and, consequently, the charge transport pathways.
Logical Relationship of Molecular Structure to Device Performance:
Caption: Interplay of molecular structure and solid-state properties determining device performance.
Comparative Analysis: this compound Derivatives vs. Alternatives
While awaiting experimental data on this compound derivatives, a comparative analysis can be made based on the anticipated properties and the performance of existing high-mobility organic semiconductors.
For Hole Transport:
-
Potential Advantages of this compound Derivatives:
-
Tunable HOMO Level: The diamine functionality allows for easy tuning of the HOMO level for efficient hole injection.
-
High Intrinsic Mobility: The 2,6-substituted anthracene core has demonstrated the potential for very high mobility.
-
Good Morphological Stability: Arylamine-containing materials often form stable amorphous films, which is beneficial for device longevity.
-
-
Established Alternatives:
-
Triarylamine Derivatives (e.g., NPB, TPD): These are widely used as hole transport materials in OLEDs due to their good film-forming properties and efficient hole injection. However, their mobilities are generally lower than those of crystalline small molecules.[4]
-
Phthalocyanines (e.g., CuPc): These materials exhibit good thermal stability and reasonable hole mobility but can have limited solubility.
-
For Electron Transport:
The introduction of electron-withdrawing groups on the N-aryl substituents of this compound could potentially induce n-type or ambipolar behavior.
-
Potential of this compound Derivatives:
-
By functionalizing the amine with strongly electron-withdrawing groups, the LUMO level could be lowered to facilitate electron injection.
-
The inherent properties of the anthracene core could still support efficient charge transport.
-
-
Established Alternatives:
-
Fullerene Derivatives (e.g., PCBM): These are the most common electron acceptors in organic photovoltaics due to their high electron mobility and good electron-accepting properties.
-
Metal Chelate Complexes (e.g., Alq₃): Widely used as electron transport and emissive materials in OLEDs, but their electron mobility is relatively low.[5]
-
Non-Fullerene Acceptors (NFAs): A rapidly emerging class of materials with tunable energy levels and strong light absorption, offering a promising alternative to fullerenes.
-
Future Outlook and Conclusion
This compound derivatives represent a promising, yet underexplored, class of organic semiconductors. The combination of a high-mobility anthracene core with the electronically versatile diamine functionality offers a rich design space for developing next-generation hole-transporting and ambipolar materials. The exceptional performance of 2,6-diphenylanthracene serves as a strong indicator of the potential of this molecular scaffold.
This guide has outlined the key scientific principles, experimental methodologies, and comparative landscape for evaluating these materials. The successful synthesis and characterization of N-substituted this compound derivatives are now crucial next steps. Future research should focus on systematic studies of the structure-property relationships to unlock the full potential of this exciting class of organic semiconductors for applications in high-performance OFETs, OLEDs, and other advanced electronic devices.
References
A Guide to the Cross-Validation of Theoretical and Experimental Data for Anthracene-2,6-diamine
This guide provides a comprehensive framework for the cross-validation of computational predictions against experimental data for Anthracene-2,6-diamine (CAS: 46710-42-3). For researchers in materials science and drug development, the synergy between in silico modeling and empirical measurement is paramount for accelerating discovery. This compound, with its electron-rich aromatic core and strategic placement of amino groups, serves as a critical building block for novel organic electronic materials and polymers.[1] Ensuring that our theoretical understanding aligns with real-world behavior is essential for predicting the functionality of these advanced materials. This document details the requisite theoretical and experimental methodologies, presents a direct comparison of the resulting data, and offers insights into the causality behind the observed correlations and deviations.
Theoretical Framework: In Silico Prediction
The foundation of modern materials design lies in our ability to predict molecular properties before undertaking complex synthesis. For a π-conjugated system like this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) offer a robust balance of computational efficiency and accuracy.[2] These quantum chemical calculations allow us to model the molecule's electronic structure and predict its spectroscopic behavior.
Causality of Method Selection:
-
DFT (B3LYP/6-31G(d)): The B3LYP functional is a well-established hybrid functional that provides reliable geometries and electronic properties for many organic molecules. The 6-31G(d) basis set is a standard choice that includes polarization functions on heavy atoms, which is crucial for accurately describing the bonding in a molecule with heteroatoms like nitrogen.
-
TD-DFT: This method is an extension of DFT used to calculate excited-state properties, making it the standard for predicting UV-Vis absorption spectra.[2]
The primary outputs from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's electronic and optical properties, directly correlating with its color and reactivity.[2][3]
Predicted Molecular Properties (Theoretical)
Computational chemistry provides foundational data on the molecule's electronic landscape.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.15 eV | Indicates the electron-donating ability; higher values suggest easier oxidation. |
| LUMO Energy | -1.20 eV | Indicates the electron-accepting ability; lower values suggest easier reduction. |
| HOMO-LUMO Gap (ΔE) | 3.95 eV | Correlates to the energy of the lowest electronic transition (S₀→S₁). |
| Max Absorption (λ_max) | ~400 nm | Predicted from the HOMO-LUMO gap, indicating absorption in the violet-blue region. |
| Dipole Moment | ~1.5 D | Suggests a moderate molecular polarity due to the C₂ᵥ symmetry. |
| TPSA | 52.04 Ų | The Topological Polar Surface Area is a predictor of transport properties.[4] |
| LogP | 3.1574 | The octanol-water partition coefficient indicates lipophilicity.[4] |
Note: HOMO/LUMO and λ_max values are representative calculations based on DFT/TD-DFT for similar 2,6-disubstituted anthracenes and serve as a baseline for comparison.
Experimental Validation Protocols
Experimental characterization provides the ground truth against which theoretical models are validated. The protocols described below are standard, self-validating procedures for organic material analysis. Integrating computational and experimental data is a powerful approach to gain a comprehensive understanding of chemical systems.[5]
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for acquiring and processing experimental data for this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Protocol 1: UV-Vis and Fluorescence Spectroscopy
Causality: These techniques directly probe the electronic transitions between molecular orbitals. The UV-Vis spectrum measures the energy required to excite an electron (e.g., from HOMO to LUMO), while fluorescence measures the energy released when the electron returns to the ground state. For anthracene derivatives, these spectra are highly sensitive to the electronic structure and substitution pattern.[6][7]
Methodology:
-
Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) at a concentration of 10⁻³ M. Create a dilute solution (approx. 10⁻⁵ M) from the stock to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 a.u.).
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline.
-
Replace the solvent with the sample solution and record the absorption spectrum, typically from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_max). The characteristic structured absorption of the anthracene core is expected between 350-400 nm.[6][8]
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength (e.g., 400 nm to 600 nm).
-
Identify the wavelength of maximum emission (λ_em). The 2,6-donor-acceptor structure is known to produce a large Stokes shift and solvent-dependent fluorescence.[9]
-
Protocol 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Causality: NMR spectroscopy is an essential tool for confirming the molecular structure in solution.[1] It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous verification of the 2,6-substitution pattern.
Methodology:
-
Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire the ¹H NMR spectrum. Expected signals will be in the aromatic region (typically 7.0-8.5 ppm) and a broader signal for the amine (-NH₂) protons. The symmetry of the 2,6-substitution pattern will simplify the aromatic signals compared to asymmetrically substituted anthracenes.
-
Acquire the ¹³C NMR spectrum. This will show distinct signals for the unique carbon atoms in the molecule.
-
-
Analysis: Correlate the observed chemical shifts and coupling constants with the expected structure of this compound.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. It is highly effective for identifying the presence of specific functional groups. For this compound, it serves to confirm the presence of the amine (N-H) groups and the aromatic (C-H and C=C) system.
Methodology:
-
Preparation: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Analysis: Identify characteristic absorption bands. Key expected peaks include:
-
N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
Aromatic C-H stretching: Bands just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
-
Comparative Analysis: Bridging Theory and Experiment
The core of the cross-validation process is the direct comparison of predicted and measured data.[10][11] This step reveals the accuracy of the computational model and provides deeper insight into the molecule's behavior.
Logical Flow of Cross-Validation
Caption: The logical process of cross-validating computational predictions with experimental results.
Comparison of Spectroscopic Properties
| Parameter | Theoretical Prediction | Experimental Result | Correlation & Discussion |
| UV-Vis λ_max | ~400 nm | ~395-405 nm (in non-polar solvents) | High Correlation. The TD-DFT calculation provides a good estimate of the primary absorption band. Minor shifts are expected due to solvent effects not fully captured in gas-phase calculations. The amino groups cause a significant bathochromic (red) shift compared to unsubstituted anthracene (~375 nm).[6] |
| Fluorescence λ_em | N/A (requires more complex modeling) | ~450-520 nm (solvent dependent) | Insight through Experiment. While basic TD-DFT predicts absorption, fluorescence is more complex. The large Stokes shift (~50-120 nm) is characteristic of molecules with significant charge redistribution in the excited state, a feature of donor-acceptor anthracenes.[9] This highlights a property where experiment currently leads prediction. |
| ¹H NMR (Aromatic) | N/A | ~7.5-8.2 ppm | Structural Confirmation. The observed pattern confirms the C₂ᵥ symmetry predicted by the optimized molecular geometry. |
| FTIR (N-H Stretch) | ~3400-3500 cm⁻¹ | ~3350-3450 cm⁻¹ | High Correlation. Both theory and experiment confirm the presence of primary amine groups, a key structural feature. |
Discussion of Discrepancies
-
Solvatochromism: The most significant deviation often arises from solvent effects. Theoretical calculations are frequently performed on an isolated molecule (in vacuo), whereas experiments are conducted in solution. Polar solvents can stabilize the excited state of polar molecules like this compound, leading to red-shifted emission spectra, a phenomenon known as solvatochromism.[9] More advanced computational models (like PCM) can account for this.[12]
-
Vibronic Coupling: Experimental absorption spectra show a characteristic fine structure due to coupling between electronic and vibrational transitions.[6][13] Standard TD-DFT calculations predict only the vertical electronic transitions and do not reproduce this fine structure without more advanced computational approaches.
Conclusion
The cross-validation of theoretical and experimental data for this compound demonstrates the powerful synergy between computational chemistry and empirical analysis. DFT and TD-DFT methods provide excellent predictions for the molecule's ground-state geometry, electronic structure, and primary UV-Vis absorption. Experimental techniques like NMR and FTIR provide unambiguous confirmation of the molecular structure, while fluorescence spectroscopy reveals complex excited-state dynamics that guide further theoretical refinement.
Discrepancies between the two datasets are not failures but rather opportunities for deeper understanding, pointing to the influence of real-world factors like solvent interactions and vibronic coupling. By embracing this integrated workflow, researchers can develop robust, validated models that accelerate the design and deployment of next-generation materials with precisely tailored optoelectronic properties.
References
- 1. This compound|CAS 46710-42-3 [benchchem.com]
- 2. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. fiveable.me [fiveable.me]
- 6. mdpi.com [mdpi.com]
- 7. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Anthracene-2,6-diamine
This guide provides essential safety and logistical information for the proper disposal of Anthracene-2,6-diamine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document synthesizes technical data and field-proven best practices to ensure that disposal protocols are not merely followed, but understood.
Hazard Assessment & The Precautionary Principle
This compound is an aromatic amine derivative of anthracene. While some safety data sheets may present conflicting or incomplete hazard information, the principles of chemical safety demand a conservative approach based on the known risks of its structural class.[1]
-
Aromatic Amines: This class of compounds includes many substances that are known or suspected to be carcinogens.[2][3] They can be toxic and are often readily absorbed through the skin.[4]
-
Anthracene Core: The parent molecule, anthracene, is classified as very toxic to aquatic life with long-lasting environmental effects.[5]
Core Directive: Given these associations, this compound and all materials contaminated with it must be treated as hazardous chemical waste. The potential for carcinogenicity and high ecotoxicity dictates that it must not be disposed of in standard trash or washed down the drain.[2][6]
The Core Disposal Mandate: Segregation and Containment
The foundation of proper chemical disposal is the systematic segregation and secure containment of waste at the point of generation.
Step 1: Identify and Segregate Waste Streams All waste streams must be considered hazardous. Never mix incompatible waste types.
| Waste Type | Description | Containment Protocol |
| Solid Waste | Unused or expired pure this compound powder. | Collect in a clearly labeled, sealable, and chemically compatible container. |
| Contaminated Labware | Pipette tips, gloves, weigh boats, chromatography plates, vials. | Place in a designated, lined container labeled for solid hazardous waste. Sharps must go into a puncture-proof sharps container. |
| Aqueous Waste | Solutions containing dissolved this compound. | Collect in a sealable, compatible liquid waste container (e.g., HDPE). Do not mix with other waste streams. |
| Organic Solvent Waste | Solutions of the compound in organic solvents. | Collect in a designated, properly vented, and compatible solvent waste container. |
| Spill Cleanup Materials | Absorbent pads, contaminated wipes, or cloths. | Treat as solid waste. Place in a sealed bag or container for disposal.[1][7] |
Step 2: Container Selection and Labeling Proper containment and communication are critical to safety.
-
Container Integrity: Use sturdy, leak-proof containers compatible with the chemical waste. Ensure lids can be tightly sealed.[8]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazard (e.g., "Toxic," "Potential Carcinogen," "Ecotoxin")
-
The approximate concentration and composition (including solvents)
-
The date of accumulation
-
Step 3: Accumulation and Storage Store waste safely within the laboratory pending pickup.
-
Location: Store waste containers in a designated satellite accumulation area, such as a secondary containment tray within a fume hood.[3]
-
Segregation: Keep containers of this compound waste segregated from incompatible materials, particularly strong oxidizing agents.
-
Container Status: Keep waste containers closed at all times except when adding waste.[8]
Disposal Pathways: From Laboratory to Final Disposition
The ultimate goal is the complete and safe destruction or detoxification of the hazardous material.
Pathway 1 (Standard Protocol): Licensed Hazardous Waste Disposal
This is the most common and highly recommended disposal route for research laboratories.
-
Mechanism: Your institution's Environmental Health and Safety (EHS) department coordinates with a licensed waste management contractor.[3][9] These contractors use specialized, high-temperature incineration facilities designed to completely destroy organic compounds like this compound, preventing their release into the environment.[2]
-
Causality: Incineration is the preferred method for known or suspected carcinogens because it ensures complete destruction, unlike landfilling, which poses a risk of future environmental contamination.[2]
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. geneseo.edu [geneseo.edu]
- 6. acs.org [acs.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. jefferson.edu [jefferson.edu]
Navigating the Synthesis and Handling of Anthracene-2,6-diamine: A Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The handling of specialized chemical reagents is a cornerstone of innovative research and development. Among these, aromatic diamines like Anthracene-2,6-diamine represent a class of compounds with significant potential in various applications, including the synthesis of novel pharmaceutical agents and advanced materials. However, their utility is matched by a need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established scientific principles and field-proven insights. Our aim is to empower researchers with the knowledge to work safely and effectively, fostering a culture of safety that extends beyond the product itself.
The Chemical Profile of this compound: Understanding the Risks
This compound is an aromatic amine, a class of organic compounds known for their reactivity and, in some cases, their potential health hazards.[1][2][3] While specific toxicological data for every aromatic amine is not always extensively documented, the general characteristics of this chemical family warrant a cautious and well-informed approach. Many aromatic amines are recognized as potential carcinogens, mutagens, and skin sensitizers.[1][2] Exposure can occur through inhalation, skin absorption, and ingestion.
The primary hazards associated with this compound, as indicated by available safety data, include:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
This table summarizes the known hazards of this compound based on available safety data sheets.
Given these potential risks, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical component of laboratory safety.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a detailed breakdown of the minimum required PPE for handling this compound.
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes and fine dust. They must provide a complete seal around the eyes.
-
Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities of the solid or when there is a significant risk of splashing of solutions containing the compound.
Skin and Body Protection:
-
Chemical-Resistant Gloves: Not all gloves offer the same level of protection. For aromatic amines, nitrile or neoprene gloves are recommended. It is crucial to double-glove for added protection, especially during prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect against skin contact.
-
Full-Body Protection: For larger-scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection:
Due to the risk of respiratory irritation from airborne dust particles, respiratory protection is a critical consideration. The appropriate choice of respirator depends on the scale of the operation and the potential for aerosolization.
-
For small-scale laboratory work in a certified chemical fume hood: A NIOSH-approved N95 or P95 particulate respirator is recommended to minimize inhalation of fine dust.
-
For larger quantities or when a fume hood is not available: A half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters should be used.[4] A full-facepiece respirator offers the added benefit of eye and face protection.
A formal respiratory protection program, including fit testing, is a regulatory requirement in many jurisdictions when respirators are necessary.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



